rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
Beschreibung
Eigenschaften
IUPAC Name |
6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438906 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-82-0 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Aminotetralin-Based Dopaminergic and Serotonergic Ligands, with a Focus on rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
Authored by a Senior Application Scientist
Preamble: Elucidating the Action of a Privileged Scaffold
The aminotetralin scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" capable of interacting with a range of biogenic amine receptors. This guide delves into the mechanism of action of compounds based on this scaffold, with a specific focus on inferring the properties of this compound. While direct, extensive characterization of this specific molecule is not widely available in peer-reviewed literature, its structural components allow for a robust, evidence-based extrapolation of its mechanism by examining closely related, well-documented analogs.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of how such molecules interact with their biological targets, the downstream consequences of these interactions, and the established methodologies for their characterization. We will dissect the pharmacology of this class, grounded in authoritative data from seminal analogs, to construct a comprehensive mechanistic profile.
Part 1: The Core Mechanism - Receptor Engagement and Selectivity
The primary molecular targets for aminotetralin derivatives are dopamine and serotonin G protein-coupled receptors (GPCRs). The specific pharmacological profile of each analog—its affinity and selectivity—is dictated by the precise arrangement of functional groups on the tetralin ring and the nature of the amine substituent.
The Critical Role of Hydroxylation
The position of the hydroxyl (-OH) group on the aromatic ring is a key determinant of receptor selectivity. For instance, in the extensively studied di-n-propylamino)tetralin (DPAT) series:
-
5-OH and 7-OH analogs tend to exhibit potent activity at dopamine D2-like receptors (D2, D3, D4).[1][2][3]
-
8-OH analogs , such as the archetypal 8-OH-DPAT, are highly selective agonists for the serotonin 5-HT1A receptor.[4][5][6]
-
6-OH analogs also show affinity for dopamine receptors.[1]
For this compound, the hydroxyl group at the 1-position (equivalent to the 5-position in the DPAT naming convention) strongly suggests a primary interaction with the dopamine receptor family .
Dopamine Receptor Subtype Affinity
Based on its structure as a 5-hydroxylated aminotetralin, the compound is predicted to be a dopamine receptor agonist. The aminotetralin class includes potent agonists for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. For example, A-68930, a rigid aminotetralin analog, is a potent and selective D1 receptor agonist.[7][8][9][10][11] In contrast, 7-OH-DPAT displays over 200-fold selectivity for the D3 receptor over the D2 receptor.[3]
The precise affinity profile of this compound would require experimental determination, but its profile is likely to encompass high affinity for one or more dopamine receptor subtypes.
Table 1: Representative Binding Affinities of Aminotetralin Analogs
| Compound | Receptor | Ki (nM) | Efficacy | Source |
| A-68930 | Human D1 | 2.1 | Full Agonist | [10][11] |
| Human D2 | 3910 | Full Agonist | [10][11] | |
| R-(+)-7-OH-DPAT | Human D3 | 0.57 | Agonist | [3] |
| Human D2 | >114 | Agonist | [3] | |
| 8-OH-DPAT | Rat 5-HT1A | 2.0 | Full Agonist | [6] |
This table illustrates the principle of how subtle structural changes dramatically alter receptor affinity and selectivity within the aminotetralin class.
Part 2: Signal Transduction Cascades
Upon binding, an agonist induces a conformational change in the GPCR, initiating a cascade of intracellular events. The specific pathway is determined by the G protein to which the receptor is coupled.
D1-Like Receptor Signaling (Gαs/olf-Coupled)
If the compound acts as a D1 agonist, it will engage Gαs or Gαolf proteins. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation and subsequent activation of adenylyl cyclase (AC). AC then converts ATP into the second messenger cyclic AMP (cAMP), which activates Protein Kinase A (PKA) and other downstream effectors.[12][13]
Caption: D1-like receptor agonist signaling pathway.
D2-Like & 5-HT1A Receptor Signaling (Gαi/o-Coupled)
Conversely, if the compound is a D2-like or 5-HT1A agonist, it will engage Gαi/o proteins. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][14] The dissociated Gβγ subunits can also directly modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: D2-like/5-HT1A receptor agonist signaling pathway.
Part 3: Experimental Characterization - Protocols and Workflows
Validating the mechanism of action requires a suite of robust in vitro assays. The following protocols represent the gold standard for characterizing a novel aminotetralin ligand.
Radioligand Binding Assay: Measuring Receptor Affinity
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[15][16][17][18]
Experimental Protocol
-
Preparation of Membranes:
-
Culture CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Competition Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1; [3H]-Spiperone for D2).[16]
-
A range of concentrations of the unlabeled test compound (e.g., 10-11 M to 10-5 M).
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no test compound).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled antagonist (e.g., 10 µM haloperidol).[11]
-
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Caption: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay: Determining Functional Efficacy
This functional assay measures the ability of a compound to stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase activity by quantifying intracellular cAMP levels.[13][19][20][21]
Experimental Protocol
-
Cell Preparation:
-
Seed CHO or HEK293 cells expressing the receptor of interest into a 384-well white assay plate.[13]
-
Culture overnight to allow for adherence.
-
-
Assay Procedure (for Gi-coupled receptors):
-
Aspirate the culture medium.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
-
Add a range of concentrations of the test compound.
-
Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to stimulate a baseline level of cAMP production. This is the signal that will be inhibited by a Gi-coupled agonist.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Data Analysis:
-
Plot the assay signal (e.g., luminescence) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
(Note: For Gs-coupled receptors, Forskolin is omitted, and the assay measures the direct stimulation of cAMP production by the agonist.)
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion: A Mechanistic Profile Grounded in Analogy
Based on a rigorous analysis of its chemical structure and the extensive pharmacology of its close analogs, this compound is predicted to function primarily as a dopamine receptor agonist . The 1-hydroxyl group strongly suggests affinity for dopamine receptors, similar to potent D2-like agonists. Its ultimate profile—whether it favors D1-like or D2-like subtypes and its precise potency and efficacy—requires empirical validation using the standardized protocols detailed herein. This guide provides the conceptual framework and practical methodologies necessary for any researcher to fully elucidate the mechanism of action of this and related aminotetralin compounds.
References
-
DeNinno, M. P., et al. (1991). A68930: a potent agonist selective for the dopamine D1 receptor. European Journal of Pharmacology, 199(3), 209-219. [Link]
-
DeNinno, M. P., et al. (1990). (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran: a potent and selective D1 agonist. Journal of Medicinal Chemistry, 33(11), 2948-2950. [Link]
-
Al-Naser, H. A., & Cooper, S. J. (1994). A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat. Behavioural Pharmacology, 5(2), 210-218. [Link]
-
Wu, T., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(5), 345-351. [Link]
-
DeNinno, M. P., et al. (1991). A68930: a potent agonist selective for the dopamine D1 receptor. PubMed. [Link]
-
Wang, Y., et al. (2019). Dopamine D1 receptor agonist A68930 attenuates acute kidney injury by inhibiting NLRP3 inflammasome activation. Life Sciences, 233, 116735. [Link]
-
Gmeiner, P., et al. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 1484, 29-45. [Link]
-
Ghavanini, F. A., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and Bioanalytical Chemistry, 409(20), 4847-4858. [Link]
-
Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 147-154. [Link]
-
Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Discoverx.com. [Link]
-
Guo, D., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 421(2), 521-527. [Link]
-
Creese, I., et al. (1984). Agonist interactions with dopamine receptors: focus on radioligand-binding studies. Federation Proceedings, 43(13), 2779-2784. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative-biolabs.com. [Link]
-
Ögren, S. O., et al. (1999). Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior. Neuroscience Letters, 264(1-3), 125-128. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot.com. [Link]
-
Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 669. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot.com. [Link]
-
Kelder, J., et al. (1998). Analysis of Molecular Determinants of Affinity and Relative Efficacy of a Series of R- And S-2-(dipropylamino)tetralins at the 5-HT1A Serotonin Receptor. Journal of Pharmacology and Experimental Therapeutics, 285(1), 351-360. [Link]
-
Krawczyk, M., et al. (2011). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of Medicinal Chemistry, 54(12), 4035-4048. [Link]
-
Slocum, S. T., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]
-
Hamon, M., et al. (1984). Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain. European Journal of Pharmacology, 98(3-4), 369-381. [Link]
-
Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(2), 274-328. [Link]
-
Sonesson, C., et al. (1994). Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo. Journal of Medicinal Chemistry, 37(17), 2735-2753. [Link]
-
McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]
-
van der Weide, J., et al. (1992). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology, 215(1), 139-140. [Link]
Sources
- 1. Orally active central dopamine and serotonin receptor ligands: 5-, 6-, 7-, and 8-[[trifluoromethyl)sulfonyl]oxy]-2-(di-n-propylamino)tetralins and the formation of active metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical evidence for the 5-HT agonist properties of PAT (8-hydroxy-2-(di-n-propylamino)tetralin) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-68930 - Wikipedia [en.wikipedia.org]
- 8. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 11. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Agonist interactions with dopamine receptors: focus on radioligand-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. innoprot.com [innoprot.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Dopamine D2/D3 Receptor Selectivity of 5-OH-DPAT
Introduction
(S)-5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) is a potent synthetic agonist at D2-like dopamine receptors, specifically exhibiting selectivity for the D2 and D3 subtypes.[1] This aminotetralin derivative has become an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of these receptors in the central nervous system. Understanding the nuances of its interaction with D2 and D3 receptors is critical for the development of targeted therapeutics for a range of neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia, where the dopaminergic system is profoundly implicated.
This technical guide provides a comprehensive overview of the dopamine D2/D3 receptor selectivity of 5-OH-DPAT. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental methodologies used to characterize its binding affinity and functional activity, the underlying signaling pathways, and the structural basis for its receptor selectivity.
Pharmacological Profile of 5-OH-DPAT: A Quantitative Analysis
The selectivity of a ligand for its target receptors is a cornerstone of its pharmacological profile. For 5-OH-DPAT, this is primarily defined by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) at the D2 and D3 dopamine receptors. These parameters are determined through a series of rigorous in vitro assays.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Selectivity (D2/D3) | Reference |
| Binding Affinity (Ki, nM) | 59 | 7.3 | ~8-fold for D3 | [1] |
| Functional Potency (EC50, nM) in GTPγS Assay | 41 | 1.7 | ~24-fold for D3 | [1] |
Note: The values presented are representative and may vary between different studies and experimental conditions.
The data clearly indicates that 5-OH-DPAT possesses a higher affinity and functional potency for the D3 receptor compared to the D2 receptor. This preferential, though not exclusive, interaction is a key characteristic of this compound.
Deciphering Receptor Selectivity: Key Experimental Methodologies
A multi-faceted approach employing various in vitro assays is essential to comprehensively characterize the D2/D3 selectivity of 5-OH-DPAT. Each assay provides a unique piece of the puzzle, from quantifying binding affinity to elucidating functional consequences of receptor activation.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[2] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (in this case, 5-OH-DPAT).
Caption: Workflow of a [35S]GTPγS binding assay.
-
Membrane Preparation: Prepare cell membranes expressing the D2 or D3 receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of 5-OH-DPAT in an appropriate assay buffer.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. [3]6. Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the 5-OH-DPAT concentration to determine the EC50 and Emax values. [3]
The cAMP inhibition assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. [4]
Caption: Workflow of a cAMP inhibition assay.
-
Cell Culture: Plate cells stably or transiently expressing the human D2 or D3 receptor in a 96-well plate and grow to confluence. [5]2. Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. [6]3. Stimulation: Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with a range of concentrations of 5-OH-DPAT.
-
Incubation: Incubate the cells for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout. [7][8]6. Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the 5-OH-DPAT concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assays: Exploring G-protein Independent Signaling
Beyond the canonical G-protein signaling, D2 and D3 receptors can also signal through β-arrestin-mediated pathways. [9]β-arrestin recruitment assays are used to quantify the interaction between the activated receptor and β-arrestin.
Caption: Workflow of a β-arrestin recruitment assay.
-
Cell Line: Utilize a cell line engineered to co-express the D2 or D3 receptor fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., mVenus). [10]2. Cell Plating: Seed the cells in a 96-well plate.
-
Ligand Addition: Add varying concentrations of 5-OH-DPAT to the wells.
-
Substrate Addition and Incubation: Add the luciferase substrate (e.g., coelenterazine h) and incubate to allow for the enzymatic reaction and β-arrestin recruitment. [10]5. BRET Measurement: Measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a microplate reader. The ratio of these emissions (the BRET ratio) is proportional to the extent of β-arrestin recruitment. [10]6. Data Analysis: Plot the BRET ratio against the logarithm of the 5-OH-DPAT concentration to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways Downstream of D2 and D3 Receptors
The activation of D2 and D3 receptors by agonists like 5-OH-DPAT initiates a cascade of intracellular signaling events. While both receptors primarily couple to Gαi/o proteins, there are subtle differences in their downstream signaling and regulatory mechanisms. [9][11][12]
Canonical Gαi/o-Mediated Signaling Pathway
Caption: β-Arrestin-mediated signaling and receptor regulation.
Agonist-bound D2/D3 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which can lead to receptor desensitization and internalization. F[11]urthermore, β-arrestin can act as a scaffold protein, initiating G-protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.
[13]### Structural Determinants of 5-OH-DPAT Selectivity
The selectivity of 5-OH-DPAT for D2 and D3 receptors arises from subtle differences in the amino acid residues within the ligand-binding pockets of these two highly homologous receptors. Molecular modeling studies have provided insights into the key interactions that govern the binding of aminotetralin derivatives.
The binding of 5-OH-DPAT is thought to involve interactions with conserved residues in the transmembrane domains (TMs) of the D2 and D3 receptors. A crucial interaction is the salt bridge formed between the protonated amine of 5-OH-DPAT and a conserved aspartate residue in TM3. Additionally, hydrogen bonding between the hydroxyl group of 5-OH-DPAT and serine residues in TM5 is believed to be critical for high-affinity binding and agonist activity. T[14]he subtle differences in the shape and electrostatic potential of the binding pockets of the D2 and D3 receptors, dictated by non-conserved amino acid residues, likely account for the observed selectivity of 5-OH-DPAT.
Conclusion
5-OH-DPAT is a foundational tool in dopamine receptor research, exhibiting a clear, albeit not absolute, preference for the D3 over the D2 receptor subtype. A comprehensive understanding of its selectivity profile requires a multi-pronged experimental approach, integrating radioligand binding assays to determine affinity with a suite of functional assays—including GTPγS binding, cAMP inhibition, and β-arrestin recruitment—to dissect its agonist activity across different signaling pathways. The subtle yet significant differences in the molecular architecture of the D2 and D3 receptor binding pockets underpin this selectivity. As our understanding of the distinct physiological roles of D2 and D3 receptors continues to evolve, the precise characterization of selective ligands like 5-OH-DPAT will remain paramount for the rational design of novel and more effective therapeutics for a host of debilitating neurological and psychiatric conditions.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
- Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2005). An Akt/GSK3 signaling cascade downstream of dopamine D2 receptors modulates dopamine transporter function. Journal of Neurochemistry, 92(6), 1375-1384.
- Beom, S., Cheong, D., Torres, G., Caron, M. G., & Kim, K. M. (2004). Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase. Journal of Biological Chemistry, 279(27), 28304-28314.
- Civelli, O., Bunzow, J. R., & Grandy, D. K. (1993). Molecular diversity of the dopamine receptors. Annual Review of Pharmacology and Toxicology, 33(1), 281-307.
- Gurevich, E. V., & Gurevich, V. V. (2006). The molecular acrobatics of arrestin activation. Trends in Pharmacological Sciences, 27(3), 136-142.
- Kenakin, T. (2007). Allosteric modulators: the new generation of receptor antagonists. Molecular Interventions, 7(5), 284-290.
- Luedtke, R. R., & Mach, R. H. (2003). Dopamine D3 receptor ligands and their therapeutic potential. Medicinal Research Reviews, 23(4), 417-458.
- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225.
- Newman, A. H., & Luedtke, R. R. (2005). Structure-activity relationships of ligands for the dopamine D2 and D3 receptors. Current Medicinal Chemistry, 12(12), 1397-1412.
- Newman, A. H., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters, 3(10), 844-848.
- Seeman, P. (2006). Atypical antipsychotics: mechanism of action.
- Shenoy, S. K., & Lefkowitz, R. J. (2011). β-Arrestin-mediated receptor trafficking and signal transduction. Trends in Pharmacological Sciences, 32(9), 521-533.
- Sokoloff, P., Giros, B., Martres, M. P., Bouthenet, M. L., & Schwartz, J. C. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics.
- Strange, P. G. (2008). Antagonist and agonist binding to the D2 and D3 dopamine receptors. Journal of Molecular Neuroscience, 34(3), 221-229.
- Vanhauwe, J. F., Fraeyman, N., & Van der Veken, P. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 13-21.
- Zhang, J., & Xie, X. (2012). Molecular modeling of the dopamine D2 and D3 receptors: from structure and function to drug design. Acta Pharmacologica Sinica, 33(3), 329-340.
Sources
- 1. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 14. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and chemical properties of 5-OH-DPAT
An In-Depth Technical Guide to the Synthesis and Chemical Properties of 5-OH-DPAT
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), a significant research tool in dopamine receptor pharmacology. We will delve into its synthesis, elucidate its key chemical and pharmacological properties, and provide validated protocols for its analysis and handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Introduction: The Significance of 5-OH-DPAT in Neuroscience Research
5-OH-DPAT is a synthetic aminotetralin derivative that has become an invaluable pharmacological tool for investigating the central nervous system. Its primary significance lies in its function as a potent and selective dopamine receptor agonist, with a notable preference for the D2 and D3 receptor subtypes.[1] The molecule's rigid structure, which incorporates the phenylethylamine moiety of dopamine, provides high affinity for these receptors.
A critical aspect of 5-OH-DPAT is its stereoselectivity. The biological activity resides almost exclusively in the (S)-enantiomer, which acts as a full agonist. In contrast, the (R)-enantiomer is largely inactive or functions as a weak D2 receptor antagonist.[1][2][3] This stereochemical specificity underscores the precise structural requirements for dopamine receptor activation and makes chiral purity a paramount concern in its synthesis and application. Due to its properties, radiolabeled variants, such as ¹¹C-5-OH-DPAT, are employed in positron emission tomography (PET) studies to map the distribution and function of D2/D3 receptors in the brain.[1][4]
Chemical Synthesis of (S)-5-OH-DPAT
The synthesis of 5-OH-DPAT is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The most common and efficient routes start from 5-methoxy-2-tetralone. The causality behind this choice is the commercial availability of the starting material and the strategic placement of the methoxy group, which serves as a protected phenol that can be deprotected in the final step.
A generalized synthetic workflow is presented below.
Caption: A generalized workflow for the synthesis of 5-OH-DPAT.
Experimental Protocol: Synthesis of Racemic 5-OH-DPAT
This protocol outlines the synthesis of the racemic mixture, which must then be resolved to isolate the active (S)-enantiomer.
Step 1: Reductive Amination of 5-Methoxy-2-tetralone The foundational step involves the formation of a secondary amine through the reaction of a ketone with a primary amine in the presence of a mild reducing agent.
-
Dissolution: Dissolve 5-methoxy-2-tetralone (1 equivalent) in anhydrous methanol.
-
Amine Addition: Add n-propylamine (1.5 equivalents) to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) portion-wise.
-
Scientific Rationale: Sodium cyanoborohydride is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing side reactions.[4]
-
-
Reaction Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product, 2-(N-propylamino)-5-methoxytetralin, with an organic solvent like ethyl acetate. Purify the crude product via column chromatography.
Step 2: N-Alkylation to form 5-Methoxy-DPAT This step introduces the second propyl group to form the tertiary amine.
-
Setup: Dissolve the purified secondary amine from Step 1 (1 equivalent) in a polar aprotic solvent such as acetonitrile.
-
Base and Alkylating Agent: Add a weak base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), followed by propyl iodide (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and stir until TLC indicates the consumption of the starting material.
-
Scientific Rationale: The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic propyl iodide in a standard Sₙ2 reaction.
-
-
Workup: After cooling, filter off the base, concentrate the solvent, and purify the resulting tertiary amine (5-Methoxy-DPAT) by column chromatography.
Step 3: O-Demethylation to Yield 5-OH-DPAT The final step is the cleavage of the methyl ether to reveal the critical hydroxyl group.
-
Dissolution: Dissolve 5-Methoxy-DPAT (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotection: Cool the solution to 0°C or lower and add boron tribromide (BBr₃) (1.1-1.5 equivalents) dropwise.
-
Scientific Rationale: BBr₃ is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers without affecting other functional groups.[4]
-
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir until complete. Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Purification: Neutralize the solution and extract the crude 5-OH-DPAT. The final product is typically purified by crystallization or column chromatography.
Step 4: Chiral Resolution The isolation of the desired (S)-enantiomer is a critical, self-validating step to ensure biological activity.
-
Methodology: The racemic 5-OH-DPAT can be resolved using several techniques. A well-documented method is chiral ion-pair chromatography.[2]
-
Protocol Example: Utilize a chiral stationary phase or a chiral counter-ion in the mobile phase, such as N-benzyloxycarbonylglycyl-L-proline, to separate the enantiomers.[2] The fractions corresponding to each enantiomer are collected and analyzed for enantiomeric purity (e.g., using a polarimeter or chiral HPLC).
Chemical and Physical Properties
The physicochemical properties of 5-OH-DPAT dictate its behavior in experimental settings, from solubility in stock solutions to its ability to cross the blood-brain barrier. These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (6S)-6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | [1] |
| Molecular Formula | C₁₆H₂₅NO | [1] |
| Molar Mass | 247.382 g·mol⁻¹ | [1] |
| log P (Octanol/Water) | 3.55 | [1] |
| pKa (Acidic) | 10.543 (Phenolic OH) | [1] |
| pKb (Basic) | 3.454 (Tertiary Amine) | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | General Knowledge |
Note: The log P value of 3.55 indicates good lipophilicity, which is consistent with the compound's ability to penetrate the central nervous system.
Pharmacological Profile and Mechanism of Action
5-OH-DPAT exerts its biological effects by acting as an agonist at dopamine D2-like receptors (D2, D3, and D4). Its high affinity for D2 and D3 subtypes makes it a powerful tool for studying dopaminergic pathways involved in motor control, motivation, and cognition.
Mechanism of Action: As a D2/D3 agonist, 5-OH-DPAT binds to and activates these G-protein coupled receptors (GPCRs), which are coupled to inhibitory G-proteins (Gi/Go). This activation triggers a downstream signaling cascade.
-
Receptor Binding: (S)-5-OH-DPAT binds to the orthosteric site of the D2/D3 receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein.
-
Downstream Effects: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly-rectifying potassium channels.
-
Cellular Response: The reduction in cAMP and modulation of ion channels leads to a decrease in neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of 5-OH-DPAT via D2/D3 receptor activation.
Analytical Methods and Quality Control
Ensuring the identity, purity, and stability of 5-OH-DPAT is essential for reproducible experimental results.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of 5-OH-DPAT.
-
System: A standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280-285 nm.
-
Validation: The method should be validated for linearity, precision, and accuracy. Purity is determined by the area percentage of the main peak relative to any impurity peaks.
Spectroscopic Characterization
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.20.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the aminotetralin core, showing characteristic signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the two N-propyl groups.[5]
Stability and Storage
Proper storage is crucial to prevent the degradation of 5-OH-DPAT.
-
Solid Form: As a solid, 5-OH-DPAT should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Desiccating at +4°C is recommended for long-term stability.[6]
-
In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[7]
-
Degradation: The primary routes of degradation are oxidation of the phenol group and potential N-dealkylation. Exposure to air, light, and high temperatures should be minimized as per general drug stability guidelines.[8]
Conclusion
5-OH-DPAT remains a cornerstone research compound for the study of the dopaminergic system. Its synthesis, while requiring careful execution and chiral resolution, is well-established. A thorough understanding of its chemical properties, pharmacological mechanism, and proper handling procedures is fundamental to its effective use in research. This guide provides the necessary technical foundation for scientists to confidently employ 5-OH-DPAT in their experimental designs, ensuring both the integrity of their materials and the validity of their results.
References
-
5-OH-DPAT - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mukherjee, J., et al. (2009). Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin (5OH-DPAT)... ResearchGate. [Link]
-
Chidlow, G., et al. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Experimental Eye Research, 69(6), 587-93. [Link]
-
Karlsson, A., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90-5. [Link]
-
Chumpradit, S., et al. (1993). iodo‐2′‐propenyl)amino]tetralin‐S(−)trans‐5‐OH‐PIPAT: A new dopamine D2‐like receptor ligand. Journal of Medicinal Chemistry. [Link]
-
Stennett, P. J., et al. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica, 25(8), 891-901. [Link]
-
Brylinski, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(8), 1037-1048. [Link]
-
Martin, P., et al. (1991). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. Psychopharmacology, 105(2), 269-74. [Link]
-
7-OH-DPAT - Wikipedia. (n.d.). Wikipedia. [Link]
-
McDermed, J. D., et al. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-7. [Link]
-
Sonesson, C., et al. (1995). C5-substituted derivatives of 5-OMe-BPAT: synthesis and interactions with dopamine D2 and serotonin 5-HT1A receptors. Journal of Medicinal Chemistry, 38(8), 1319-29. [Link]
-
7-OH-DPAT | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
8-OH-DPAT - Wikipedia. (n.d.). Wikipedia. [Link]
-
Porter, R. H., et al. (2010). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 96(3), 333-338. [Link]
-
Harrington, M. A., et al. (1991). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Receptors and Signal Transduction, 11(1-4), 345-63. [Link]
-
Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(9), 1113-8. [Link]
-
Kline, A. E., et al. (2013). Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury. Neuroscience Letters, 556, 115-119. [Link]
-
Moen, M. P., et al. (1995). Synthesis and in vivo distribution in the rat of several fluorine-18 labeled 5-hydroxy-2-aminotetralin derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 36(7), 667-678. [Link]
-
Brylinski, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(8), 1037-48. [Link]
-
Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task. Psychopharmacology, 149(3), 259-68. [Link]
-
Partial lysergamide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986). U.S. Food and Drug Administration. [Link]
-
Wang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quant. International Journal of Analytical Chemistry. [Link]
-
Ludwig, C., & Viant, M. R. (2010). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. RSC Publishing. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fda.gov [fda.gov]
A Strategic Approach to the In Vitro Pharmacological Characterization of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
This guide provides a comprehensive framework for the in vitro characterization of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, a substituted tetralin with potential applications in neurobiological research.[1] The structural motif of this compound suggests a potential interaction with G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in the central nervous system. This document outlines a strategic, multi-tiered approach, beginning with initial binding affinity determination and progressing to functional and downstream signaling assays to elucidate the compound's pharmacological profile.
Part 1: Foundational Characterization - Receptor Binding Affinity
The initial step in characterizing a novel compound is to determine its binding affinity for putative molecular targets. Given the structural similarities of this compound to known dopaminergic and serotonergic ligands, a logical starting point is to assess its affinity for dopamine D2 and serotonin 5-HT1A receptors. Competitive radioligand binding assays are the gold standard for this purpose, allowing for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
Experimental Design: Competitive Radioligand Binding Assays
The principle of this assay is to measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the Ki value.
Key Experimental Parameters for Receptor Binding Assays
| Parameter | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor | Adrenergic Receptors (α1, α2, β) |
| Receptor Source | Membranes from CHO or HEK293 cells stably expressing human D2 receptors | Membranes from rat hippocampus or CHO/HEK293 cells expressing human 5-HT1A receptors | Membranes from appropriate tissues (e.g., rat cortex for α1/α2, turkey erythrocytes for β) or recombinant cell lines |
| Radioligand | [3H]Spiperone or [3H]N-methylspiperone | [3H]8-OH-DPAT or [3H]MPPF | [3H]Prazosin (α1), [3H]Rauwolscine (α2), [3H]Alprenolol (β) |
| Non-specific Binding | 10 µM Haloperidol or (+)-Butaclamol | 10 µM Serotonin or WAY-100135 | 10 µM Phentolamine (α), 10 µM Propranolol (β) |
| Incubation Time | 60 - 90 minutes at 25°C | 30 - 60 minutes at 25°C | 30 - 60 minutes at 25°C |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 | 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4 | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 |
Workflow for Competitive Radioligand Binding Assay
Figure 1: Workflow for a competitive radioligand binding assay.
Part 2: Functional Characterization - Assessing Intrinsic Activity
Once the binding affinity is established, the next critical step is to determine the functional activity of this compound at its target receptors. This will classify the compound as an agonist, antagonist, or inverse agonist.
Dopamine D2 Receptor Functional Assay: cAMP Inhibition
Dopamine D2 receptors are canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[2][3][4] This provides a robust method for assessing the functional activity of D2 receptor ligands.
Protocol for D2 Receptor-Mediated cAMP Inhibition Assay
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor in a suitable medium containing a selection antibiotic.[4]
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., dopamine or quinpirole).
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the test compound or reference agonist to the cells and pre-incubate. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. d. Incubate for a specified period (e.g., 30 minutes at 37°C). e. Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase reporter gene assay).[5]
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of the test compound. b. Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal effect) from the dose-response curve.
Serotonin 5-HT1A Receptor Functional Assay: [35S]GTPγS Binding
Similar to D2 receptors, 5-HT1A receptors are also coupled to Gi/o proteins.[6] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which can be measured using a non-hydrolyzable GTP analog, [35S]GTPγS.[7]
Protocol for 5-HT1A Receptor-Mediated [35S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor or from native tissue like the rat hippocampus.[8]
-
Assay Components:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM Ascorbic Acid, pH 7.4.[7]
-
GDP: To ensure the G proteins are in an inactive state at the start of the assay.
-
[35S]GTPγS: The radiolabeled GTP analog.
-
Test Compound: Serial dilutions of this compound and a reference agonist (e.g., 8-OH-DPAT).
-
-
Assay Procedure: a. Pre-incubate the membranes with the test compound and GDP.[7] b. Initiate the reaction by adding [35S]GTPγS. c. Incubate for 30-60 minutes at 30°C. d. Terminate the reaction by rapid filtration through GF/B filters.[7] e. Wash the filters and measure the bound radioactivity by liquid scintillation counting.
-
Data Analysis: a. Plot the amount of [35S]GTPγS bound against the log concentration of the test compound. b. Determine the EC50 and Emax from the dose-response curve.
Figure 2: Signaling pathway for Gi/o-coupled receptors like Dopamine D2 and Serotonin 5-HT1A.
Part 3: Selectivity Profiling and Advanced Characterization
To build a comprehensive pharmacological profile, it is essential to assess the selectivity of this compound. This involves screening against a panel of other receptors, transporters, and enzymes.
Adrenergic Receptor Binding
Given the structural similarity to some adrenergic agents, it is prudent to assess the binding affinity for α1, α2, and β-adrenergic receptors using competitive radioligand binding assays as described in Part 1.[9][10][11] This will help determine the compound's selectivity for dopaminergic and serotonergic receptors over adrenergic ones.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays offer a non-radioactive alternative for both binding and functional studies.[12][13] For binding assays, a fluorescently labeled ligand competes with the test compound. For functional assays, cAMP levels can be quantified using a competitive immunoassay format with a fluorescent tracer. These assays are highly amenable to high-throughput screening.
Data Summary and Interpretation
The data generated from these assays should be compiled into a clear, concise format to facilitate interpretation and comparison with reference compounds.
Table of Expected Pharmacological Data
| Assay Type | Receptor | Parameter | Value |
| Binding Affinity | Dopamine D2 | Ki (nM) | To be determined |
| Serotonin 5-HT1A | Ki (nM) | To be determined | |
| α1-Adrenergic | Ki (nM) | To be determined | |
| α2-Adrenergic | Ki (nM) | To be determined | |
| β-Adrenergic | Ki (nM) | To be determined | |
| Functional Activity | Dopamine D2 (cAMP) | EC50 (nM) | To be determined |
| Emax (%) | To be determined | ||
| Serotonin 5-HT1A ([35S]GTPγS) | EC50 (nM) | To be determined | |
| Emax (%) | To be determined |
By systematically applying this in vitro characterization cascade, a detailed pharmacological profile of this compound can be established. This foundational knowledge is crucial for guiding further preclinical development and understanding the compound's potential therapeutic applications.
References
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
Chio, C. L., et al. (1994). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
-
Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
-
Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]
-
Castro, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]
-
Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Gohlke, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]
-
DeBernardis, J. F., et al. (1985). Novel adrenergic compounds. I. Receptor interactions of ABBOTT-54741 [(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthtyl)imidazoline], an alpha-adrenergic agonist. PubMed. [Link]
-
Selkirk, J. V., et al. (1999). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology. [Link]
-
Hübner, H. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Plazinska, A., et al. (2013). Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor. PMC. [Link]
-
Plazinska, A., et al. (2013). Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations. NIH. [Link]
-
PubChem. 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)-. [Link]
-
Williams, L. T., et al. (1976). Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding. PubMed. [Link]
-
Ganie, S. A., et al. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]
-
NIST. 1-Naphthalenol, 5,6,7,8-tetrahydro-. [Link]
-
PubChem. 5,6,7,8-Tetrahydro-1-naphthol. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. innoprot.com [innoprot.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel adrenergic compounds. I. Receptor interactions of ABBOTT-54741 [(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthtyl)imidazoline], an alpha-adrenergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
Pharmacokinetics and metabolism of 5-OH-DPAT in rodent models
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 5-OH-DPAT in Rodent Models
Foreword: Navigating the Data Landscape for 5-OH-DPAT
This guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), a critical tool compound in neuroscience research. As a selective dopamine D₂ and D₃ receptor agonist, its primary application lies in preclinical studies, particularly as a radiolabeled tracer for Positron Emission Tomography (PET) imaging to map receptor distribution and function in the rodent brain.[1][2]
It is imperative to distinguish 5-OH-DPAT from its more extensively studied structural isomer, 8-OH-DPAT. While 5-OH-DPAT is a dopamine agonist, 8-OH-DPAT is a potent and selective 5-HT₁ₐ receptor agonist.[3] Due to the limited availability of comprehensive pharmacokinetic data specifically for 5-OH-DPAT, this guide will present the direct evidence available for 5-OH-DPAT and supplement it with well-established data from its isomer, 8-OH-DPAT. This comparative approach offers valuable, field-proven insights into the likely behavior of 5-OH-DPAT in vivo, providing researchers with a robust framework for experimental design. All data related to the 8-OH-DPAT isomer will be explicitly identified as such to maintain scientific integrity.
Part 1: Pharmacokinetic Profile of 5-OH-DPAT and its Structural Analog
The journey of a compound through a biological system is defined by its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is fundamental to interpreting experimental results and designing effective in vivo studies.
Absorption and Distribution of 5-OH-DPAT
Direct and comprehensive absorption studies for 5-OH-DPAT following standard administration routes (e.g., oral, intravenous) in rodents are not extensively documented in current literature. However, its utility as a PET imaging agent provides definitive, qualitative evidence of its pharmacokinetic behavior.
-
Central Nervous System (CNS) Penetration: The successful use of [¹¹C]-5-OH-DPAT in PET studies in both rats and non-human primates unequivocally demonstrates that the compound readily crosses the blood-brain barrier.[2] In vivo and ex vivo autoradiography experiments show selective binding and accumulation in the striatum, a region rich in D₂/D₃ receptors, confirming that the molecule not only enters the brain but also reaches its target sites in a functionally relevant manner.[1][2]
-
Prodrug Strategies: Research into transdermal delivery using ester prodrugs of 5-OH-DPAT in rats has shown that the parent compound can be systematically absorbed and achieve pharmacologically active concentrations.[4] This work highlights that while the physicochemical properties of 5-OH-DPAT may be challenging for certain delivery routes, its systemic availability can be modulated through chemical modification.[4]
Comparative Pharmacokinetics: Insights from the 8-OH-DPAT Isomer
To build a more complete predictive model, we turn to the extensive data available for the 8-OH-DPAT isomer in rats. These findings provide a valuable benchmark for what researchers might expect when working with 5-OH-DPAT, particularly concerning oral bioavailability and systemic clearance.
A key study using radiolabeled 8-OH-DPAT in rats revealed the following critical parameters:
-
Absorption and Bioavailability: Following oral administration, the extent of absorption of 8-OH-DPAT from the gastrointestinal tract was high, at approximately 80%.[5] However, the absolute oral bioavailability of the unchanged drug was remarkably low, averaging only 2.6%.[5] This significant discrepancy is a classic indicator of extensive first-pass metabolism , where the compound is heavily metabolized in the gut wall and/or liver before it can reach systemic circulation. Given the structural similarity, it is a reasonable and critical hypothesis that 5-OH-DPAT also undergoes significant first-pass metabolism, a crucial consideration for planning oral dosing studies.
-
Distribution and Elimination: After intravenous administration, 8-OH-DPAT exhibited a terminal half-life (t½) of approximately 1.56 hours and a clearance (CL) of 1.10 mL/min⁻¹.[5] This suggests a relatively rapid elimination from the systemic circulation.
Table 1: Summary of Key Pharmacokinetic Parameters for 8-OH-DPAT in the Rat
| Parameter | Route | Value | Implication for 5-OH-DPAT Studies |
|---|---|---|---|
| Extent of Absorption | Oral | 80.1% | Suggests good GI permeability. |
| Absolute Bioavailability | Oral | 2.60 ± 0.24% | High probability of significant first-pass metabolism. Oral doses will need to be substantially higher than IV doses. |
| Terminal Half-life (t½) | I.V. | 1.56 ± 0.01 h | Suggests a relatively short duration of action, requiring precise timing in behavioral or imaging studies. |
| Clearance (CL) | I.V. | 1.10 ± 0.17 mL/min⁻¹ | Indicates efficient systemic elimination. |
| Biliary Excretion (Metabolites) | I.V. | ~10% of dose in 6h | Confirms biliary route as a pathway for metabolite excretion. |
Data sourced from St. Mary's Hospital Medical School study on 8-OHDPAT pharmacokinetics.[5][6]
Part 2: Metabolism of 5-OH-DPAT: From Known Metabolites to Predictive Pathways
Metabolism is the biochemical modification of a xenobiotic, which governs its duration of action, potential for toxicity, and routes of elimination.
Known Metabolism of 5-OH-DPAT in Rodents
Direct metabolic studies on 5-OH-DPAT are sparse but have yielded one critical finding:
-
Formation of a Brain-Penetrant Metabolite: Studies in rats using [¹¹C]-5-OH-DPAT identified the presence of a radiolabeled metabolite that is also capable of crossing the blood-brain barrier.[2] This is a pivotal finding for PET imaging studies, as this metabolite could potentially interfere with the signal from the parent compound, complicating the quantification of receptor binding. The identity of this metabolite has not been fully elucidated in the available literature.
Predicted Metabolic Pathways Based on the 8-OH-DPAT Analog
The metabolism of 8-OH-DPAT is well-characterized and serves as an excellent predictive model for 5-OH-DPAT. The primary metabolic transformations for 8-OH-DPAT involve both Phase I and Phase II reactions.
-
Phase I Metabolism (N-dealkylation): One of the identified metabolites of 8-OH-DPAT is an N-despropylated form.[5] This reaction, typically catalyzed by Cytochrome P450 (CYP) enzymes, involves the removal of one of the N-propyl groups from the amino moiety.
-
Phase II Metabolism (Glucuronidation): The most significant metabolic pathway for 8-OH-DPAT is glucuronidation.[5] This process involves the conjugation of glucuronic acid to the hydroxyl group of the molecule, a reaction mediated by UDP-glucuronosyltransferases (UGTs). This conjugation dramatically increases the water solubility of the compound, facilitating its excretion. The study in rats showed that 8.5% of an intravenous dose was excreted in the bile as the direct glucuronide of 8-OH-DPAT, with an additional 1.5% excreted as the glucuronide of the N-despropylated metabolite.[5]
Given its structure, 5-OH-DPAT possesses both a phenolic hydroxyl group and two N-propyl groups, making it a prime substrate for the same metabolic enzymes.
Visualization: Hypothetical Metabolic Pathway of 5-OH-DPAT
The following diagram illustrates the predicted metabolic fate of 5-OH-DPAT in rodents, based on the established pathways of its 8-OH-DPAT isomer. This serves as a working hypothesis for researchers aiming to identify its metabolites.
Caption: Predicted metabolic pathways of 5-OH-DPAT in rodents.
Part 3: Experimental Protocols for In Vivo Rodent Studies
Methodological rigor is the cornerstone of reproducible science. The following protocols provide a self-validating framework for conducting pharmacokinetic and metabolism studies of 5-OH-DPAT in rodents.
Protocol: Rodent Administration and Sample Collection
This protocol outlines the essential steps for an acute pharmacokinetic study in rats.
Objective: To determine the plasma concentration-time profile of 5-OH-DPAT.
Materials:
-
5-OH-DPAT hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles (appropriate for the route of administration)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., K₂EDTA-coated microtubes)
-
Centrifuge
Methodology:
-
Dose Preparation: Prepare a stock solution of 5-OH-DPAT in the chosen vehicle. The concentration should be calculated to allow for an appropriate injection volume (e.g., 1-5 mL/kg). Ensure the compound is fully dissolved.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study. Fast animals overnight (with free access to water) before dosing to reduce variability in absorption.
-
Administration:
-
Intravenous (IV): Administer the dose solution via a lateral tail vein. This route serves as the 100% bioavailability reference.
-
Intraperitoneal (IP): Inject the dose solution into the lower right quadrant of the abdomen.[7]
-
Oral (PO): Administer the dose solution via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from the saphenous or jugular vein. The time points should be chosen to capture the absorption, distribution, and elimination phases.
-
Place samples immediately into pre-chilled K₂EDTA tubes and invert gently to mix.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microtube.
-
Store plasma samples at -80°C until bioanalysis. The causality here is critical: immediate chilling and prompt centrifugation minimize enzymatic degradation of the analyte post-collection.
-
Protocol: Development and Validation of a Bioanalytical LC-MS/MS Method
Objective: To develop a selective and sensitive LC-MS/MS method for the quantification of 5-OH-DPAT in rat plasma.
Workflow Diagram:
Caption: Workflow for bioanalytical LC-MS/MS method development.
Step-by-Step Guide:
-
Mass Spectrometer Tuning (MS/MS):
-
Prepare a ~1 µg/mL solution of 5-OH-DPAT and a suitable structural analog for an internal standard (IS) (e.g., deuterated 5-OH-DPAT or a similar aminotetralin).
-
Infuse the solutions directly into the mass spectrometer to optimize ionization parameters (e.g., spray voltage, gas flows) in positive electrospray ionization (ESI+) mode.
-
Identify the precursor ion ([M+H]⁺) and select 2-3 high-intensity, stable product ions for Multiple Reaction Monitoring (MRM). The choice of multiple transitions provides a self-validating system; the ratio of these transitions must be consistent between standards and unknown samples, confirming analyte identity.
-
-
Chromatographic Separation (LC):
-
Goal: Achieve baseline separation of 5-OH-DPAT from endogenous plasma components to minimize matrix effects.
-
Column: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase: Screen a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acid ensures efficient protonation for ESI+ detection.
-
Optimization: Adjust the gradient slope and flow rate to achieve a sharp, symmetrical peak with a retention time of 2-5 minutes.
-
-
Sample Preparation:
-
Goal: Efficiently extract 5-OH-DPAT from plasma proteins and phospholipids.
-
Method: Protein Precipitation (PPT) is the simplest starting point. To 50 µL of plasma, add the IS and 150 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Analysis: Inject the supernatant. If matrix effects are significant, more rigorous extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) must be developed.
-
-
Method Validation:
-
Validate the method according to established guidelines (e.g., ICH M10).[8]
-
Selectivity: Analyze blank plasma from at least six different rats to ensure no endogenous peaks interfere with the analyte or IS.
-
Linearity: Prepare a calibration curve (8-10 non-zero standards) by spiking blank plasma with known concentrations of 5-OH-DPAT. The curve must have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (at least 5 replicates per level) on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Stability: Assess the stability of 5-OH-DPAT in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (-80°C) storage.
-
References
-
Sten-Linder, M., et al. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica, 25(12), 1371-80. [Link]
-
Taylor & Francis Online. (2008). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica. [Link]
-
Hjorth, S., et al. (1988). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 463-71. [Link]
-
ResearchGate. (n.d.). In vivo distribution of ¹¹C-5-OH-DPAT in control rats, rats pretreated with reserpine and rats pretreated with haloperidol. [Link]
-
Kiesewetter, D. O., et al. (2011). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. Nuclear Medicine and Biology, 38(3), 353-361. [Link]
-
ResearchGate. (n.d.). Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin (5OH-DPAT)... [Link]
-
Ebrahimi-Ghiri, M., et al. (2017). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy-dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. Iranian Journal of Basic Medical Sciences, 20(10), 1145-1151. [Link]
-
Van der Geest, R., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release, 144(3), 297-304. [Link]
-
Shirsath, V. A., et al. (2024). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. International Journal of Pharmaceuticals and Health Care Research, 12(4), 400-405. [Link]
-
Gavhane, M. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1250. [Link]
-
Szymański, P., & Markuszewski, M. J. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 131-136. [Link]
-
ResearchGate. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 27(20), 6902. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel in vivo Models of 5-HT 1A Receptor-Mediated Activity: 8-OH-DPAT-induced Spontaneous Tail-Flicks and Inhibition of Morphine-Evoked-Antinociception | Semantic Scholar [semanticscholar.org]
- 7. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
Enantiomers of 5-OH-DPAT and their specific activities
An In-Depth Technical Guide to the Enantiomers of 5-OH-DPAT: Stereochemistry, Pharmacological Activity, and Methodological Validation
Authored by a Senior Application Scientist
5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a synthetic aminotetralin derivative that has served as a critical pharmacological tool for interrogating the dopamine system. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-5-OH-DPAT and (R)-(+)-5-OH-DPAT. The stereochemical configuration at the C-2 position of the tetralin ring dictates a profound divergence in their biological activity. This guide provides a detailed examination of the synthesis, stereospecific pharmacology, and functional characterization of these enantiomers. We will dissect their differential activities at dopamine D₂ and D₃ receptors, explore the downstream signaling consequences, and provide validated, step-by-step experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these pivotal research compounds.
The Criticality of Stereochemistry: An Introduction to 5-OH-DPAT
G protein-coupled receptors (GPCRs), the targets of a vast number of therapeutics, are inherently chiral macromolecules. This structural specificity means they can differentiate between the enantiomers of a chiral ligand, often resulting in one enantiomer being significantly more potent (the eutomer) and the other being less active or inactive (the distomer). In some cases, the distomer may even exhibit a completely different pharmacological profile.
5-OH-DPAT exemplifies this principle of stereoselectivity. While the racemic mixture is known as a dopamine receptor agonist, this activity is almost exclusively attributed to one of its stereoisomers. Understanding the distinct pharmacology of the (S) and (R) enantiomers is not merely an academic exercise; it is fundamental to designing well-controlled, interpretable experiments and advancing our understanding of the dopaminergic system. This guide will illuminate the specific attributes of each enantiomer, providing the technical foundation required for their effective application in research.
The Enantiomers: (S)-(-)-5-OH-DPAT vs. (R)-(+)-5-OH-DPAT
The pharmacological divergence of 5-OH-DPAT originates from the spatial arrangement of the dipropylamino group at the chiral center.
-
(S)-(-)-5-OH-DPAT : This enantiomer is the biologically active component, functioning as a potent agonist with high affinity for dopamine D₂ and D₃ receptors.[1] Its activity at these receptors is responsible for the dopaminomimetic effects observed with the racemic mixture.
-
(R)-(+)-5-OH-DPAT : In stark contrast, the (R)-enantiomer is largely inactive as an agonist. It acts as a very weak antagonist at D₂ receptors.[1][2] This makes it an ideal negative control in experiments designed to isolate the specific effects of D₂/D₃ receptor agonism mediated by the (S)-enantiomer.
The resolution of racemic 5-OH-DPAT into its constituent enantiomers can be achieved through techniques such as chiral ion-pair chromatography, which uses a chiral counter-ion to form diastereomeric complexes that can be separated.[2][3]
Deep Dive: Pharmacological Profiles and Signaling
(S)-(-)-5-OH-DPAT: The Dopamine D₂/D₃ Receptor Agonist
The primary mechanism of action for (S)-5-OH-DPAT is the activation of D₂-like dopamine receptors, which are canonically coupled to the Gαi/o family of G proteins.[4][5]
-
Receptor Binding: (S)-5-OH-DPAT demonstrates high affinity for both D₂ and D₃ receptors.
-
Functional Activity: As a full agonist, its binding initiates a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.
-
Downstream Signaling Cascade:
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.
-
Adenylyl Cyclase Inhibition: The GTP-bound Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[4]
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6][7]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
This signaling cascade is fundamental to the physiological effects of D₂/D₃ receptor activation, including the regulation of neurotransmitter release, neuronal excitability, and gene expression.[8]
(R)-(+)-5-OH-DPAT: The Weak Antagonist Control
The (R)-enantiomer binds to the D₂ receptor but fails to induce the conformational change necessary for efficient G protein activation. Its primary utility is as a research tool.[2] By demonstrating that a biological effect is produced by the (S)-enantiomer but not the (R)-enantiomer at equivalent concentrations, a researcher can confidently attribute that effect to D₂/D₃ receptor agonism.
Activity at Serotonin Receptors
While 5-OH-DPAT is primarily characterized by its dopaminergic activity, it is important to note that aminotetralin derivatives can exhibit affinity for other receptors, notably serotonin (5-HT) receptors. The prototypical 5-HT₁A agonist, 8-OH-DPAT, is structurally related.[9][10][11] While 5-OH-DPAT's selectivity for dopamine receptors over 5-HT₁A receptors is well-established, researchers should remain cognizant of potential off-target effects, particularly at high concentrations.[12]
Quantitative Comparison of Enantiomeric Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for the enantiomers of 5-OH-DPAT at key receptors. Values are compiled from various sources and should be considered representative.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| (S)-(-)-5-OH-DPAT | Dopamine D₂ | ~1-10 | Full Agonist | [1][2] |
| Dopamine D₃ | ~1-15 | Full Agonist | [4] | |
| Serotonin 5-HT₁A | >100 | Partial Agonist | [12] | |
| (R)-(+)-5-OH-DPAT | Dopamine D₂ | ~100-500 | Weak Antagonist | [1][2] |
| Dopamine D₃ | >1000 | Inactive | [4] | |
| Serotonin 5-HT₁A | >1000 | Inactive | [12] |
Note: Ki and EC₅₀ values can vary depending on the assay conditions, radioligand used, and tissue/cell preparation.
Visualizing the Mechanism: Signaling and Workflows
D₂/D₃ Receptor Agonist Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway activated by (S)-5-OH-DPAT.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of the 5-OH-DPAT enantiomers.
Field-Proven Experimental Protocols
The following protocols provide self-validating systems for characterizing the enantiomers of 5-OH-DPAT. The causality behind key steps is explained to ensure technical accuracy and reproducibility.
Protocol 1: Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[13][14][15]
-
Objective: To determine the Ki of (S)- and (R)-5-OH-DPAT at dopamine D₂ receptors.
-
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing human dopamine D₂ receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (antagonists with high affinity).
-
Test Ligands: Serial dilutions of (S)-5-OH-DPAT and (R)-5-OH-DPAT.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C filter mats pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw the cell membrane aliquot on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Causality: Using a consistent protein concentration is critical for assay reproducibility.
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding (TB): 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL NSB Control (e.g., 10 µM Haloperidol).
-
Competition: 50 µL of each concentration of (S)- or (R)-5-OH-DPAT.
-
-
Add Radioligand: Add 50 µL of [³H]Spiperone to all wells at a final concentration near its Kd (e.g., 0.2-0.5 nM). Causality: Using the radioligand at its Kd provides an optimal window for detecting competitive displacement.
-
Add Membranes: Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of the plate onto the pre-soaked filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Rapid filtration and cold washes are essential to minimize dissociation of the radioligand-receptor complex.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This is a functional assay that measures the direct activation of G proteins by an agonist-bound GPCR.[16][17][18][19] It is a proximal measure of receptor activation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of (S)-5-OH-DPAT at D₂ receptors.
-
Materials:
-
Membrane Preparation: As above.
-
Radioligand: [³⁵S]GTPγS.
-
Test Ligand: Serial dilutions of (S)-5-OH-DPAT.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other materials are as in Protocol 1.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare membranes as in the binding assay.
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer containing GDP (final concentration ~30 µM). Causality: GDP is required to maintain the G protein in its inactive state prior to agonist stimulation.
-
50 µL of the test ligand ((S)-5-OH-DPAT) at various concentrations (or buffer for basal activity).
-
50 µL of the membrane suspension (10-20 µg protein).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation. Causality: During this time, agonist-activated receptors will catalyze the binding of the non-hydrolyzable [³⁵S]GTPγS to Gαi subunits, leading to its accumulation.
-
Termination and Filtration: Terminate the reaction and separate bound from free radioligand by rapid filtration, as described in Protocol 1.
-
Counting: Quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the specific binding (CPM) of [³⁵S]GTPγS against the log concentration of (S)-5-OH-DPAT.
-
Use non-linear regression to determine the EC₅₀ (concentration for half-maximal stimulation) and Emax (maximal stimulation over basal). Efficacy can be expressed relative to a standard full agonist.
-
-
Protocol 3: cAMP Accumulation Assay (Inhibition)
This assay measures the functional consequence of Gαi/o activation: the inhibition of cAMP production.[6][7][20]
-
Objective: To measure the inhibition of adenylyl cyclase activity by (S)-5-OH-DPAT in whole cells.
-
Materials:
-
Whole Cells: CHO or HEK293 cells stably expressing D₂ receptors.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Ligand: Serial dilutions of (S)-5-OH-DPAT.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[7][21]
-
Stimulation Buffer: Typically a serum-free medium or HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash cells with stimulation buffer and pre-incubate them with varying concentrations of the test agonist ((S)-5-OH-DPAT) for 15-20 minutes. Causality: This allows the agonist to bind to the receptors before adenylyl cyclase is stimulated.
-
Stimulation: Add Forskolin to all wells (except the negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Causality: Forskolin directly activates adenylyl cyclase, raising cAMP levels. The Gαi-coupled D₂ receptor will inhibit this stimulation.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the percent inhibition of the forskolin response versus the log concentration of (S)-5-OH-DPAT.
-
Use non-linear regression to calculate the IC₅₀ value, which represents the functional potency of the agonist in this pathway.
-
-
Conclusion and Future Directions
The enantiomers of 5-OH-DPAT provide a classic yet powerful illustration of stereoselectivity in pharmacology. The (S)-enantiomer serves as a potent and selective D₂/D₃ receptor agonist, making it an invaluable tool for studying the physiological and pathological roles of these receptors, particularly in the context of disorders like Parkinson's disease and schizophrenia.[1][22] Conversely, the inactive (R)-enantiomer offers the perfect negative control, enabling researchers to conduct rigorously controlled experiments. The protocols detailed in this guide represent industry-standard methods for validating the binding and functional activity of these and other GPCR ligands, ensuring data integrity and reproducibility. As drug discovery moves toward ever-greater specificity, a thorough understanding and application of stereochemically pure compounds like the 5-OH-DPAT enantiomers will remain a cornerstone of high-quality pharmacological research.
References
-
Wikipedia. 5-OH-DPAT. [Link]
-
Sitkoff, D., et al. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
Prillaman, M., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
de Vries, J. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
-
Fels, G. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. [Link]
-
Brylinski, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]
-
Hadrava, V., et al. (1996). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. Journal of Psychiatry & Neuroscience. [Link]
-
An, F., & Gilchrist, A. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). SLAS Discovery. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Trillat, A. C., et al. (1998). Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8... PubMed. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. [Link]
-
de Vries, J. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Matilda. [Link]
-
Ciana, A., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. [Link]
-
Mukherjee, J., et al. (2000). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. PubMed. [Link]
-
Schlegel, S., et al. (2008). Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors. ResearchGate. [Link]
-
Brylinski, M., et al. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed. [Link]
-
Fink, H., et al. (2007). Modulatory Role of Postsynaptic 5-Hydroxytryptamine Type 1A Receptors in (±)-8-Hydroxy-N,N-dipropyl-2-aminotetralin-Induced Hyperphagia in Mice. ACS Publications. [Link]
-
Sonesson, C., et al. (1996). Synthesis and Pharmacology of the enantiomers of the potential atypical antipsychotic agents 5-OMe-BPAT and 5-OMe-(2,6-di-OMe). PubMed. [Link]
-
Girault, J. A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
-
Stahl, S. M. (2023). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. [Link]
-
Szlachta, M., et al. (2019). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... [Link]
-
Karlsson, A., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. PubMed. [Link]
-
Seneca, N., et al. (2007). Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. PubMed. [Link]
-
Przegaliński, E., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. PubMed. [Link]
-
Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Kim, H. S., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. PubMed. [Link]
-
Hritcu, L., et al. (2016). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. PubMed Central. [Link]
-
Hadrava, V., et al. (1996). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. ResearchGate. [Link]
-
Cohen, C., et al. (1999). Preferential involvement of D3 versus D2 dopamine receptors in the effects of dopamine receptor ligands on oral ethanol self-administration in rats. PubMed. [Link]
-
Damsma, G., et al. (n.d.). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. Semantic Scholar. [Link]
-
StatPearls. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]
-
Al-Musa, A., et al. (2022). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Molecules. [Link]
-
Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and Pharmacology of the enantiomers of the potential atypical antipsychotic agents 5-OMe-BPAT and 5-OMe-(2,6-di-OMe)-BPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
Probing the Dopaminergic System in Parkinson's Disease: A Technical Guide to the Application of 5-OH-DPAT
This guide provides an in-depth technical framework for researchers, neuroscientists, and drug development professionals on the utilization of (S)-5-Hydroxy-N,N-dipropyl-2-aminotetralin (5-OH-DPAT) as a precise research tool for investigating the pathophysiology and potential therapeutic avenues of Parkinson's disease (PD). We will move beyond simple procedural lists to explore the causal science behind experimental design, ensuring a robust and reproducible approach to studying the dopaminergic system.
Introduction: The Rationale for Targeting D2/D3 Receptors in Parkinson's Disease
Parkinson's disease is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a profound dopamine deficit in the striatum.[1] This deficit disrupts the delicate balance of the basal ganglia circuitry, manifesting in the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability.
Dopamine exerts its effects through two families of G protein-coupled receptors (GPCRs): D1-like (D1, D5) and D2-like (D2, D3, D4).[2] The D2 and D3 receptors, highly expressed in the striatum and other key basal ganglia nuclei, are Gi/o-coupled receptors that play a crucial inhibitory role in neuronal function. As such, direct-acting agonists for D2/D3 receptors represent a cornerstone of both symptomatic therapy and preclinical research, as they can directly substitute for the missing endogenous dopamine at the postsynaptic neuron.
5-OH-DPAT is a synthetic aminotetralin derivative that acts as a selective agonist at dopamine D2 and D3 receptors.[3] Crucially, its activity resides in the (S)-enantiomer, with the (R)-enantiomer acting as a weak D2 antagonist.[3][4] This stereoselectivity, combined with its high affinity, makes (S)-5-OH-DPAT a powerful tool to specifically probe the functional consequences of D2/D3 receptor stimulation in the context of the dopamine-depleted parkinsonian brain. This guide will detail its application in both in vivo and in vitro models of PD.
Pharmacological Profile of (S)-5-OH-DPAT
Understanding the precise binding characteristics of a research tool is paramount for interpreting experimental outcomes. (S)-5-OH-DPAT is distinguished by its high affinity for the D2-like family of receptors. While its isomer, 8-OH-DPAT, is a canonical 5-HT1A agonist, 5-OH-DPAT possesses a pharmacological profile centered on the dopamine system.[3]
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Cell/Tissue Type |
| Dopamine D2 | 59 | CHO Cells expressing hD2 |
| Dopamine D3 | ~2-10 | Sf9 Cells expressing hD3 |
| Serotonin 5-HT1A | >1000 | CHO-K1 Cells expressing h5-HT1A |
| Note: Direct Ki values for 5-OH-DPAT at D3 are less commonly cited than for its close analog, 7-OH-DPAT, which typically shows a ~10-50 fold higher affinity for D3 over D2 (e.g., Ki of ~1 nM for D3 vs. ~54 nM for D2).[1] Given their structural similarity and shared D2/D3 agonist classification, a high affinity for D3 is inferred for 5-OH-DPAT. |
This profile establishes (S)-5-OH-DPAT as a selective tool for interrogating the combined effects of D2 and D3 receptor activation with minimal confounding serotonergic activity.
Mechanism of Action: D2 Receptor Signaling Cascade
Activation of the D2 receptor on medium spiny neurons (MSNs) of the striatum initiates a canonical Gi/o signaling pathway. This cascade is central to the inhibitory function of these receptors and is the primary mechanism by which 5-OH-DPAT modulates neuronal activity.
Detailed Protocol: 5-OH-DPAT-Induced Rotational Behavior
Causality: In the dopamine-depleted striatum, D2 receptors become supersensitive. [5]Administering a direct D2 agonist like 5-OH-DPAT will preferentially stimulate these supersensitive receptors in the lesioned (ipsilateral) hemisphere. This stimulation activates the striatonigral ("direct") pathway, leading to motor output that causes the animal to turn away from the lesion side (contralateral rotation). The frequency of these rotations is a robust, quantifiable measure of the drug's efficacy at the D2 receptor.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley or Wistar rats (250-300g) with confirmed unilateral 6-OHDA lesions (see lesion verification step).
-
Habituation: Place animals in the circular testing arenas (e.g., automated rotometers) for at least 30 minutes to acclimate prior to injection.
-
Drug Preparation:
-
Prepare (S)-5-OH-DPAT at desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg) in a vehicle of 0.9% sterile saline. A small amount of ascorbic acid (0.1%) can be added to prevent oxidation.
-
Prepare a vehicle-only control group.
-
-
Administration: Administer the prepared solution via subcutaneous (s.c.) injection at a volume of 1 ml/kg.
-
Data Acquisition: Immediately after injection, place the rat back in the testing arena and begin recording rotational behavior for 60-90 minutes. Automated systems will track full 360° turns in both contralateral and ipsilateral directions.
-
Endpoint Analysis: The primary endpoint is the net number of contralateral rotations (contralateral turns - ipsilateral turns), typically expressed as total net rotations or net rotations/minute.
-
Self-Validation: A robust, dose-dependent increase in contralateral rotations following 5-OH-DPAT administration, compared to minimal rotation in the vehicle group, validates the compound's in vivo D2/D3 agonist activity in the parkinsonian model.
| Treatment Group | Typical Dose Range (s.c.) | Expected Outcome (Net Contralateral Rotations) |
| Vehicle (Saline) | 1 ml/kg | < 1 turn/minute |
| (S)-5-OH-DPAT | 0.1 - 3.0 mg/kg | Dose-dependent increase; can reach >10 turns/minute |
| Apomorphine (Control) | 0.5 mg/kg | Strong, consistent rotation; used for lesion verification |
In Vitro Application: Assessing Neuroprotection in a Cellular Toxin Model
To investigate the direct cellular effects of 5-OH-DPAT, such as potential neuroprotective properties, in vitro models are indispensable. The human neuroblastoma SH-SY5Y cell line is a common and reliable model. When treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, these cells undergo apoptosis and oxidative stress, mimicking key pathological features of Parkinson's disease. [6][7]
Detailed Protocol: Neuroprotection Assay Against MPP+ Toxicity
Causality: MPP+ is actively taken up by the dopamine transporter (DAT) and inhibits Complex I of the mitochondrial electron transport chain. [8]This leads to ATP depletion, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. This protocol tests the hypothesis that pre-treatment with 5-OH-DPAT can mitigate MPP+-induced cell death, potentially through receptor-mediated activation of pro-survival pathways or other cellular mechanisms.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 5% CO2 incubator at 37°C. For experiments, plate cells in 96-well plates at a density of 8,000-10,000 cells/well and allow them to adhere for 24 hours. [6]2. Pre-treatment:
-
Prepare stock solutions of (S)-5-OH-DPAT in sterile water or DMSO.
-
Aspirate the culture medium and add fresh medium containing various concentrations of 5-OH-DPAT (e.g., 1, 10, 100 µM) or vehicle control.
-
Incubate for 1 to 24 hours, depending on the experimental design. A 24-hour pre-incubation is common. [6]3. Toxin Exposure:
-
Prepare a 1.5 mM solution of MPP+ iodide in culture medium. [6] * After the pre-treatment period, remove the 5-OH-DPAT-containing medium and add the MPP+ solution to the relevant wells. Include a "no toxin" control group.
-
Incubate for an additional 24 hours. [6]4. Viability Assessment (MTT Assay):
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µl of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
-
Self-Validation: The experiment is validated if the MPP+-only group shows a significant reduction in cell viability (typically to 40-60% of control) and the 5-OH-DPAT pre-treated groups show a statistically significant, dose-dependent rescue of cell viability. [6]
Assay Type Principle Typical Readout MTT / CCK-8 Mitochondrial dehydrogenase activity Colorimetric/Fluorometric (Cell Viability) LDH Release Membrane integrity Colorimetric (Cytotoxicity) JC-1 Staining Mitochondrial membrane potential Fluorescent microscopy/Plate reader (Apoptosis) Caspase-3/7 Assay Apoptotic enzyme activity Luminescent/Fluorometric (Apoptosis) | DCF-DA Staining | Reactive Oxygen Species (ROS) | Fluorescent microscopy/Plate reader (Oxidative Stress) |
Conclusion and Future Directions
(S)-5-OH-DPAT serves as a highly specific and valuable pharmacological tool for the study of Parkinson's disease. Its selective agonist activity at D2/D3 dopamine receptors allows for the precise interrogation of this critical receptor family's role in motor control and neuroprotection. By employing robust and well-validated models, such as the 6-OHDA rat and MPP+-treated SH-SY5Y cells, researchers can effectively quantify the in vivo behavioral effects and in vitro cellular mechanisms mediated by D2/D3 stimulation. The technical protocols and scientific rationale provided herein offer a foundation for rigorous, reproducible, and insightful research into the dopaminergic dysfunction that defines Parkinson's disease.
References
-
Wikipedia. 5-OH-DPAT. Available from: [Link]
-
Ohno, Y., Shimizu, S., & Imaki, J. (n.d.). Antiparkinsonian actions of 5-HT 1A agonists (i.e., 8-OH-DPAT and tandospirone) in various animal models of extrapyramidal disorders. ResearchGate. Available from: [Link]
-
Li, M., et al. (2018). Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. Spandidos Publications. Available from: [Link]
-
Bio-protocol. (n.d.). Apomorphine-Induced Rotation. Available from: [Link]
-
Jiang, X., et al. (2022). Serotonin 1A receptor agonist modulation of motor deficits and cortical oscillations by NMDA receptor interaction in parkinsonian rats. PubMed. Available from: [Link]
-
Jain, M. K., et al. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. Available from: [Link]
-
Karlsson, A., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. PubMed. Available from: [Link]
-
Yotthaisong, S., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. National Institutes of Health. Available from: [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. Available from: [Link]
-
Zarrindast, M. R., et al. (2014). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy-dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. PubMed Central. Available from: [Link]
-
protocols.io. (2024). Apomorphine-induced rotations. Available from: [Link]
-
Nikolaus, S., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. PubMed. Available from: [Link]
-
Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. Available from: [Link]
-
Winkler, C., et al. (1992). A 6-hydroxydopamine-induced selective parkinsonian rat model. PubMed. Available from: [Link]
-
Jeon, S., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. PubMed Central. Available from: [Link]
-
Kim, B. W., et al. (2016). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Scientific Reports. Available from: [Link]
-
Yotthaisong, S., et al. (2025). Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. ResearchGate. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT | Ligand Activity Charts. Available from: [Link]
-
Shi, B., et al. (2004). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. PubMed. Available from: [Link]
-
Melior Discovery. (n.d.). 6 OHDA Parkinson Model. Available from: [Link]
-
JETIR. (n.d.). ANTIPARKINSONIAN EFFECTS OF Nardostachys jatamansi ON 6-OHDA-LESIONED RAT MODEL. Available from: [Link]
-
ResearchGate. (n.d.). Effect of MPP⁺ on cell viability of nondifferentiated SH-SY5Y cells (a)... Available from: [Link]
-
Schmerberg, C. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available from: [Link]
-
Springer Nature Experiments. (n.d.). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Available from: [Link]
Sources
- 1. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noldus.com [noldus.com]
- 4. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of 5-OH-DPAT in Cellular Models: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the neuroprotective effects of the synthetic agonist 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) in cellular models. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of 5-OH-DPAT's protective actions, offers detailed experimental protocols, and synthesizes key findings to facilitate further investigation into its therapeutic potential.
Introduction: The Dual-Action Potential of 5-OH-DPAT
5-OH-DPAT is a well-characterized research chemical that exhibits a complex pharmacology, primarily acting as a potent agonist at dopamine D2 and D3 receptors.[1] Additionally, it demonstrates significant affinity and agonist activity at serotonin 5-HT1A receptors. This dual-receptor profile places 5-OH-DPAT at the intersection of two critical neurotransmitter systems implicated in the pathophysiology of numerous neurodegenerative disorders. The exploration of its neuroprotective properties in cellular models has revealed a promising capacity to mitigate neuronal damage and cell death, making it a valuable tool for understanding the molecular mechanisms of neuroprotection.
Mechanistic Insights: Deconvoluting the Neuroprotective Pathways
The neuroprotective effects of 5-OH-DPAT are multifaceted, stemming from its interaction with both dopaminergic and serotonergic receptors. The current body of evidence suggests that its beneficial actions are mediated through the modulation of key signaling cascades involved in cell survival, apoptosis, and oxidative stress.
The Pivotal Role of the Serotonin 5-HT1A Receptor
A significant portion of 5-OH-DPAT's neuroprotective capacity appears to be mediated through the activation of 5-HT1A receptors.[2] Studies have demonstrated that the protective effects of 8-OH-DPAT, a closely related and more extensively studied 5-HT1A agonist, can be abrogated by selective 5-HT1A antagonists.[2] This suggests a primary role for the serotonergic system in its mode of action.
Activation of 5-HT1A receptors by 5-OH-DPAT initiates a cascade of intracellular events that converge to promote neuronal survival. One of the key mechanisms is the activation of pro-survival signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][4] These pathways are central regulators of cell growth, proliferation, and survival.
Furthermore, 5-HT1A receptor stimulation has been shown to counteract excitotoxicity, a major contributor to neuronal death in various neurological conditions. This is achieved by inhibiting the release of glutamate and reducing the influx of calcium (Ca2+), thereby preventing the downstream activation of apoptotic pathways.[2] The reduction of oxidative stress is another critical component of 5-HT1A-mediated neuroprotection. 5-OH-DPAT has been shown to decrease the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components and trigger apoptosis.[2]
A key downstream effect of these signaling events is the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Activation of the 5-HT1A receptor can lead to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic protein Bax.[1][5] This shift in the Bax/Bcl-2 ratio is a hallmark of increased cellular resistance to apoptotic stimuli.[5]
The Contribution of Dopamine D2/D3 Receptors
While the 5-HT1A receptor plays a prominent role, the agonist activity of 5-OH-DPAT at dopamine D2 and D3 receptors also contributes to its neuroprotective profile.[6] Activation of these receptors has been linked to the modulation of signaling pathways that overlap with those activated by 5-HT1A receptors, including the PI3K/Akt pathway.[7]
Dopamine D2/D3 receptor agonists have been shown to exert neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and inhibiting apoptosis.[6] The formation of heterodimers between D2 and 5-HT1A receptors adds another layer of complexity to the signaling landscape.[8] These heterodimers can exhibit unique pharmacological and functional properties compared to their individual receptor counterparts, potentially leading to synergistic or novel downstream signaling events upon agonist binding.[8]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing the neuroprotective effects of 5-OH-DPAT.
Caption: Signaling pathways of 5-OH-DPAT's neuroprotection.
Caption: Experimental workflow for assessing neuroprotection.
Experimental Design and Protocols: A Practical Guide
The investigation of 5-OH-DPAT's neuroprotective effects necessitates a well-controlled experimental design. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant in vitro model due to its neuronal characteristics.[9][10]
Cellular Model: SH-SY5Y Cells
SH-SY5Y cells can be used in their undifferentiated state or differentiated into a more mature neuronal phenotype, which can be advantageous for studying specific neuronal processes. Differentiation is often induced by treatment with retinoic acid.
Induction of Neurotoxicity
To model neurodegenerative conditions, cellular stress is induced using neurotoxins. Common choices include:
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons and is widely used to model Parkinson's disease.[9][11]
-
1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, another potent dopaminergic neurotoxin.[6][10]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizing agent used to induce oxidative stress.[2]
Step-by-Step Experimental Protocol: A Representative Workflow
The following protocol outlines a general procedure for assessing the neuroprotective effects of 5-OH-DPAT against 6-OHDA-induced toxicity in SH-SY5Y cells.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis) at a density that allows for optimal growth and treatment.
-
-
Pre-treatment with 5-OH-DPAT:
-
Once cells have adhered and reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of 5-OH-DPAT (e.g., 1-100 µM).[2]
-
Incubate the cells with 5-OH-DPAT for a predetermined period (e.g., 1-2 hours) to allow for receptor binding and downstream signaling activation.
-
-
Induction of Neurotoxicity:
-
Assessment of Neuroprotection:
-
Following the incubation period, perform a series of assays to quantify cell viability, apoptosis, and oxidative stress.
-
Key Experimental Assays
A comprehensive assessment of neuroprotection involves a battery of assays targeting different cellular processes.
| Assay Category | Specific Assay | Principle |
| Cell Viability | MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. |
| LDH Release Assay | Measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity. | |
| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic cells. Analyzed by flow cytometry or fluorescence microscopy. |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2] | |
| Oxidative Stress | ROS Detection (e.g., DCFH-DA) | 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[10] |
| Signaling Pathways | Western Blotting | Quantifies the expression levels of key proteins in the signaling cascades, such as phosphorylated (activated) Akt and ERK, and the apoptotic regulators Bcl-2 and Bax.[3][5] |
Data Interpretation and Expected Outcomes
The successful demonstration of 5-OH-DPAT's neuroprotective effects would be characterized by the following outcomes in the treatment groups compared to the neurotoxin-only control group:
-
Increased cell viability: Higher absorbance in the MTT assay and lower LDH release.
-
Reduced apoptosis: A lower percentage of Annexin V-positive cells and decreased caspase-3 activity.
-
Decreased oxidative stress: Lower fluorescence intensity in the ROS detection assay.
-
Modulation of signaling pathways: Increased levels of p-Akt and p-ERK, and an increased Bcl-2/Bax ratio, as determined by Western blotting.
| Treatment Group | Expected Cell Viability (%) | Expected ROS Levels (Fold Change) | Expected Bcl-2/Bax Ratio |
| Control (untreated) | 100 | 1.0 | High |
| Neurotoxin alone | 40-60 | 2.0-3.0 | Low |
| 5-OH-DPAT + Neurotoxin | 70-90 | 1.2-1.8 | Increased |
Conclusion and Future Directions
The evidence from cellular models strongly suggests that 5-OH-DPAT possesses significant neuroprotective properties, primarily mediated through the activation of the 5-HT1A receptor and its associated pro-survival signaling pathways. The contribution of its agonist activity at D2/D3 receptors further enhances its therapeutic potential. This guide provides a framework for researchers to design and execute robust in vitro studies to further elucidate the mechanisms of action of 5-OH-DPAT and to explore its potential as a lead compound for the development of novel neuroprotective therapies.
Future research should focus on:
-
Dissecting the relative contributions of 5-HT1A and D2/D3 receptors: Utilizing selective antagonists in combination with 5-OH-DPAT will be crucial to delineate the specific roles of each receptor system.
-
Investigating the role of D2-5-HT1A receptor heterodimers: Exploring the unique signaling properties of these receptor complexes could reveal novel therapeutic targets.
-
Translating in vitro findings to in vivo models: Validating the neuroprotective effects of 5-OH-DPAT in animal models of neurodegenerative diseases is a critical next step.
By leveraging the methodologies and insights presented in this guide, the scientific community can continue to unravel the therapeutic potential of 5-OH-DPAT and pave the way for the development of new treatments for debilitating neurological disorders.
References
-
Neuroprotection Against 6-OHDA-induced Oxidative Stress and Apoptosis in SH-SY5Y Cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE Pathway. Life Sciences. [Link]
-
Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway. OUCI. [Link]
-
The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research. [Link]
-
Delta-9-tetrahydrocannabinol protects against MPP+ toxicity in SH-SY5Y cells by restoring proteins involved in mitochondrial biogenesis. Oncotarget. [Link]
-
Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors. Semantic Scholar. [Link]
-
Stimulation of 5-HT1A Receptor With 8-OH-DPAT Inhibits Hydrogen Peroxide-Induced Neurotoxicity in Cultured Rat Cortical Cells. Pharmacological Research. [Link]
-
5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of Neurochemistry. [Link]
-
5-HT1A receptor agonists/D2 receptor antagonists(Pierre Fabre Research Center). Patsnap Synapse. [Link]
-
Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology. [Link]
-
Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. MDPI. [Link]
-
Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science. [Link]
-
Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports. [Link]
-
Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Neuropharmacology. [Link]
-
Neuroprotective role of ERK1/2 and ERK5 in a dopaminergic cell line under basal conditions and in response to oxidative stress. Journal of Neuroscience Research. [Link]
-
Dose–response of MPP⁺ in SH-SY5Y cells. SH-SY5Y cells were treated with... ResearchGate. [Link]
-
Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. ResearchGate. [Link]
-
The role of ERK 1, 2, and 5 in dopamine neuron survival during aging. Frontiers in Aging Neuroscience. [Link]
-
IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. National Institutes of Health. [Link]
-
Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. National Institutes of Health. [Link]
-
ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling. American Journal of Physiology-Cell Physiology. [Link]
-
Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. Cellular and Molecular Life Sciences. [Link]
-
Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Aging. [Link]
-
Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. MDPI. [Link]
-
Neuroprotective effect of 8-OH-DPAT in global cerebral ischemia assessed by stereological cell counting. European Journal of Pharmacology. [Link]
-
G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2. MDPI. [Link]
-
(R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality. [Link]
-
Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. International Journal of Cell and Biomedical Science. [Link]
-
Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions. MDPI. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Journal of Medicinal Chemistry. [Link]
-
Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. National Institutes of Health. [Link]
Sources
- 1. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of 5-HT1A receptor with 8-OH-DPAT inhibits hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 5. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 12. medicinescience.org [medicinescience.org]
In-Depth Technical Guide to CAS Number 78950-82-0: A Key Intermediate and Metabolite in Rotigotine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Role of CAS 78950-82-0
The compound identified by CAS number 78950-82-0, chemically known as rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, holds a significant position in the landscape of pharmaceutical development, particularly in the context of the non-ergoline dopamine agonist, Rotigotine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and analytical methodologies, serving as a critical resource for professionals engaged in neuropharmacology and medicinal chemistry.
Primarily recognized as a key process impurity and a metabolite of Rotigotine, this aminotetralin derivative is also referred to as N-Desthienylethyl-rotigotine or Rotigotine Impurity B.[1][2] Rotigotine is a frontline treatment for Parkinson's disease and Restless Legs Syndrome, administered via a transdermal patch to ensure continuous drug delivery.[3] Understanding the profile of its impurities and metabolites is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This guide will delve into the known physicochemical characteristics of CAS 78950-82-0, explore its synthetic pathways as an intermediate in the broader synthesis of Rotigotine, and discuss its known biological activity, or lack thereof. Furthermore, a detailed analytical protocol for its detection and quantification will be provided, equipping researchers with the necessary tools for its study.
Physicochemical Properties: A Quantitative Overview
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | N-Desthienylethyl-rotigotine, Rotigotine Impurity B | [1][2] |
| CAS Number | 78950-82-0 | [4] |
| Molecular Formula | C₁₃H₁₉NO | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| Appearance | Off-White Solid | [1] |
| Boiling Point | 341.5±42.0 °C (Predicted) | [1] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.96±0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
The structure of this compound, featuring a tetralin core with a hydroxyl and a propylamino substituent, suggests a moderate to high lipophilicity, which can influence its interaction with biological membranes.[3] The hydroxyl group can participate in hydrogen bonding, affecting its solubility in polar solvents.[3]
Synthesis and Chemical Logic
The synthesis of this compound is intrinsically linked to the manufacturing process of Rotigotine. It emerges as a key intermediate in several patented synthetic routes. A common strategy involves the reductive amination of a tetralone precursor.
A plausible synthetic pathway, inferred from the broader synthesis of aminotetralin derivatives, is visualized below.
Sources
- 1. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 78950-82-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
Understanding the structure-activity relationship of aminotetralin derivatives
An In-depth Technical Guide to Understanding the Structure-Activity Relationship of Aminotetralin Derivatives
Introduction: The Versatility of a Rigid Scaffold
The 2-aminotetralin framework, a semi-rigid analogue of phenylethylamine, represents a cornerstone in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1] Its conformational constraint, where the ethylamine side chain is incorporated into a tetralin ring system, provides a well-defined spatial orientation of the crucial pharmacophoric elements – the aromatic ring and the basic amino group. This inherent rigidity reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity compared to more flexible counterparts.[2] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of aminotetralin derivatives, offering insights into the rational design of potent and selective ligands for various CNS targets, with a primary focus on serotonin and dopamine receptors. We will delve into the synthetic strategies, key experimental protocols for pharmacological characterization, and the nuanced effects of structural modifications on biological activity.
The Core Pharmacophore: A Foundation for Diversity
The fundamental 2-aminotetralin structure serves as a versatile template for chemical modification. The key points for derivatization are the aromatic ring, the amino group, and the saturated portion of the tetralin ring. Understanding the impact of substituents at these positions is paramount for tuning the pharmacological profile of the resulting compounds.
Caption: General structure of the 2-aminotetralin scaffold highlighting the primary points for chemical modification.
Navigating the Serotonin System: A Tale of Subtype Selectivity
Aminotetralin derivatives have proven to be particularly fruitful in the development of ligands for serotonin (5-HT) receptors. The high degree of homology among 5-HT receptor subtypes, especially within the 5-HT1 and 5-HT2 families, presents a significant challenge in achieving selectivity.[3] However, the rigid aminotetralin scaffold allows for the fine-tuning of interactions within the receptor binding pockets.
5-HT1A Receptor Agonists: The Influence of Aromatic Substitution
The prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), underscores the critical role of the hydroxyl group at the 8-position of the aromatic ring.[4] This hydroxyl group is thought to act as a hydrogen bond donor, interacting with a key serine residue in the transmembrane domain 5 (TM5) of the 5-HT1A receptor.
The nature of the substituents on the amino group also profoundly impacts activity. For instance, dipropyl substitution, as seen in 8-OH-DPAT, is often optimal for 5-HT1A agonism.[4] Smaller or larger alkyl groups can lead to a decrease in affinity and efficacy.
Stereochemistry is another crucial determinant of activity. For many 5-substituted-2-aminotetralins (5-SATs), the (S)-enantiomer displays significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer.[5] This highlights the importance of the spatial orientation of the amino group for optimal receptor engagement. Interestingly, for the parent compound 8-OH-DPAT, the R-(+)-enantiomer exhibits greater agonistic activity at 5-HT1A receptors than the S-(-)-enantiomer.[6][7]
Targeting 5-HT7 Receptors: Shifting the Focus
While much attention has been given to 5-HT1A receptors, aminotetralin derivatives have also emerged as potent and selective ligands for the 5-HT7 receptor, a target implicated in psychiatric disorders.[8] In this context, substitution at the 5-position of the tetralin ring with an aryl group has been a successful strategy. The size and nature of the N-alkyl substituents are also critical, with a decrease from dipropyl to dimethylamino increasing selectivity for the 5-HT7 receptor.[9] Furthermore, within this class of compounds, subtle changes to the N-alkyl groups can switch the pharmacological profile from a full agonist to an antagonist.[9]
The Dopaminergic System: A Quest for Potency and Selectivity
Aminotetralin derivatives have a long history as dopamine receptor ligands, with their rigid structure mimicking the extended conformation of dopamine.[10]
Key SAR Principles for Dopamine Receptor Agonism
-
Aromatic Hydroxylation: Similar to serotonin receptors, hydroxyl groups on the aromatic ring are crucial for potent dopamine receptor agonism. The 5,6-dihydroxy substitution pattern has been found to be particularly effective for enhancing dopaminergic activity.[10] In contrast, a 5,7-dihydroxy pattern leads to less potent and active dopaminergic agents.[11]
-
N-Substitution: Dialkylamino substitutions on the nitrogen atom are generally favorable for dopaminergic activity, with the dipropyl substitution often being optimal.[10]
-
Hybrid Approaches: A novel strategy has involved creating hybrid molecules that combine the 2-aminotetralin pharmacophore with an arylpiperazine moiety. This has led to the development of potent ligands with significant selectivity for the D3 receptor over the D2 receptor.[12]
Experimental Protocols for SAR Elucidation
A thorough understanding of the SAR of aminotetralin derivatives relies on a suite of robust experimental techniques to quantify their interaction with target receptors and their functional consequences.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[13] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity for the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[5]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, a fixed concentration of the radioligand, and assay buffer.
-
Non-specific Binding Wells: Add cell membranes, the radioligand, and a high concentration of a known unlabeled competitor to saturate the receptors.
-
Test Compound Wells: Add cell membranes, the radioligand, and serial dilutions of the aminotetralin derivative being tested.[14]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: A streamlined workflow for a competitive radioligand binding assay.
Functional Assays: Determining Efficacy
While binding assays reveal affinity, they do not provide information about the functional effect of a compound. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are essential to classify a ligand as an agonist, antagonist, or inverse agonist.[15] Many serotonin and dopamine receptors are coupled to G-proteins that either stimulate (Gs) or inhibit (Gi) the enzyme adenylyl cyclase, which produces cAMP.
Step-by-Step Protocol for a GloSensor™ cAMP Assay:
-
Cell Preparation:
-
Use cells stably or transiently expressing both the GPCR of interest and a genetically encoded cAMP biosensor (e.g., GloSensor™).[16]
-
Harvest and count the cells.
-
-
Equilibration:
-
Incubate the cells in an equilibration medium containing the GloSensor™ cAMP reagent for a period of time (e.g., 2 hours) to allow the reagent to enter the cells.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into a 384-well plate.
-
Allow the basal signal to stabilize.
-
-
Compound Addition:
-
For Agonist Testing: Add serial dilutions of the aminotetralin derivative.
-
For Antagonist Testing: Pre-incubate the cells with the test compound before adding a known agonist.
-
-
Signal Detection:
-
Measure the luminescence signal at various time points to obtain kinetic data. The binding of cAMP to the biosensor induces a conformational change that increases light output.[16]
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist response).
-
Data Summary: A Snapshot of Aminotetralin SAR
The following table summarizes key SAR findings for aminotetralin derivatives at various GPCRs.
| Target Receptor | Key Structural Features for High Affinity/Potency | Typical Pharmacological Profile | Reference |
| 5-HT1A | 8-OH substitution; N,N-dipropylamino group; (S)-stereochemistry for 5-SATs, (R)- for 8-OH-DPAT | Agonist | [4][5][6] |
| 5-HT7 | 5-aryl substitution; N,N-dimethylamino group | Agonist or Antagonist | [8][9] |
| Dopamine (D2/D3) | 5,6-dihydroxy substitution; N,N-dipropylamino group | Agonist | [10] |
| Dopamine (D3 selective) | Hybrid with arylpiperazine moiety | Agonist | [12] |
Conclusion: A Scaffold with Enduring Potential
The 2-aminotetralin scaffold continues to be a remarkably versatile platform for the design of novel CNS-active compounds. A deep understanding of its structure-activity relationships, gained through systematic chemical modifications and rigorous pharmacological evaluation, is the key to unlocking its full therapeutic potential. The interplay between aromatic substitution, the nature of the amino group substituents, and the stereochemistry of the chiral center at C-2 provides a rich chemical space for medicinal chemists to explore. By employing a combination of synthetic chemistry, in vitro pharmacological assays, and in vivo models, researchers can continue to develop aminotetralin derivatives with improved potency, selectivity, and desirable pharmacokinetic properties for the treatment of a wide range of neurological and psychiatric disorders.
References
-
- Journal of Pharmaceutical and Biomedical Analysis.
-
- Methods in Molecular Biology.
-
- Journal of Medicinal Chemistry.
-
- Promega Corporation.
-
- Journal of Medicinal Chemistry.
-
- Methods in Molecular Biology.
-
- Expert Opinion on Drug Discovery.
-
- Angewandte Chemie International Edition.
-
- Journal of Medicinal Chemistry.
-
- Behavioural Pharmacology.
-
- Journal of Medicinal Chemistry.
-
- ACS Chemical Neuroscience.
-
- Purinergic Signalling.
-
- ACS Chemical Neuroscience.
-
- Methods in Molecular Biology.
-
- ResearchGate.
-
- BenchChem.
-
- Oxford Academic.
-
- Gifford Bioscience.
-
- Analytical Chemistry.
-
- ResearchGate.
-
- ResearchGate.
-
- Journal of Medicinal Chemistry.
-
- McManus Lab, UCSF.
-
- Wikipedia.
-
- Bioorganic & Medicinal Chemistry Letters.
-
- TSi Journals.
-
- British Journal of Pharmacology.
-
- YouTube.
-
- Wikipedia.
-
- R&D Systems.
-
- Pharmacological Reports.
Sources
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 4. Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives | Semantic Scholar [semanticscholar.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. aminer.org [aminer.org]
- 7. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 8. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 9. The Use of Site-Directed Mutagenesis to Study GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 10. multispaninc.com [multispaninc.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of 5-OH-DPAT for In Vivo Studies: An Application Note
This application note provides a detailed protocol and scientific rationale for the dissolution of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) for in vivo research applications. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of pharmaceutical chemistry and best practices in animal research.
Introduction: The Critical Importance of Proper Solubilization
5-OH-DPAT is a valuable pharmacological tool, acting as a potent agonist at dopamine D2 and D3 receptors.[1] The reliability and reproducibility of in vivo studies using this compound are fundamentally dependent on the correct preparation of the dosing solution. Improper dissolution can lead to inaccurate dosing, precipitation of the compound upon administration, and consequently, misleading experimental outcomes. This protocol outlines the key considerations and methodologies to ensure a stable and homogenous solution of 5-OH-DPAT for administration in animal models.
Physicochemical Properties of 5-OH-DPAT
Understanding the physicochemical properties of 5-OH-DPAT is paramount to developing an effective dissolution strategy. The hydrochloride (HCl) salt of 5-OH-DPAT is typically used for in vivo studies due to its enhanced aqueous solubility compared to the free base form.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO | [1] |
| Molar Mass | 247.38 g/mol (Free Base) | [1] |
| pKa | 10.54 | [1] |
| Form | Hydrochloride Salt (recommended for aqueous solutions) | Inferred from common practice for similar compounds |
| Aqueous Solubility (estimated for HCl salt) | Soluble to ~10 mM in water with gentle warming | Inferred from data for the structurally similar 8-OH-DPAT hydrobromide[2] |
The pKa of 10.54 indicates that 5-OH-DPAT is a weak base. In acidic to neutral solutions (pH < 8), the molecule will be predominantly in its protonated, charged form, which is more water-soluble.
Vehicle Selection: A Decision Framework
The choice of vehicle is critical and depends on the desired concentration of 5-OH-DPAT, the route of administration, and the experimental design.
Simple Aqueous Vehicles
For lower concentrations, sterile saline (0.9% NaCl) is the preferred vehicle due to its isotonicity and biocompatibility.
Co-Solvent Systems for Higher Concentrations
For higher concentrations that may exceed the aqueous solubility of 5-OH-DPAT HCl, a co-solvent system may be necessary. These formulations are designed to increase the solubility of lipophilic compounds for parenteral administration. A commonly used vehicle for similar compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[3]
Experimental Protocols
Protocol 1: Dissolution of 5-OH-DPAT HCl in Saline (for lower concentrations)
This protocol is suitable for preparing 5-OH-DPAT solutions for subcutaneous (SC) or intraperitoneal (IP) injections at concentrations up to approximately 2.5 mg/mL (~10 mM), assuming solubility is similar to 8-OH-DPAT HBr.[2]
Materials:
-
5-OH-DPAT hydrochloride
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or heating block
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-OH-DPAT HCl powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of sterile saline to the powder. Vortex thoroughly to create a slurry.
-
Warming: Gently warm the solution to 37-40°C in a water bath or on a heating block. This will aid in the dissolution process.[2] Caution: Do not overheat, as this may degrade the compound.
-
Complete Dissolution: Gradually add the remaining volume of sterile saline while continuing to vortex. Ensure the solution is completely clear with no visible particulates.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. For parenteral injections, a pH range of 5.5-8.5 is generally well-tolerated.[4] Adjust with sterile, dilute HCl or NaOH if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination and undissolved micro-particulates.
-
Storage: For immediate use, keep the solution at room temperature, protected from light. For storage, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C, though stability under these conditions should be validated. Avoid repeated freeze-thaw cycles.
Protocol 2: Co-Solvent Vehicle for Higher Concentrations of 5-OH-DPAT HCl
This protocol is adapted from formulations used for other poorly water-soluble drugs and is suitable for achieving higher concentrations of 5-OH-DPAT.[3]
Materials:
-
5-OH-DPAT hydrochloride
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Prepare the Co-Solvent Mixture: In a sterile conical tube, combine the DMSO, PEG300, and Tween 80 in the specified proportions. Vortex until the mixture is homogeneous.
-
Dissolve 5-OH-DPAT: Weigh the 5-OH-DPAT HCl and add it to the co-solvent mixture. Vortex thoroughly until the compound is completely dissolved. Gentle warming (37-40°C) may be applied if necessary.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. The solution should remain clear.
-
Final Homogenization: Vortex the final solution for at least one minute to ensure homogeneity.
-
Storage: This solution should be prepared fresh before each use. Due to the presence of organic solvents, long-term storage is not recommended without stability validation.
Visualization of the Dissolution Workflow
Caption: Workflow for the dissolution of 5-OH-DPAT HCl.
Logical Framework for Vehicle Selection
Caption: Decision tree for selecting an appropriate vehicle.
Troubleshooting
-
Precipitation upon cooling: If the compound precipitates after warming, the concentration may be too high for the chosen vehicle. Consider using the co-solvent system or decreasing the final concentration.
-
Cloudy solution: If the solution remains cloudy after vortexing and warming, it may indicate incomplete dissolution or the presence of impurities. Ensure the starting material is of high purity and consider sonication in a water bath for a short period.
-
Precipitation upon adding saline to the co-solvent mixture: This can occur if the saline is added too quickly. Add the saline dropwise while vortexing to maintain a homogeneous solution.
Conclusion
The successful preparation of 5-OH-DPAT solutions for in vivo research is a critical step for obtaining reliable and reproducible data. By carefully considering the physicochemical properties of the compound and selecting the appropriate vehicle and dissolution method, researchers can ensure accurate dosing and minimize experimental variability. It is always recommended to perform a small-scale pilot dissolution to confirm the solubility of a new batch of compound in the chosen vehicle before preparing a large volume for an entire study.
References
-
Ackaert, O. W., et al. (2011). The pharmacokinetics and pharmacological effect of (S)-5-OH-DPAT following controlled delivery with transdermal iontophoresis. Journal of Pharmaceutical Sciences, 100(6), 2390-2399. [Link]
-
Chi, A., et al. (2021). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of Pharmacological and Toxicological Methods, 111, 107088. [Link]
-
Gower, A. J., & Tricklebank, M. D. (1988). Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants. British Journal of Pharmacology, 95(3), 878–886. [Link]
-
5-OH-DPAT. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Med-Tech. (2023). Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice. Bulletin of Experimental Biology and Medicine, 175(1), 41-44. [Link]
-
Popova, N. K., Tibeikina, M. A., & Amstislavskaya, T. G. (2008). Hypothermic effect of 5-HT1A receptor agonist: comparison of intranasal, intraperitoneal, and subcutaneous routes of administration. Bulletin of Experimental Biology and Medicine, 146(4), 433–435. [Link]
-
Ramos, A. J., et al. (2019). Intraperitoneal 8-OH-DPAT reduces competition from contextual but not discrete conditioning cues. Neurobiology of Learning and Memory, 166, 107090. [Link]
-
Rogoza, R. M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task. Psychopharmacology, 149(3), 259–268. [Link]
-
Sastre, M., et al. (1994). Reduction of in vivo striatal 5-hydroxytryptamine release by 8-OH-DPAT after inactivation of Gi/G(o) proteins in dorsal raphe nucleus. European Journal of Pharmacology, 265(1-2), 103-106. [Link]
-
Schipper, J., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90-95. [Link]
-
Thomas, D. R., et al. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. European Journal of Pharmacology, 487(1-3), 59-65. [Link]
-
van der Sandt, I. C., et al. (2001). Mechanistic Studies of the Transdermal Iontophoretic Delivery of 5-OH-DPAT in Vitro. Journal of Pharmaceutical Sciences, 90(11), 1835-1845. [Link]
Sources
Application Note & Protocol Guide: A Comparative Analysis of Intraperitoneal and Subcutaneous Administration of 5-OH-DPAT
Abstract
This comprehensive guide provides a detailed comparative analysis of intraperitoneal (IP) and subcutaneous (SC) administration routes for the selective D₂/D₃ receptor agonist, 5-OH-DPAT. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causal relationships between the chosen route of administration and the resulting pharmacokinetic and pharmacodynamic profiles. We will explore the underlying biological mechanisms, provide field-proven insights for experimental design, and present detailed, self-validating protocols for both administration methods in rodent models.
Introduction: The Criticality of Administration Route in Preclinical Research
5-OH-DPAT is a synthetic aminotetralin derivative that functions as a potent dopamine receptor agonist with high selectivity for the D₂ and D₃ receptor subtypes.[1] The (S)-enantiomer is the active agonist, making it a valuable pharmacological tool for investigating dopaminergic signaling in various research contexts, including the study of Parkinson's disease and the in-vivo mapping of D₂/D₃ receptor distribution.[1][2]
The selection of an administration route is a pivotal decision in experimental design that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME), and consequently, its therapeutic or biological effect.[3] The choice between intraperitoneal (IP) and subcutaneous (SC) injection is not merely a matter of convenience; it dictates the pharmacokinetic profile, onset of action, and duration of effect. This guide will dissect these differences to empower researchers to make informed decisions that align with their specific experimental objectives.
Mechanistic Grounding: 5-OH-DPAT and the Dopamine D₂ Receptor Pathway
5-OH-DPAT exerts its effects by binding to and activating D₂ and D₃ dopamine receptors. As D₂ receptors are predominantly coupled to the Gαi inhibitory G-protein, their activation triggers a cascade of intracellular events that ultimately modulate neuronal excitability.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ subunit complex released upon G-protein activation can directly modulate ion channel activity. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
This signaling cascade results in a net inhibitory effect on the neuron, reducing its firing rate and downstream signaling.
Caption: Dopamine D₂ Receptor (Gi-coupled) Signaling Pathway activated by 5-OH-DPAT.
Pharmacokinetic Profiles: IP vs. SC Administration
The route of administration creates distinct pharmacokinetic profiles, primarily by altering the rate and extent of drug absorption into the systemic circulation. While direct head-to-head pharmacokinetic studies for 5-OH-DPAT via IP vs. SC routes are not extensively published, we can infer the expected profiles based on well-established pharmacological principles.[3]
Intraperitoneal (IP) Administration
The peritoneal cavity offers a large, highly vascularized surface area for absorption. Drugs administered via the IP route are primarily absorbed into the portal circulation, subjecting them to some first-pass metabolism in the liver, though often less than oral administration.[3] This route typically results in rapid absorption and a sharp peak in plasma concentration (Cₘₐₓ).[3]
Subcutaneous (SC) Administration
SC administration involves injecting the drug into the loose connective and adipose tissue just beneath the skin. The drug forms a small depot and is absorbed more slowly and consistently into the systemic circulation via capillaries and lymphatic vessels.[4] This generally leads to a slower onset of action, a lower Cₘₐₓ, and a more prolonged duration of effect compared to the IP route.[4]
Caption: Conceptual plasma concentration curves for different administration routes.
Comparative Summary
The choice between IP and SC administration should be a deliberate one, based on the desired pharmacological effect and experimental timeline.
| Feature | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Absorption Rate | Rapid | Slow and Sustained |
| Onset of Action | Fast | Slower |
| Peak Plasma Conc. (Cₘₐₓ) | Higher | Lower |
| Duration of Action | Shorter, more pronounced peak effect | Longer, more stable effect |
| Bioavailability | Generally high, but can be variable | High and consistent |
| Primary Applications | Acute dosing studies, rapid effect desired, bypassing significant first-pass metabolism.[3] | Chronic dosing studies, sustained drug levels required, mimicking human therapeutic use. |
| Key Advantages | Technically easier than IV, rapid systemic delivery. | Minimizes handling stress in chronic studies, provides prolonged exposure. |
| Potential Disadvantages | Higher risk of injection into abdominal organs, potential for peritoneal irritation, absorption can be variable.[5] | Slower onset may not suit all paradigms, potential for local tissue irritation/inflammation. |
Detailed Experimental Protocols
Scientific integrity demands reproducible and validated methodologies. The following protocols are designed as self-validating systems, incorporating best practices for accuracy and animal welfare.
Reagent Preparation & Dose Calculation (Common to Both Protocols)
3.1.1 Solution Preparation:
-
Determine Solubility: Consult the manufacturer's data sheet for 5-OH-DPAT hydrobromide solubility. It is typically soluble in sterile saline or phosphate-buffered saline (PBS). For difficult-to-dissolve compounds, vehicles like DMSO or PEG300 may be used, but their concentrations must be carefully controlled and validated for non-interference with the experiment.[6]
-
Preparation: Under sterile conditions (e.g., in a laminar flow hood), dissolve the required amount of 5-OH-DPAT in the chosen vehicle to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial to ensure sterility.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in aliquots to prevent freeze-thaw cycles.[6] Stability of the prepared solution should be considered, especially for long-term studies.[7]
3.1.2 Dose Calculation:
-
Formula: Injection Volume (mL) = [Dose (mg/kg) × Animal Weight (kg)] / Stock Concentration (mg/mL)
-
Example: To administer a 1 mg/kg dose to a 25 g (0.025 kg) mouse using a 1 mg/mL stock solution:
-
Injection Volume = [1 mg/kg × 0.025 kg] / 1 mg/mL = 0.025 mL or 25 µL
-
3.1.3 Recommended Injection Volumes & Needle Sizes:
| Animal | Max IP Volume | Max SC Volume | Recommended Needle Gauge |
| Mouse | 10 mL/kg | 5 mL/kg | 25-30 G |
| Rat | 10 mL/kg | 5 mL/kg | 23-25 G |
| Data adapted from University of British Columbia Animal Care Services.[5] |
Protocol 1: Intraperitoneal (IP) Injection
This protocol is designed for rapid systemic delivery of 5-OH-DPAT.
Caption: Standardized workflow for intraperitoneal (IP) injection in rodents.
Step-by-Step Methodology:
-
Preparation: Calculate and draw up the precise volume of 5-OH-DPAT solution into an appropriately sized sterile syringe with a new needle. Ensure no air bubbles are present.
-
Animal Restraint: Gently restrain the mouse or rat, ensuring a firm but not restrictive grip. For IP injections, the animal should be positioned in dorsal recumbency with its head tilted slightly downward. This uses gravity to move the abdominal organs away from the injection site.[5]
-
Site Identification: Locate the injection target in the lower right quadrant of the abdomen. This area is chosen to avoid vital organs such as the cecum, urinary bladder, and liver.[5]
-
Needle Insertion: With the needle bevel facing up, penetrate the skin and abdominal wall at a 30-40 degree angle. The depth of insertion should be just enough for the bevel to fully enter the peritoneal cavity.[5]
-
Verification (Aspiration): Gently pull back on the syringe plunger. If blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
Injection: If the aspiration is clear, depress the plunger smoothly and steadily to administer the solution.
-
Withdrawal & Monitoring: Swiftly withdraw the needle. Return the animal to its home cage and monitor for any signs of distress, discomfort, or adverse reaction for several minutes post-injection.
Protocol 2: Subcutaneous (SC) Injection
This protocol is optimized for sustained, consistent delivery of 5-OH-DPAT.
Caption: Standardized workflow for subcutaneous (SC) injection in rodents.
Step-by-Step Methodology:
-
Preparation: Calculate and draw up the correct volume of 5-OH-DPAT solution into a sterile syringe with a new needle.
-
Animal Restraint: Securely restrain the animal on a flat surface or with a proper one-handed grip.
-
Site Identification & Tenting: The preferred site for SC injection is the loose skin over the dorsal midline (scruff of the neck). Use your thumb and forefinger to gently lift a fold of skin, creating a "tent."
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, directed away from the head and parallel to the animal's back. Ensure the needle is in the subcutaneous space and has not passed through the other side of the skin fold.
-
Verification (Aspiration): Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw and use a new sterile needle at a different site.
-
Injection: Depress the plunger smoothly. You may feel a small bleb or pocket of fluid form under the skin.
-
Withdrawal & Monitoring: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage. Return the animal to its cage and monitor for adverse reactions and to ensure the bleb dissipates over time.
Conclusion and Best Practices
The decision to use IP or SC administration for 5-OH-DPAT must be scientifically driven. For studies requiring rapid and high-peak concentrations to assess acute dopaminergic responses, IP injection is the superior choice. For experiments modeling chronic treatment, requiring sustained receptor engagement, or aiming for a more stable pharmacokinetic profile, SC injection is the recommended method. Adherence to sterile technique, accurate dose calculation, and proper animal handling are paramount to ensure data validity, reproducibility, and the ethical treatment of laboratory animals.
References
-
5-OH-DPAT - Wikipedia. Wikipedia. [Link]
-
Ackaert, O. W., et al. (2011). The pharmacokinetics and pharmacological effect of (S)-5-OH-DPAT following controlled delivery with transdermal iontophoresis. Journal of Pharmaceutical Sciences. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. [Link]
-
Wilson, S. B., et al. (2007). Effects of intravenous and subcutaneous administration on the pharmacokinetics, biodistribution, cellular uptake and immunostimulatory activity of CpG ODN encapsulated in liposomal nanoparticles. Journal of Controlled Release. [Link]
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics and pharmacological effect of (S)-5-OH-DPAT following controlled delivery with transdermal iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. www3.paho.org [www3.paho.org]
Application Notes and Protocols for Utilizing 5-OH-DPAT in Rodent Behavioral Models of Depression
For: Researchers, scientists, and drug development professionals
I. Introduction: The Rationale for Targeting Dopamine D2/D3 Receptors in Depression Research
Major Depressive Disorder (MDD) is a complex neuropsychiatric condition characterized by a constellation of symptoms, including persistent low mood, anhedonia (the inability to experience pleasure), and cognitive deficits. While traditional antidepressant therapies have primarily focused on serotonergic and noradrenergic systems, a growing body of evidence implicates dysregulation of the brain's dopamine system in the pathophysiology of depression. Specifically, alterations in dopamine D2 and D3 receptor signaling within key neural circuits, such as the mesolimbic pathway, are thought to contribute to the motivational and reward-related deficits observed in depression.
5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a potent and selective agonist for the dopamine D2 and D3 receptors. Its utility in preclinical depression research stems from its ability to directly probe the functional consequences of activating these receptors. By employing rodent behavioral models that capture core symptoms of depression, researchers can leverage 5-OH-DPAT to investigate the therapeutic potential of modulating D2/D3 receptor activity. This document provides a comprehensive guide to the application of 5-OH-DPAT in two widely validated rodent behavioral paradigms: the Forced Swim Test (FST) and the Sucrose Preference Test (SPT). The protocols and insights provided herein are designed to ensure experimental rigor and the generation of reliable, interpretable data.
II. Mechanism of Action: 5-OH-DPAT and Dopamine D2/D3 Receptor Signaling
5-OH-DPAT exerts its pharmacological effects by binding to and activating dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the D2-like family. These receptors are predominantly expressed in brain regions implicated in reward, motivation, and mood regulation, including the nucleus accumbens, ventral tegmental area, and prefrontal cortex.
Upon activation by 5-OH-DPAT, D2/D3 receptors couple to Gi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). Downstream of this canonical pathway, D2/D3 receptor activation can also modulate various other intracellular signaling pathways, including those involving β-arrestin, glycogen synthase kinase 3 (GSK-3), and various ion channels. The net effect of these signaling events is a modulation of neuronal excitability and synaptic transmission, which is believed to underlie the behavioral effects of 5-OH-DPAT.
Caption: Signaling pathway of 5-OH-DPAT via D2/D3 receptors.
III. The Forced Swim Test (FST): Assessing Behavioral Despair
The Forced Swim Test, also known as the Porsolt test, is a widely used behavioral paradigm to screen for potential antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce the duration of this immobility.
A. Experimental Protocol
Materials:
-
5-OH-DPAT hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Transparent cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water bath or other means to maintain water temperature
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of 5-OH-DPAT hydrochloride in sterile saline. The concentration should be calculated based on the desired dose range and the average weight of the animals.
-
Fresh solutions should be prepared daily and protected from light.
-
-
Animal Acclimation:
-
House animals in the testing room for at least 1 hour before the experiment to minimize stress from transportation.
-
-
Administration:
-
Administer 5-OH-DPAT or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A 30-minute pre-treatment time is common.
-
-
Pre-test Session (Day 1):
-
Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats, 15 cm for mice).
-
Gently place each animal into the water for a 15-minute session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session habituates the animal to the procedure and induces a stable baseline of immobility for the test session.
-
-
Test Session (Day 2):
-
Twenty-four hours after the pre-test, administer 5-OH-DPAT or vehicle.
-
After the pre-treatment interval, place the animal back into the water-filled cylinder for a 5-minute test session.
-
Record the session for later scoring. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
B. Data Analysis and Expected Outcomes
The duration of immobility is typically scored by a trained observer blind to the experimental conditions or by automated video analysis software. A significant reduction in immobility time in the 5-OH-DPAT-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
| Treatment Group | Dose Range (mg/kg, i.p.) * | Expected Outcome on Immobility Time | Significance vs. Vehicle |
| Vehicle | N/A | High | N/A |
| 5-OH-DPAT | 0.1 - 1.0 | Dose-dependent decrease | p < 0.05 |
| Imipramine (Positive Control) | 10 - 30 | Significant decrease | p < 0.01 |
*Note: The provided dose range for 5-OH-DPAT is an extrapolation based on the effective doses of other D2/D3 receptor agonists, such as 7-OH-DPAT, in the forced swim test.[1] A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
IV. The Sucrose Preference Test (SPT): A Measure of Anhedonia
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression. This test is based on the natural preference of rodents for sweet solutions over plain water. A decrease in the consumption of a sucrose solution is interpreted as an anhedonia-like state. This paradigm is particularly useful in chronic stress models of depression.
A. Experimental Protocol
Materials:
-
5-OH-DPAT hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Scale for weighing bottles
Procedure:
-
Habituation (48-72 hours):
-
Individually house the animals.
-
Provide each animal with two bottles filled with water to acclimate them to the two-bottle setup.
-
-
Baseline Sucrose Preference (24-48 hours):
-
Replace one water bottle with a 1% sucrose solution.
-
Weigh both bottles at the beginning and end of a 24-hour period to determine baseline consumption.
-
Switch the position of the bottles every 12 hours to avoid place preference.
-
-
Induction of Depression-like State (e.g., Chronic Mild Stress - CMS):
-
If using a stress-induced model, subject the animals to a CMS protocol for a period of several weeks. This typically involves the repeated application of various mild, unpredictable stressors.[2]
-
-
Treatment and Testing:
-
Begin daily administration of 5-OH-DPAT or vehicle.
-
During the treatment period, conduct the SPT. Provide each animal with one bottle of water and one bottle of 1% sucrose solution.
-
Measure the consumption from each bottle over a 24-hour period.
-
B. Data Analysis and Expected Outcomes
Sucrose preference is calculated as a percentage:
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
A significant increase in sucrose preference in the 5-OH-DPAT-treated group compared to the vehicle-treated group (in a depression model) indicates an anti-anhedonic effect.
| Experimental Group | Treatment | Mean Sucrose Preference (%) | Significance vs. CMS + Vehicle |
| Control | Vehicle | ~80-90% | N/A |
| CMS + Vehicle | Vehicle | ~50-60% | p < 0.01 vs. Control |
| CMS + 5-OH-DPAT | 0.1 - 1.0 mg/kg, i.p.* | ~70-80% | p < 0.05 |
*Note: The provided dose range for 5-OH-DPAT is an extrapolation based on the effective doses of other D2/D3 receptor agonists in rodent models of depression. A dose-response study is essential to determine the optimal dose.
V. Experimental Workflow and Self-Validation
To ensure the integrity and validity of the experimental findings, a systematic workflow should be implemented. This includes appropriate control groups and measures to account for potential confounding factors.
Caption: A generalized experimental workflow for assessing 5-OH-DPAT.
Self-Validating System:
-
Positive Control: Include a standard antidepressant (e.g., imipramine for the FST, fluoxetine for the SPT in a CMS model) to validate the sensitivity of the behavioral assay.
-
Locomotor Activity: To rule out the possibility that changes in immobility in the FST are due to general hyperactivity, it is crucial to assess locomotor activity in an open field test. A true antidepressant effect should not be accompanied by a significant increase in overall motor activity.
-
Dose-Response Curve: Establishing a dose-response relationship for 5-OH-DPAT strengthens the evidence for a specific pharmacological effect.
-
Blinding: All behavioral scoring and data analysis should be performed by an experimenter who is blind to the treatment conditions to minimize observer bias.
VI. Conclusion and Future Directions
The use of 5-OH-DPAT in rodent behavioral models of depression provides a valuable tool for dissecting the role of dopamine D2/D3 receptors in the pathophysiology and treatment of this debilitating disorder. The protocols outlined in these application notes offer a framework for conducting rigorous and reproducible experiments. Future research could explore the effects of chronic 5-OH-DPAT administration, its interaction with other neurotransmitter systems, and its efficacy in other models of depression that capture different symptom domains. By carefully designing and executing these preclinical studies, researchers can contribute to a deeper understanding of the neurobiology of depression and pave the way for the development of novel therapeutic strategies targeting the dopamine system.
VII. References
-
Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]
-
Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319–329. [Link]
-
Antkiewicz-Michalska, L., & Romańska, I. (2003). Interaction of metabolic stress with chronic mild stress in altering brain cytokines and sucrose preference. Journal of Physiology and Pharmacology, 54(4), 543-551. [Link]
-
Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in pharmacological sciences, 23(5), 238-245. [Link]
-
Nestler, E. J., & Carlezon, W. A. (2006). The mesolimbic dopamine reward circuit in depression. Biological psychiatry, 59(12), 1151-1159. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. [Link]
-
Rogóz, Z., Skuza, G., & Kłodzińska, A. (2004). Anxiolytic- and antidepressant-like effects of 7-OH-DPAT, preferential dopamine D3 receptor agonist, in rats. Polish journal of pharmacology, 56(5), 519–526. [Link]
Sources
Application of 5-OH-DPAT in Studying Drug Addiction and Reward Pathways: A Technical Guide for Researchers
Introduction: The Scientific Rationale for Employing 5-OH-DPAT
In the intricate landscape of addiction neuroscience, dissecting the roles of specific neurotransmitter systems is paramount. The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for reward processing and the reinforcing effects of drugs of abuse. Within this system, the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes, are key targets for both endogenous dopamine and pharmacological agents.
5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a synthetic compound that serves as a valuable pharmacological tool for researchers in this field. It is a potent agonist with selectivity for D2 and D3 dopamine receptors.[1] Its utility lies in its ability to mimic the effects of dopamine at these specific receptors, allowing for the precise investigation of their contribution to reward, motivation, and the development of addiction-related behaviors. By activating D2/D3 receptors, 5-OH-DPAT can modulate the firing of dopamine neurons and downstream signaling cascades, providing a window into the neurobiological mechanisms that underpin reward pathways.
This guide provides an in-depth overview of the application of 5-OH-DPAT in preclinical addiction research, offering detailed protocols for key behavioral and neurochemical assays. The experimental designs described herein are structured to be self-validating, incorporating necessary controls to ensure the scientific rigor and trustworthiness of the findings.
Pharmacological Profile of 5-OH-DPAT
Understanding the binding affinity and functional potency of 5-OH-DPAT is crucial for designing and interpreting experiments. The compound's interaction with D2 and D3 receptors is the foundation of its utility in dissecting dopaminergic signaling.
| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |
| Binding Affinity (Ki, nM) | 59 | ~7.3 | [2] |
| Functional Potency (EC50, nM) | 41 | Data vary by assay | [3] |
Note: Absolute values for binding affinity and functional potency can vary depending on the specific radioligand, cell line, and assay conditions used. Researchers should consult multiple sources and consider the specifics of their experimental system.
Core Experimental Applications & Protocols
The following sections detail key experimental protocols where 5-OH-DPAT is a valuable tool for investigating drug addiction and reward pathways.
Assessing Locomotor Activity: A Proxy for Dopaminergic Stimulation
Locomotor activity is a fundamental behavior that is highly sensitive to manipulations of the dopaminergic system. The administration of dopamine agonists typically elicits a dose-dependent change in motor activity. This assay is often used as an initial screening tool to determine the effective dose range of 5-OH-DPAT and to assess its stimulatory or inhibitory effects on motor behavior.
The rationale for this experiment is that activation of D2/D3 receptors in the mesolimbic pathway by 5-OH-DPAT is expected to modulate locomotor activity. At lower doses, stimulation of presynaptic autoreceptors can decrease dopamine release and thus reduce locomotion. Conversely, at higher doses, postsynaptic receptor activation can lead to increased locomotion. Observing a dose-dependent effect provides initial evidence of the compound's in vivo efficacy.
-
Animal Acclimation and Habituation:
-
House rodents in a controlled environment (12-hour light/dark cycle, ad libitum food and water) for at least one week prior to testing.
-
Handle the animals for several days leading up to the experiment to reduce stress-induced responses.
-
Habituate the animals to the testing room for at least 60 minutes before the start of the experiment.
-
Habituate the animals to the open field apparatus (e.g., a 40 cm x 40 cm x 30 cm chamber) for a set period (e.g., 30-60 minutes) on the day before testing to reduce novelty-induced hyperactivity.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of 5-OH-DPAT. It can be dissolved in 0.9% saline.[4] For compounds with solubility challenges, a vehicle of saline with a small amount of DMSO or a cyclodextrin solution may be considered, but the vehicle's effect must be controlled for.
-
On the day of the experiment, prepare fresh dilutions of 5-OH-DPAT to achieve the desired doses (e.g., a dose range of 0.03 to 1.0 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.)).[5][6]
-
Administer the selected dose of 5-OH-DPAT or the vehicle to the control group. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
-
Data Acquisition:
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity using an automated tracking system with infrared beams or video tracking software for a predetermined duration (e.g., 60-120 minutes).
-
Key parameters to measure include:
-
Total distance traveled (cm): The primary measure of horizontal activity.
-
Rearing frequency: A measure of vertical activity and exploratory behavior.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
-
-
Data Analysis and Interpretation:
-
Analyze the data using a one-way ANOVA to compare the effects of different doses of 5-OH-DPAT to the vehicle control group.
-
A significant dose-dependent change in locomotor activity indicates a central effect of 5-OH-DPAT. A biphasic dose-response curve (inhibition at low doses, stimulation at high doses) can provide insights into the differential effects on presynaptic versus postsynaptic receptors.
-
To confirm that the observed effects on locomotion are mediated by D2/D3 receptors, a separate cohort of animals can be pre-treated with a D2/D3 antagonist, such as haloperidol (a non-selective D2 antagonist) or the more D3-selective antagonist SB-277011A, prior to the administration of an effective dose of 5-OH-DPAT.[3][7] A blockade of the 5-OH-DPAT-induced locomotor changes by the antagonist would validate the mechanism of action.
Conditioned Place Preference (CPP): Measuring the Rewarding Effects
The CPP paradigm is a form of Pavlovian conditioning used to assess the motivational properties of a stimulus, in this case, 5-OH-DPAT. If the drug is rewarding, the animal will develop a preference for the environment paired with its administration.
This protocol is designed to test the hypothesis that direct activation of D2/D3 receptors by 5-OH-DPAT is sufficient to produce a rewarding effect, a key component of the addictive potential of drugs. A significant preference for the drug-paired context suggests that 5-OH-DPAT is tapping into the same neural circuits that mediate the rewarding effects of drugs of abuse.
-
Apparatus:
-
A standard three-chamber CPP apparatus is used. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber is neutral.
-
-
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15-20 minutes).
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >70% of the time) may be excluded to ensure an unbiased design.
-
-
Conditioning Phase (e.g., 6-8 days):
-
This phase consists of alternating injections of 5-OH-DPAT and vehicle.
-
On "drug" days, administer 5-OH-DPAT (select a dose based on locomotor data or literature) and confine the animal to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.
-
The pairing of the drug with a specific chamber should be counterbalanced across animals to control for any inherent preference for a particular set of cues.
-
-
Post-Conditioning (Preference Test):
-
The day after the final conditioning session, conduct a drug-free test.
-
Place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning test.
-
Record the time spent in each of the outer chambers.
-
-
-
Data Analysis and Interpretation:
-
Calculate a preference score for each animal, typically as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test.
-
Use a paired t-test to compare the time spent in the drug-paired versus vehicle-paired chambers. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[8]
-
An independent t-test or ANOVA can be used to compare the preference scores between the 5-OH-DPAT group and a saline-saline control group.
-
Similar to the locomotor activity assay, pre-treatment with a D2/D3 antagonist (e.g., haloperidol or SB-277011A) before each 5-OH-DPAT conditioning session should block the development of CPP.[3][7] This control experiment is crucial to demonstrate that the rewarding effect is specifically mediated by D2/D3 receptor activation.
In Vivo Microdialysis: Measuring Real-Time Dopamine Release
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This protocol focuses on measuring dopamine levels in the nucleus accumbens following systemic administration of 5-OH-DPAT.
The rationale is that as a D2/D3 agonist, 5-OH-DPAT will interact with presynaptic autoreceptors on dopamine terminals in the NAc and somatodendritic autoreceptors in the VTA. This is expected to inhibit dopamine synthesis and release, leading to a decrease in extracellular dopamine levels. Measuring this neurochemical change provides a direct link between receptor activation by 5-OH-DPAT and its effect on the reward pathway.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).[9]
-
Allow a stabilization period of at least 2-3 hours for the tissue to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.
-
Administer 5-OH-DPAT (s.c. or i.p.) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
To prevent dopamine degradation, samples can be stabilized immediately upon collection with a small amount of acid (e.g., acetic acid).[10]
-
-
Data Analysis and Interpretation:
-
Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration.
-
Use a repeated-measures ANOVA to analyze the change in dopamine levels over time following 5-OH-DPAT administration compared to a vehicle-treated control group.
-
A significant decrease in extracellular dopamine levels following 5-OH-DPAT administration would be consistent with its agonist action at inhibitory D2/D3 autoreceptors.
-
To confirm that the decrease in dopamine is mediated by D2/D3 receptors, pre-treat animals with an antagonist like haloperidol. The antagonist should attenuate or block the 5-OH-DPAT-induced reduction in dopamine release.
In Vivo Electrophysiology: Assessing Dopamine Neuron Activity
In vivo single-unit electrophysiology allows for the direct measurement of the firing rate and pattern of individual dopamine neurons in the VTA in anesthetized or awake animals.
Dopamine neurons in the VTA exhibit a characteristic slow, regular firing pattern.[11][12] As a D2/D3 agonist, 5-OH-DPAT is expected to activate somatodendritic autoreceptors on these neurons, leading to hyperpolarization and a subsequent decrease in their firing rate. This provides a direct cellular-level confirmation of the drug's mechanism of action within the reward circuit's origin.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic frame.
-
Drill a small burr hole in the skull over the VTA.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower a recording microelectrode into the VTA.
-
Identify putative dopamine neurons based on their well-established electrophysiological characteristics:
-
Slow, regular firing rate (typically 2-10 Hz).[13]
-
Long-duration action potentials (>2.5 ms).
-
A characteristic triphasic waveform.
-
-
-
Data Acquisition:
-
Once a stable dopamine neuron is identified, record its baseline firing rate for several minutes.
-
Administer 5-OH-DPAT systemically (i.p. or i.v.) or locally via a micropipette.
-
Record the neuron's activity continuously to observe any changes in firing rate or pattern.
-
-
Data Analysis and Interpretation:
-
Analyze the firing rate (spikes/second) before and after drug administration.
-
A significant decrease in the firing rate of VTA dopamine neurons following 5-OH-DPAT administration would confirm its inhibitory effect at the level of the cell body.
-
The inhibitory effect of 5-OH-DPAT on dopamine neuron firing should be reversible by the subsequent administration of a D2/D3 antagonist like haloperidol.
Visualizations of Pathways and Workflows
Signaling Pathway of 5-OH-DPAT at D2/D3 Receptors
Caption: 5-OH-DPAT signaling at D2/D3 receptors.
Experimental Workflow for Conditioned Place Preference
Caption: Conditioned Place Preference (CPP) workflow.
Conclusion and Future Directions
5-OH-DPAT remains an indispensable tool for probing the complexities of the dopamine system in the context of reward and addiction. The protocols outlined in this guide provide a robust framework for its application in key preclinical assays. By understanding its mechanism of action and employing carefully controlled experimental designs, researchers can effectively elucidate the specific roles of D2 and D3 receptors in the neurobiological underpinnings of substance use disorders. Future research could leverage 5-OH-DPAT in combination with more advanced techniques such as optogenetics or chemogenetics to dissect circuit-specific functions of D2/D3 receptors in addiction-related behaviors with even greater precision.
References
- Current time information in Dhaka, BD. (n.d.). Google Search.
-
Holl, et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of Learning and Memory. [Link]
-
Le Foll, B., et al. (2009). The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions. Psychopharmacology. [Link]
-
McCutcheon, J. E., et al. (2011). Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults. Journal of Neurophysiology. [Link]
-
Schassburger, R. L., et al. (2015). The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice. Synapse. [Link]
-
Shabani, S., & Bardo, M. T. (2009). A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity. Behavioural Pharmacology. [Link]
-
Solis, O., et al. (2021). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Frontiers in Psychiatry. [Link]
-
Tan, K. R., et al. (2012). Electrophysiological properties of the recorded VTA dopamine neurons... ResearchGate. [Link]
-
Shi, B., et al. (2011). In vivo distribution of 11 C-5-OH-DPAT in control rats, rats pretreated... ResearchGate. [Link]
-
Winter, J. C., & Petti, D. T. (2007). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior. [Link]
-
Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task. Psychopharmacology. [Link]
-
Kim, H. S., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology. [Link]
-
Hillegaart, V., et al. (1989). Effects of 8-OH-DPAT on motor activity in the rat. Pharmacology Biochemistry and Behavior. [Link]
-
Xi, Z. X., & Stein, E. A. (2002). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Current Drug Abuse Reviews. [Link]
-
Blanco-Gandía, M. C., et al. (2017). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments. [Link]
-
Voutilainen, M. H., et al. (2011). Design of the study and time course of the dopamine microdialysis... ResearchGate. [Link]
-
Kalivas, P. W., & Duffy, P. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology. [Link]
-
Khaled, M. A., et al. (2010). The selective dopamine D3 receptor antagonist SB 277011-A, but not the partial agonist BP 897, blocks cue-induced reinstatement of nicotine-seeking. Behavioural Brain Research. [Link]
-
Kuroki, T., et al. (1996). Effects of Serotonergic Agents on the Up-Regulation of Dopamine D2 Receptors Induced by Haloperidol in Rat Striatum. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: Methods of Behavior Analysis in Neuroscience. NCBI Bookshelf. [Link]
-
Glick, S. D., et al. (2005). Impact of haloperidol, a dopamine D2 antagonist, on cognition and mood. Schizophrenia Research. [Link]
-
Sharp, T., et al. (1991). Effect of the 5-HT1A receptor agonist 8-OH-DPAT on the release of 5-HT in dorsal and median raphe-innervated rat brain regions as measured by in vivo microdialysis. British Journal of Pharmacology. [Link]
-
Hervas, I., & Artigas, F. (1996). Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats. British Journal of Pharmacology. [Link]
-
Higgins, G. A., et al. (1992). Conditioned place preference induced by microinjection of 8-OH-DPAT into the dorsal or median raphe nucleus. Psychopharmacology. [Link]
-
Meyer, M. E., & Ali, S. F. (1997). Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine. Scholarworks @ Morehead State. [Link]
-
Tsai, T. H., et al. (2015). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Analytica Chimica Acta. [Link]
-
Sharp, T., et al. (1989). Pharmacological characterization of 8-OH-DPAT-induced inhibition of rat hippocampal 5-HT release in vivo as measured by microdialysis. British Journal of Pharmacology. [Link]
-
Canavier, C. C., et al. (2014). Mechanisms for multiple activity modes of VTA dopamine neurons. Frontiers in Computational Neuroscience. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]
-
Truxell, E. M., et al. (2007). EVIDENCE FOR CONDITIONED PLACE PREFERENCE TO A MODERATE DOSE OF ETHANOL IN ADULT MALE SPRAGUE-DAWLEY RATS. Behavioural Pharmacology. [Link]
-
Abdalla, A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. [Link]
-
Tecuapetla, F., et al. (2019). Population firing rate of two VTA dopamine neuron... ResearchGate. [Link]
-
Kline, A. E., et al. (2011). Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury. Journal of Neurotrauma. [Link]
-
Lee, J. H., et al. (2021). Ventral tegmental dopamine neurons control the impulse vector during motivated behavior. Current Biology. [Link]
-
Valjent, E., et al. (2023). Chronic treatment with D2-antagonist haloperidol leads to inhibitory/excitatory imbalance in striatal D1-neurons. Translational Psychiatry. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2019). The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation. Neuropharmacology. [Link]
-
Ninkovic, J., & Bally-Cuif, L. (2006). Conditioned place preference behavior in zebrafish. Nature Protocols. [Link]
-
Lelleck, S. V., et al. (2015). Microdialysis and Mass Spectrometric Monitoring of Dopamine and Enkephalins in the Globus Pallidus Reveal Reciprocal Interactions that Regulate Movement. Journal of Neuroscience. [Link]
-
Handley, S. L., & McBlane, J. W. (1993). The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig. British Journal of Pharmacology. [Link]
-
Hjorth, S., & Magnusson, T. (1988). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Wadenberg, M. L. (2001). Antagonism at 5-HT(2A) Receptors Potentiates the Effect of Haloperidol in a Conditioned Avoidance Response Task in Rats. Pharmacology Biochemistry and Behavior. [Link]
-
Tarazi, F. I., et al. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. ResearchGate. [Link]
-
Bobrzyńska, A., & Stachowiak, M. K. (1998). Phase-shifting Effect of 8-OH-DPAT, a 5-HT1A/5-HT7 Receptor Agonist, on Locomotor Activity in Golden Hamster in Constant Darkness. Chronobiology International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D3 receptor antagonist SB-277011A reduces nicotine-enhanced brain reward and nicotine-paired environmental cue functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Repeated 7-OH-DPAT reatments: behavioral sensitizationdopamine synthes" by Bruce A. Mattingly, Michael S. Langfels et al. [scholarworks.moreheadstate.edu]
- 7. Impact of haloperidol, a dopamine D2 antagonist, on cognition and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EVIDENCE FOR CONDITIONED PLACE PREFERENCE TO A MODERATE DOSE OF ETHANOL IN ADULT MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microdialysis and Mass Spectrometric Monitoring of Dopamine and Enkephalins in the Globus Pallidus Reveal Reciprocal Interactions that Regulate Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ventral tegmental dopamine neurons control the impulse vector during motivated behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Comprehensive In Vitro Characterization of 5-OH-DPAT Dopamine Agonist Activity
Abstract
This document provides a detailed guide for the in vitro measurement and characterization of the dopamine agonist activity of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT). As a potent and selective agonist for the D2 and D3 dopamine receptor subtypes, accurate quantification of its activity is crucial for neuroscience research and the development of therapeutics for conditions like Parkinson's disease.[1] This guide moves beyond simple protocols to explain the underlying principles of each assay, from initial receptor binding to downstream functional consequences. We present a multi-assay strategy, including radioligand binding, [³⁵S]GTPγS binding, and cAMP inhibition assays, to build a comprehensive pharmacological profile of 5-OH-DPAT, detailing its affinity, potency, and efficacy.
Foundational Concepts: 5-OH-DPAT and D₂/D₃ Receptor Signaling
Before delving into experimental protocols, it is essential to understand the compound of interest and its biological target. 5-OH-DPAT is a synthetic compound that acts as a dopamine receptor agonist with a preference for the D₂ and D₃ subtypes.[1] A critical experimental consideration is its stereochemistry: the (S)-enantiomer is the active agonist, whereas the (R)-enantiomer acts as a weak D₂ antagonist.[1][2] Therefore, the enantiomeric purity of the test compound must be confirmed.
Dopamine D₂ and D₃ receptors are members of the G protein-coupled receptor (GPCR) superfamily.[3] Specifically, they couple to the Gi/o class of heterotrimeric G proteins.[4][5] The canonical signaling pathway initiated by an agonist like 5-OH-DPAT is as follows:
-
Agonist Binding: 5-OH-DPAT binds to the receptor, inducing a conformational change.
-
G Protein Activation: This new conformation promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.[6]
-
Subunit Dissociation: The Gα(GTP) subunit dissociates from the Gβγ dimer.
-
Effector Modulation: The dissociated Gαi/o(GTP) subunit inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][7]
This cascade of events provides multiple intervention points for in vitro assays to measure agonist activity, from the initial G protein activation to the downstream change in cAMP levels.
Figure 1: Simplified Gi/o signaling pathway for D2/D3 dopamine receptors.
A Multi-Assay Strategy for Comprehensive Profiling
No single assay can fully capture the pharmacological profile of a compound. A robust characterization of 5-OH-DPAT requires a tiered approach, moving from target engagement to functional output.
Figure 2: Experimental workflow for characterizing 5-OH-DPAT.
Protocol 1: Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity (Ki) of 5-OH-DPAT for the D₂ or D₃ receptor. It measures the ability of unlabeled 5-OH-DPAT to compete with and displace a radiolabeled ligand of known affinity. While not a direct measure of function, it is a critical first step to confirm target engagement. A D₂/D₃ antagonist, such as [³H]spiperone, is often used as the radioligand.
Self-Validation Insight: A key functional component can be added to this binding assay. The "GTP Shift" assay leverages the principle that agonists bind with higher affinity to the receptor when it is coupled to its G protein.[8] Adding a non-hydrolyzable GTP analog, like GTPγS, uncouples the receptor-G protein complex, causing a decrease in agonist affinity (a rightward shift in the competition curve).[9] Observing this shift provides strong evidence of agonist activity at the receptor-G protein interface.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D₂ or D₃ receptor.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Assay Execution (96-well format):
-
Prepare serial dilutions of unlabeled (S)-5-OH-DPAT.
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
25 µL of radioligand (e.g., [³H]spiperone at a final concentration near its Kd).
-
25 µL of test compound (5-OH-DPAT dilutions) or vehicle.
-
For non-specific binding (NSB) wells: Add a high concentration of a competing unlabeled ligand (e.g., 10 µM haloperidol).
-
-
Add 100 µL of diluted membrane preparation (typically 10-50 µg protein/well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Detection:
-
Pre-soak a 96-well filter plate (e.g., GF/B filter) with 0.5% polyethyleneimine to reduce non-specific binding.[10]
-
Rapidly harvest the contents of the assay plate onto the filter plate using a cell harvester, washing each well 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter plate completely (e.g., at 50°C for 2 hours).[10]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB counts from all other counts.
-
Plot the percentage of specific binding versus the log concentration of 5-OH-DPAT.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
Principle: This is a direct functional assay that measures the first step in the signaling cascade: G protein activation.[11][12] In the presence of an agonist like 5-OH-DPAT, the D₂/D₃ receptor stimulates the Gαi subunit to release GDP and bind GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which accumulates on activated Gα subunits.[11][13] The amount of incorporated [³⁵S] is directly proportional to the level of receptor activation, allowing for the determination of both potency (EC₅₀) and efficacy (Emax).
Step-by-Step Methodology
-
Reagents and Buffers:
-
Use the same membrane preparations as in the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Crucially, add a defined concentration of GDP (e.g., 10-30 µM) to the buffer to ensure a low basal signal and allow for agonist-stimulated exchange.
-
-
Assay Execution (96-well format):
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer containing GDP.
-
25 µL of test compound (serial dilutions of 5-OH-DPAT), a reference agonist (e.g., dopamine), or vehicle.
-
25 µL of diluted membrane preparation (10-20 µg protein/well).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
For non-specific binding wells: Add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration over a filter plate as described in Protocol 1.
-
Wash with ice-cold wash buffer, dry the plate, add scintillant, and count.
-
-
Data Analysis:
-
Subtract non-specific binding counts.
-
Plot the specific [³⁵S]GTPγS binding (in CPM or DPM) against the log concentration of 5-OH-DPAT.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximal effect, or efficacy).
-
Normalize the Emax of 5-OH-DPAT to that of a standard full agonist (e.g., dopamine) to express its efficacy as a percentage.
-
Protocol 3: cAMP Inhibition Assay
Principle: This cell-based functional assay measures a downstream consequence of D₂/D₃ receptor activation: the inhibition of cAMP production.[4][7] To quantify this decrease, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator, typically forskolin. The ability of 5-OH-DPAT to counteract this forskolin-induced cAMP accumulation is then measured.[4] This assay provides a robust measure of functional potency and efficacy in a live-cell context.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash once with a serum-free buffer (e.g., HBSS).
-
Add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add serial dilutions of 5-OH-DPAT or a reference agonist.
-
Immediately add forskolin to all wells (except basal control) at a concentration predetermined to elicit ~80% of its maximal response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection (Example using HTRF):
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
-
For a typical HTRF assay, add a mix of the two detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., 665nm/620nm * 10,000). The ratio is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log concentration of 5-OH-DPAT.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
-
Data Interpretation and Validation
A comprehensive profile of 5-OH-DPAT requires synthesizing the data from all three assays.
Table 1: Summary of Expected Pharmacological Parameters for 5-OH-DPAT
| Assay | Parameter | Interpretation | Expected Outcome for (S)-5-OH-DPAT |
| Radioligand Binding | Ki (nM) | Affinity: The concentration required to occupy 50% of the receptors at equilibrium. A lower Ki indicates higher affinity. | Low nanomolar range for D₂ and D₃ receptors. |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Potency: The concentration required to produce 50% of the maximal functional response (G protein activation). | Nanomolar to sub-micromolar range. |
| Emax (%) | Efficacy: The maximal response relative to a full agonist (e.g., dopamine). | High, characteristic of a full or near-full agonist. | |
| cAMP Inhibition | EC₅₀ (nM) | Potency: The concentration required to inhibit 50% of the forskolin-stimulated cAMP production. | Nanomolar to sub-micromolar range. |
| Emax (%) | Efficacy: The maximal inhibition of cAMP production relative to a full agonist. | High, characteristic of a full or near-full agonist. |
Mandatory Controls for Assay Integrity:
-
Positive Control: A well-characterized full agonist (e.g., dopamine, quinpirole) should be run in every experiment to establish the maximum possible response (100% efficacy).
-
Negative Control: A D₂/D₃ antagonist (e.g., haloperidol, raclopride) should be used to confirm that the observed effects of 5-OH-DPAT are receptor-mediated. Co-incubation of the antagonist with 5-OH-DPAT should block its activity.
-
Vehicle Control: All compound dilutions should be made in the same vehicle, and a vehicle-only control must be included to establish the baseline response.
By employing this integrated approach, researchers can confidently and accurately characterize the dopamine agonist activity of 5-OH-DPAT, providing a solid foundation for further investigation in drug discovery and neuropharmacology.
References
-
5-OH-DPAT - Wikipedia. Wikipedia. [Link]
-
Human DRD1 Reporter Assay Kit. Indigo Biosciences. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Karlsson A, et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
-
cAMP NOMAD D2 Dopamine Receptor Cell Line. Innoprot. [Link]
-
Zhen J, et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods. [Link]
-
GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. (2023). [Link]
-
Gurevich VV, et al. (2016). Recent progress in assays for GPCR drug discovery. Frontiers in Pharmacology. [Link]
-
Sun F, et al. (2018). A genetically-encoded fluorescent sensor enables rapid and specific detection of dopamine in flies, fish, and mice. Cell. [Link]
-
BRET measurements of cAMP levels in living cells to monitor dopamine D2 L receptor activation. ResearchGate. [Link]
-
Thomsen W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]
-
Himmlet A, et al. (1993). Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines. Journal of Receptor Research. [Link]
-
Baker JG. (2008). Mechanisms of G protein activation via the D2 dopamine receptor. British Journal of Pharmacology. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Zhang R, et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Sittampalam GS, et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
Partial lysergamide - Wikipedia. Wikipedia. [Link]
-
Newman-Tancredi A, et al. (2007). Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Pellón R, et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. [Link]
-
What is a reporter gene assay and how does it work? DiscoverX. (2024). [Link]
-
The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. PubMed. (2023). [Link]
-
(A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [3H]8-OH-DPAT as the radioligand. ResearchGate. [Link]
-
8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. PubMed. [Link]
-
Allikalt A, et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry. [Link]
-
Eltze M. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]
-
Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors. ResearchGate. (2007). [Link]
-
The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. PubMed. [Link]
-
The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. PubMed Central (PMC). [Link]
-
8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. PubMed Central (PMC). [Link]
-
The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. PubMed. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. molbio.gu.se [molbio.gu.se]
- 7. innoprot.com [innoprot.com]
- 8. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Assessing the Neuroprotective Effects of 5-OH-DPAT
Introduction: 5-Hydroxy-N,N-dipropyl-2-aminotetralin (5-OH-DPAT) is a synthetic aminotetralin derivative that functions as a potent and selective agonist for the D2 and D3 dopamine receptors. While its primary role has been explored in the context of dopamine-related CNS disorders, a compelling body of evidence has emerged suggesting its significant neuroprotective capabilities. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the neuroprotective effects of 5-OH-DPAT. The protocols herein are designed to be self-validating, incorporating key principles of experimental design to ensure reproducibility and translatability. We will explore both in vitro and in vivo models, focusing on mechanistic elucidation and functional outcomes.
The rationale for investigating 5-OH-DPAT as a neuroprotectant stems from its ability to modulate signaling pathways critical for neuronal survival. Activation of D2/D3 receptors has been shown to initiate downstream cascades that combat oxidative stress, inhibit apoptosis, and reduce excitotoxicity—hallmarks of neurodegenerative diseases such as Parkinson's disease and ischemic stroke. This document will provide the technical details to investigate these mechanisms systematically.
Part 1: In Vitro Assessment of Neuroprotection
The initial evaluation of a neuroprotective compound is most efficiently conducted using in vitro cell culture models. These systems offer high-throughput screening capabilities and allow for precise control over the cellular environment, making them ideal for mechanism-of-action studies.
Cellular Models: Choosing the Right System
The choice of cell line is critical and should be dictated by the research question.
-
SH-SY5Y Human Neuroblastoma Cells: This is a widely used and well-characterized cell line. Undifferentiated SH-SY5Y cells are dopaminergic in nature, but differentiation with agents like retinoic acid (RA) or Brain-Derived Neurotrophic Factor (BDNF) can induce a more mature, neuron-like phenotype, which is often more relevant for neuroprotection studies.
-
Primary Neuronal Cultures: These cultures, derived from specific brain regions of embryonic rodents (e.g., cortical, hippocampal, or mesencephalic neurons), offer higher physiological relevance than cell lines. However, they are more technically demanding to prepare and maintain.
Inducing Neuronal Damage: Mimicking Disease Pathology
To test the protective effects of 5-OH-DPAT, a neurotoxic insult must be applied. The choice of toxin should align with the pathology of the disease being modeled.
| Toxin/Insult | Target Disease Model | Mechanism of Action | Typical Concentration Range |
| 6-Hydroxydopamine (6-OHDA) | Parkinson's Disease | A neurotoxin that is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species (ROS) and inhibits mitochondrial complex I. | 50-200 µM |
| MPP+ (1-methyl-4-phenylpyridinium) | Parkinson's Disease | The active metabolite of MPTP, it also inhibits mitochondrial complex I, leading to ATP depletion and oxidative stress. | 0.5-2 mM |
| Glutamate | Ischemic Stroke / Excitotoxicity | Over-activates NMDA and AMPA receptors, leading to excessive calcium influx, mitochondrial dysfunction, and cell death. | 5-10 mM |
| Hydrogen Peroxide (H₂O₂) | General Oxidative Stress | Directly induces oxidative damage to lipids, proteins, and DNA. | 100-500 µM |
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow provides a logical sequence for assessing the neuroprotective efficacy of 5-OH-DPAT.
Caption: General workflow for in vitro neuroprotection assessment.
Detailed Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Plate Cells: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with a fresh medium containing various concentrations of 5-OH-DPAT (e.g., 1, 10, 100 µM). Include a "vehicle control" group. Incubate for 2 hours.
-
Induce Toxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the "control" and "vehicle control" groups.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Follow steps 1-4 from Protocol 1.
-
Load Dye: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
Part 2: In Vivo Validation of Neuroprotection
While in vitro studies are essential for mechanistic insights, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.
Animal Models: Simulating Human Disease
-
6-OHDA Rat Model of Parkinson's Disease: This is a gold-standard model. A unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum causes progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of Parkinson's disease.
-
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: This model involves the temporary or permanent occlusion of the MCAO, leading to focal cerebral ischemia in the territory of the artery. It is highly relevant for studying stroke therapies.
Experimental Workflow: In Vivo Neuroprotection Study
This workflow outlines the key stages of an in vivo study, from model creation to final analysis.
Caption: Key stages of an in vivo neuroprotection experiment.
Detailed Protocols
Protocol 3: Apomorphine-Induced Rotation Test (6-OHDA Model)
-
Model Creation: Anesthetize rats and stereotaxically inject 6-OHDA into the right medial forebrain bundle.
-
Treatment Regimen: Beginning one week post-surgery, administer 5-OH-DPAT (e.g., 1-5 mg/kg, intraperitoneally) or vehicle daily for 4 weeks.
-
Apomorphine Challenge: At the end of the treatment period, administer a low dose of apomorphine (a dopamine agonist, e.g., 0.5 mg/kg, subcutaneously).
-
Record Rotations: Place the animal in a circular test chamber and record the number of full (360°) contralateral rotations (away from the lesioned side) for 30-60 minutes. A reduction in the number of rotations in the 5-OH-DPAT-treated group compared to the vehicle group indicates a protective effect on dopamine neurons.
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: At the study endpoint, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brains in PFA, cryoprotect in sucrose solution, and then cut 30-40 µm coronal sections through the substantia nigra and striatum using a cryostat.
-
Staining:
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB).
-
-
Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods (e.g., the optical fractionator). A higher number of surviving TH-positive neurons in the treated group indicates neuroprotection.
Part 3: Mechanistic Elucidation
Understanding how 5-OH-DPAT confers protection is crucial. Its action as a D2/D3 agonist suggests the involvement of specific signaling pathways.
Key Signaling Pathway: PI3K/Akt/GSK-3β
A primary mechanism implicated in D2 receptor-mediated neuroprotection is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Application Notes and Protocols for Inducing Motor Effects in Rats with 5-OH-DPAT
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R,S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) to induce and quantify motor effects in rats. This document outlines the underlying neuropharmacology, provides detailed dose-response information, and presents validated experimental protocols for assessing locomotor activity, stereotyped behaviors, and rotational behavior.
Introduction: The Pharmacology of 5-OH-DPAT
5-OH-DPAT is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors.[1][2] These receptors are key components of the basal ganglia circuitry, which plays a crucial role in the regulation of voluntary motor movement. By stimulating these receptors, 5-OH-DPAT can elicit a range of motor behaviors in rats, making it a valuable tool for studying dopaminergic function and dysfunction in models of neurological and psychiatric disorders. While primarily a dopamine agonist, it's important to note that 5-OH-DPAT can also interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which can modulate its overall behavioral effects.[3][4]
The motor effects of 5-OH-DPAT are dose-dependent and can range from increased locomotor activity at lower doses to intense, repetitive, and seemingly purposeless stereotyped behaviors at higher doses.[5] In animal models of Parkinson's disease, such as the unilateral 6-hydroxydopamine (6-OHDA) lesion model, 5-OH-DPAT can induce rotational behavior, providing a quantifiable measure of dopamine receptor supersensitivity.[6][7]
Dopamine D2/D3 Receptor Signaling Pathway
The motor effects of 5-OH-DPAT are primarily mediated through the activation of D2-like (D2, D3, and D4) receptors, which are G protein-coupled receptors (GPCRs) associated with Gαi/o proteins.[] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] This signaling cascade ultimately modulates neuronal excitability and gene expression in the basal ganglia, influencing motor output.
Caption: Simplified Dopamine D2/D3 Receptor Signaling Pathway.
Dose-Response Considerations for Motor Effects
The selection of an appropriate dose of 5-OH-DPAT is critical for observing the desired motor effect. The following table summarizes typical dose ranges for inducing locomotor activity, stereotypy, and rotational behavior in rats. It is imperative to conduct pilot studies to determine the optimal dose for the specific strain, age, and sex of the rats being used.
| Motor Effect | Route of Administration | Typical Dose Range (mg/kg) | Expected Outcome |
| Locomotor Activity | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 0.01 - 0.1 | Increased horizontal and vertical movement in an open field.[9][10] |
| Stereotyped Behavior | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 0.1 - 1.0 | Repetitive, invariant behaviors such as sniffing, gnawing, and head weaving.[11] |
| Rotational Behavior | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 0.05 - 0.5 | Contralateral rotations in unilaterally 6-OHDA lesioned rats.[6] |
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate control groups and standardized procedures.
Assessment of Locomotor Activity in an Open Field
The open field test is a widely used method to assess general locomotor activity and exploratory behavior in rodents.[12][13]
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Protocol:
-
Animal Acclimation: House rats individually for at least one week before testing. Handle each rat for 5 minutes daily for 3 days prior to the experiment to reduce stress. On the test day, allow rats to acclimate to the testing room for at least 30-60 minutes.[14]
-
Apparatus: Use a square open field arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-porous material. The floor should be divided into a grid of equal squares (e.g., 20 cm x 20 cm). The arena should be placed in a sound-attenuated room with consistent, diffuse lighting (e.g., 25-30 lux).[15]
-
Procedure: a. Gently place the rat in the center of the open field and allow it to explore freely for a 10-minute baseline period. Record the session using a video camera mounted above the arena.[12] b. Remove the rat and administer the appropriate dose of 5-OH-DPAT or vehicle (e.g., saline) via subcutaneous or intraperitoneal injection. c. Return the rat to its home cage for a pre-determined absorption period (e.g., 15-30 minutes). d. Place the rat back into the center of the open field and record its activity for a 30-60 minute test period. e. After each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[12]
-
Data Analysis: Use an automated video tracking system to analyze the recordings. Key parameters to measure include:
-
Control Groups:
-
Vehicle Control: Rats receiving an injection of the vehicle solution.
-
Naïve Control: Rats that are handled but receive no injection.
-
Assessment of Stereotyped Behavior
Stereotypy is characterized by repetitive, invariant, and apparently purposeless behaviors.[17] It is a common effect of high doses of dopamine agonists.
Protocol:
-
Animal and Housing: As described in the locomotor activity protocol.
-
Observation Cages: Place rats in individual, clear observation cages (e.g., 40 cm x 25 cm x 20 cm) with a thin layer of bedding.
-
Procedure: a. Administer the appropriate dose of 5-OH-DPAT or vehicle. b. Immediately place the rat in the observation cage. c. Observe and score the rat's behavior every 10 minutes for a period of 90-120 minutes. The observer should be blind to the treatment conditions.[17]
-
Scoring: Use a standardized stereotypy rating scale. A commonly used scale is as follows:[11]
-
0: Asleep or stationary.
-
1: Active, with normal exploratory behavior.
-
2: Increased activity with intermittent sniffing and rearing.
-
3: Continuous sniffing, rearing, or head bobbing along a fixed path.
-
4: Intense, continuous sniffing or licking of the cage.
-
5: Continuous gnawing or biting of the cage bars.
-
6: Dyskinetic, non-locomotor movements, or seizures.
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. The area under the time-course curve can also be calculated for an overall measure of stereotypy.
-
Control Groups: As described for the locomotor activity protocol.
Assessment of Rotational Behavior in Unilaterally 6-OHDA Lesioned Rats
This model is a cornerstone for studying Parkinson's disease and assessing the efficacy of dopaminergic drugs.[18][19] A unilateral lesion of the nigrostriatal dopamine pathway with 6-OHDA leads to a denervation supersensitivity of dopamine receptors on the lesioned side.[7]
Protocol:
-
Unilateral 6-OHDA Lesion Surgery: a. Anesthetize the rat (e.g., isoflurane or ketamine/xylazine). b. Secure the rat in a stereotaxic frame. c. Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere.[18][20] The coordinates will need to be determined based on a rat brain atlas. d. Allow the rats to recover for at least 2-3 weeks to allow for complete lesion development.
-
Apparatus: Use a circular arena (rotometer) equipped with an automated system to count full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions.
-
Procedure: a. Place the lesioned rat in the rotometer and allow it to habituate for 10-15 minutes. b. Administer the appropriate dose of 5-OH-DPAT or vehicle. c. Record the number of ipsilateral and contralateral rotations every 10 minutes for 90-120 minutes.
-
Data Analysis: Calculate the net number of contralateral rotations (contralateral turns - ipsilateral turns). A positive value indicates a dopaminergic effect on the supersensitive receptors. The total number of rotations over the entire session can also be used for comparison.
-
Control Groups:
-
Sham-operated Control: Rats that undergo the same surgical procedure but are injected with vehicle instead of 6-OHDA.
-
Vehicle Control: Lesioned rats that receive a vehicle injection on the test day.
-
-
Validation of Lesion: The extent of the dopamine lesion can be validated post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the striatum and substantia nigra. A successful lesion is typically defined as a >90% reduction in TH-positive cells on the lesioned side compared to the intact side.[21]
Conclusion
5-OH-DPAT is a versatile pharmacological tool for investigating the role of dopamine D2/D3 receptors in motor control. By carefully selecting the appropriate dose and employing standardized and validated behavioral assays, researchers can reliably induce and quantify a range of motor effects in rats. The protocols outlined in these application notes provide a solid foundation for conducting rigorous and reproducible experiments in the fields of neuroscience and drug discovery.
References
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
- Thermo Fisher Scientific - US. (n.d.). Modeling Parkinson's Disease in Rats.
- Bio-protocol. (n.d.). Rat unilateral 6-OHDA lesion model of Parkinson's symptoms.
- Springer Nature Experiments. (n.d.). 6-OHDA Lesion Models of Parkinson's Disease in the Rat.
- Maze Engineers. (n.d.). Open Field Test.
- Conduct Science. (2019, September 13). 6-OHDA rat models.
- Research support. (n.d.). LAB_072 Open Field Test for Rodents (Expiry: March 2026).
- Protocols.io. (2020, July 23). Open Field Test.
- Maze Engineers - ConductScience. (2020, March 10). Stereotypy.
- PubMed. (1988). Rotational behavior induced by 8-hydroxy-DPAT, a putative 5HT-1A agonist, in 6-hydroxydopamine-lesioned rats.
- ResearchGate. (2023, November 27). (PDF) Open Field Test v1.
- JoVE. (2012, February 14). Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease.
- PubMed. (n.d.). Measurement of rodent stereotyped behavior.
- MD Biosciences. (2013, September 30). Behavior tests used with the 6-OHDA model of PD, and what they tell us.
- ResearchGate. (2025, August 10). Rotation in the 6-OHDA lesioned rat | Request PDF.
- PubMed. (2023, October 20). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum.
- ResearchGate. (2025, August 9). Measurement of Rodent Stereotyped Behavior.
- ResearchGate. (n.d.). Behavior assessment with reference to grades of stereotypy.
- PubMed. (n.d.). Effects of 8-OH-DPAT on motor activity in the rat.
- PubMed. (n.d.). Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response.
- PubMed. (2006, June 15). Relation between rotation in the 6-OHDA lesioned rat and dopamine loss in striatal and substantia nigra subregions.
- PubMed. (n.d.). Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern.
- PMC. (n.d.). Pharmaco‐electroencephalographic responses in the rat differ between active and inactive locomotor states.
- PubMed Central. (n.d.). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats.
- PubMed. (2000, April). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors.
- PMC. (n.d.). The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig.
- PubMed. (n.d.). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates.
- NIH. (2019, June 1). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats.
- The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. (n.d.).
- PubMed. (n.d.). Dose-dependent effects of the 5-HT1A receptor agonist 8-OH-DPAT on sleep and wakefulness in the rat.
- PubMed. (1995, January 5). [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors.
- PubMed. (n.d.). Preferential involvement of D3 versus D2 dopamine receptors in the effects of dopamine receptor ligands on oral ethanol self-administration in rats.
- MDPI. (n.d.). Animal Models of Autistic-like Behavior in Rodents: A Scoping Review and Call for a Comprehensive Scoring System.
- BOC Sciences. (n.d.). Dopamine Receptor and Signaling Pathways.
- PubMed. (n.d.). Structural analogues of 5-OMe-BPAT: synthesis and interactions with dopamine D2, D3, and serotonin 5-HT1A receptors.
- PubMed. (n.d.). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents.
- PubMed. (2019, January). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox.
- ResearchGate. (2025, August 8). Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors.
Sources
- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential involvement of D3 versus D2 dopamine receptors in the effects of dopamine receptor ligands on oral ethanol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rotational behavior induced by 8-hydroxy-DPAT, a putative 5HT-1A agonist, in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Open Field Test [protocols.io]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 20. conductscience.com [conductscience.com]
- 21. Relation between rotation in the 6-OHDA lesioned rat and dopamine loss in striatal and substantia nigra subregions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Neuronal Activation Following 8-OH-DPAT Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the immunohistochemical (IHC) detection of neuronal activation markers in brain tissue following systemic administration of the serotonin receptor agonist, 8-OH-DPAT. This document will first elucidate the pharmacological profile of 8-OH-DPAT and its engagement of the 5-HT1A and 5-HT7 receptors. Subsequently, it will detail the downstream signaling cascades, with a focus on the induction of the immediate early gene c-Fos and the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), two key indicators of neuronal activity. The core of this guide is a field-proven, step-by-step IHC protocol, complete with recommendations for antibody selection, antigen retrieval, and rigorous quality control procedures to ensure the generation of reliable and reproducible data.
Scientific Foundation: Understanding 8-OH-DPAT and its Cellular Impact
Initially, it is critical to address a common point of confusion regarding aminotetralin derivatives. The compound 5-OH-DPAT is primarily a dopamine D2 and D3 receptor agonist.[1] In contrast, the widely studied and prototypical compound for investigating the serotonin 1A receptor is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) . This guide will focus on 8-OH-DPAT due to its extensive characterization and relevance in neuropharmacological research.
8-OH-DPAT is a potent agonist at the serotonin 5-HT1A receptor and also exhibits moderate affinity for the 5-HT7 receptor.[2] The binding affinities are in the nanomolar range, with a pKi of approximately 8.3-8.42 for the 5-HT1A receptor and around 6.3-6.6 for the 5-HT7 receptor.[1] This dual agonism is crucial to consider when interpreting downstream effects.
Activation of these G protein-coupled receptors (GPCRs) initiates distinct intracellular signaling cascades that ultimately lead to changes in neuronal excitability and gene expression.
-
5-HT1A Receptor Signaling: As a Gi/o-coupled receptor, activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization and a reduction in neuronal firing rate. However, 5-HT1A receptor activation can also lead to the phosphorylation of ERK (p-ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and synaptic plasticity.
-
5-HT7 Receptor Signaling: The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3] This, in turn, can activate Protein Kinase A (PKA) and subsequently influence downstream targets, including the ERK pathway.[3]
The convergence of these pathways on ERK, coupled with the general role of immediate early genes like c-Fos as markers of neuronal activity, makes p-ERK and c-Fos excellent candidates for IHC analysis to map the neuroanatomical footprint of 8-OH-DPAT's action.
Caption: Signaling pathways activated by 8-OH-DPAT.
Experimental Design and Workflow
A successful IHC experiment begins with careful planning. The following workflow provides a comprehensive overview of the key stages, from animal treatment to final data analysis.
Caption: Experimental workflow for IHC after 8-OH-DPAT treatment.
Detailed Methodologies and Protocols
Animal Treatment and Tissue Preparation
This protocol is optimized for adult male Sprague-Dawley rats. All procedures should be in accordance with institutional animal care and use committee guidelines.
-
Drug Administration:
-
Prepare a fresh solution of 8-OH-DPAT hydrobromide in sterile 0.9% saline.
-
Administer 8-OH-DPAT via intraperitoneal (i.p.) injection. A dose of 1 mg/kg has been shown to be effective for inducing c-Fos expression.[4] Lower doses, such as 0.1 mg/kg, have also been used in behavioral studies.[5]
-
A vehicle control group (0.9% saline) is essential.
-
-
Time Course:
-
The induction of c-Fos protein is transient. Peak expression is typically observed around 2 hours post-stimulation.[6]
-
ERK phosphorylation is a more rapid event, often peaking within 5-20 minutes of agonist administration.
-
Therefore, for c-Fos analysis, animals should be sacrificed 2 hours after 8-OH-DPAT injection. For p-ERK analysis, a shorter time point (e.g., 15-30 minutes) is recommended.
-
-
Tissue Fixation and Collection:
-
Deeply anesthetize the animal (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion, first with ice-cold 0.9% saline to clear the blood, followed by ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB for cryoprotection. The brain is ready for sectioning when it sinks.
-
Immunohistochemistry Protocol
This protocol describes a standard free-floating IHC procedure using a biotin-avidin-peroxidase system for chromogenic detection.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), 0.01 M, pH 7.4
-
Tris-Buffered Saline with 0.3% Triton X-100 (TBS-T) for washing
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in TBS-T
-
Primary Antibody Diluent: Blocking solution with a reduced serum concentration (e.g., 2%)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
Procedure:
-
Sectioning: Cut 40 µm thick coronal sections using a cryostat or vibratome. Store sections in a cryoprotectant solution at -20°C until use.
-
Washing: Place free-floating sections into a 24-well plate and wash 3 x 10 minutes in PBS to remove the cryoprotectant.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
This step is crucial for unmasking epitopes cross-linked by fixation.[7]
-
Place sections in a heat-resistant container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes (e.g., using a water bath or steamer).
-
Allow the sections to cool down to room temperature in the buffer.
-
Note: For some antibodies, Tris-EDTA buffer (pH 9.0) may yield better results. Optimization is recommended.[8]
-
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections 3 x 10 minutes in TBS-T.
-
Blocking: Incubate sections in Blocking Solution for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with the primary antibody diluted in the primary antibody diluent.
-
See Table 1 for recommended antibodies and starting dilutions.
-
-
Washing: Wash sections 3 x 10 minutes in TBS-T.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Washing: Wash sections 3 x 10 minutes in TBS-T.
-
Signal Amplification: Incubate sections in pre-formed ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections 3 x 10 minutes in TBS-T.
-
Visualization: Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the reaction under a microscope and stop it by transferring the sections to PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
Antibody Recommendations
| Target | Host | Clonality | Recommended Clone | Supplier (Cat. No.) | Starting Dilution |
| c-Fos | Rabbit | Polyclonal | N/A | Proteintech (26192-1-AP)[8] | 1:200 |
| c-Fos | Mouse | Monoclonal | 2H2 | PhosphoSolutions (309-cFOS) | 1:1000 |
| p-ERK1/2 | Rabbit | Polyclonal | N/A | Invitrogen (36-8800) | 1:250 - 1:500 |
| p-ERK1/2 | Rabbit | Monoclonal | AW39R | MilliporeSigma (MABS1458) | 1:500 - 1:1000 |
| p-ERK1/2 | Mouse | Monoclonal | 12D4 | Santa Cruz (sc-81492)[9] | 1:100 |
Note: These are starting recommendations. Optimal dilutions should be determined empirically.
Essential Controls for Data Integrity
To ensure the specificity and reliability of your IHC results, the following controls are mandatory:
-
Positive Tissue Control: A tissue known to express the target protein (e.g., a brain region known to be activated by a different stimulus). This validates that the staining protocol is working correctly.
-
Negative Tissue Control: A tissue known not to express the target protein. This helps to identify any non-specific background staining.
-
No Primary Antibody Control: Omit the primary antibody incubation step for one section. This ensures that the secondary antibody and detection reagents are not binding non-specifically.
-
Isotype Control (for monoclonal primary antibodies): Incubate a section with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This confirms that the observed staining is not due to non-specific binding of the immunoglobulin.
Data Analysis and Interpretation
Quantification of IHC staining can be performed by counting the number of positively stained cells within a defined region of interest or by measuring the optical density of the staining. Image analysis software (e.g., ImageJ) can be used for unbiased quantification. Statistical analysis should be performed to compare the results between the 8-OH-DPAT-treated and vehicle-control groups.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT. [Link]
-
Synaptic Systems. Improve your c-Fos Experiment with the Monoclonal Recombinant Rabbit anti-c-Fos Antibody 226 008. [Link]
- Adell, A., et al. (2001). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 133(7), 1098–1106.
-
antibodies-online. anti-c-FOS Antibody [ABIN7249706]. [Link]
- Horath, M. M., et al. (2004). 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. Journal of neurochemistry, 89(3), 630–640.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & therapeutics, 129(2), 120–148.
-
ResearchGate. What are the best antibodies commercially available for C-fos or Arc immunohistochemistry?. [Link]
-
protocols.io. IHC_cFOS+Parvalbumin. [Link]
- Pásztor, L., et al. (2010). An Enhanced Antigen-Retrieval Protocol for Immunohistochemical Staining of Formalin-Fixed, Paraffin-Embedded Tissues. Methods in molecular biology (Clifton, N.J.), 588, 191–199.
- Alelú-Paz, R., et al. (2008). A new antigen retrieval technique for human brain tissue. PloS one, 3(10), e3378.
-
PhosphoSolutions. Anti-c-FOS Antibody (2H2). [Link]
-
Synaptic Systems. IHC-P: Staining Protocol - Chromogenic Detection. [Link]
-
European Review for Medical and Pharmacological Sciences. A relationship between MAPK/ERK pathway expression and neuronal apoptosis in rats with white matter lesions. [Link]
-
ResearchGate. Immunohistochemistry for c-Fos protein in the brain. [Link]
- Hori, M., et al. (2011). Phosphorylation of ERK in the spinal dorsal horn following pancreatic pronociceptive stimuli with proteinase-activated receptor-2 agonists and hydrogen sulfide in rats: evidence for involvement of distinct mechanisms. Journal of pharmacological sciences, 115(4), 485–494.
- Sasa, M., et al. (2018). Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions. Methods in molecular biology (Clifton, N.J.), 1727, 263–271.
- Pásztor, L., et al. (2010). An Enhanced Antigen-Retrieval Protocol for Immunohistochemical Staining of Formalin-Fixed, Paraffin-Embedded Tissues. Methods in Molecular Biology, 588, 191-199.
-
JoVE. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. [Link]
- Santini, E., et al. (2007). Spatiotemporal pattern of striatal ERK1/2 phosphorylation in a rat model of L-DOPA-induced dyskinesia and the role of dopamine D1 receptors. The European journal of neuroscience, 26(3), 739–750.
-
ResearchGate. Representative images of immunhistochemical staining against p-ERK-1/2... [Link]
- Al-Khater, K. M., et al. (2007).
- Ramos, A. J., et al. (2004).
- Li, H., et al. (2001). 8-OH-DPAT suppresses the induction of LTP in brain slices of the rat lateral amygdala. Brain research, 907(1-2), 111–118.
-
ResearchGate. Expression of c-fos in rat brain analysis using immunohistochemistry (400×). [Link]
-
ResearchGate. (PDF) The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. [Link]
- Depoortère, R., et al. (2003). Effects of 8-OH-DPAT and WAY-100635 on performance on a time-constrained progressive-ratio schedule. Psychopharmacology, 167(2), 156–163.
-
ResearchGate. Time course for c-fos mRNA induction. [Link]
-
ResearchGate. 8-OH-DPAT stimulates ERK and JNK MAP kinases in CHO fibroblasts. [Link]
- Kline, A. E., et al. (2007). A delayed and chronic treatment regimen with the 5-HT1A receptor agonist 8-OH-DPAT after cortical impact injury facilitates motor recovery and acquisition of spatial learning. Behavioural brain research, 184(2), 167–174.
-
Wikipedia. 5-OH-DPAT. [Link]
Sources
- 1. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A delayed and chronic treatment regimen with the 5-HT1A receptor agonist 8-OH-DPAT after cortical impact injury facilitates motor recovery and acquisition of spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. c-Fos antibody (26192-1-AP) | Proteintech [ptglab.com]
- 9. scbt.com [scbt.com]
Application Notes & Protocols: Long-Term Administration of 5-OH-DPAT in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Chronic 5-OH-DPAT Administration
(R)-(+)-5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors. These receptors are pivotal in regulating mood, motivation, reward, and motor control.[1][2] In preclinical research, 5-OH-DPAT serves as a critical tool to probe the function of the dopaminergic system and to model neuropsychiatric and motor disorders. While acute administration studies provide valuable insights into immediate receptor engagement and signaling, long-term (chronic) administration is essential for understanding the neuroadaptive changes that underlie persistent therapeutic effects or the development of side effects.
Chronic stimulation of D2/D3 receptors can lead to significant alterations in receptor density, downstream signaling pathways, and neural circuitry. These changes are central to the pathophysiology of conditions like Parkinson's disease, where long-term dopamine agonist therapy is a standard of care, and are also implicated in the development of treatment-related complications such as dyskinesias and impulse control disorders.[3][4][5][6] Therefore, preclinical models employing long-term 5-OH-DPAT administration are indispensable for developing novel therapeutics with improved efficacy and safety profiles.
This guide provides a comprehensive overview of the principles, experimental design considerations, and detailed protocols for the long-term administration of 5-OH-DPAT in rodent models.
Scientific Foundation: Mechanism of Action and Neurobiology
Receptor Profile and Signaling
5-OH-DPAT preferentially binds to D2-like receptors (D2, D3, and D4), which are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced activity of Protein Kinase A (PKA).[7] This signaling cascade ultimately modulates neuronal excitability and gene expression.
While both D2 and D3 receptors are targeted by 5-OH-DPAT, their neuroanatomical distribution and regulatory properties differ significantly. D2 receptors are widely expressed throughout the brain, including motor regions, whereas D3 receptors are more concentrated in limbic areas associated with emotion and reward, such as the nucleus accumbens.[1][2]
Chronic agonist exposure can lead to distinct regulatory responses at these receptors. D2 receptors often undergo desensitization and internalization, which can be recycled back to the cell surface, maintaining signaling potential.[1][2] In contrast, D3 receptors are less prone to internalization and more susceptible to profound desensitization after repeated agonist exposure, a phenomenon linked to behavioral sensitization.[1][2][8]
Caption: D2/D3 receptor signaling pathway activated by 5-OH-DPAT.
Experimental Design: Key Considerations for Chronic Studies
Animal Models
The choice of animal model is dictated by the research question.
-
Parkinson's Disease (PD) Models: Unilateral 6-hydroxydopamine (6-OHDA) lesions in rats are the gold standard for creating a model of dopamine depletion that mimics PD.[3][9] Chronic 5-OH-DPAT administration in these animals is used to assess therapeutic potential and the development of motor complications like dyskinesias.[3]
-
Models of Depression & Anxiety: Chronic mild stress (CMS) models or genetic models can be used to investigate the antidepressant and anxiolytic potential of long-term D2/D3 receptor stimulation.
-
Models of Addiction and Reward: Self-administration paradigms are used to study the reinforcing properties of 5-OH-DPAT and its potential role in addiction-related behaviors.
Route of Administration: Ensuring Stable Compound Exposure
For long-term studies, maintaining consistent plasma and brain concentrations of the drug is critical. While repeated injections (e.g., intraperitoneal, subcutaneous) are possible, they result in fluctuating drug levels, which can be a significant confounding variable.
Osmotic minipumps are the preferred method for continuous, long-term administration. These small, implantable devices release the drug at a controlled, predetermined rate, ensuring stable pharmacokinetics.[10][11][12] They can be implanted subcutaneously (SC) for systemic delivery or connected to a cannula for targeted intracranial infusions.[10][11]
Dosage Selection
The optimal dose of 5-OH-DPAT depends on the animal model, the intended therapeutic effect, and the route of administration.
-
Systemic Administration (SC): Doses typically range from 0.1 to 5.0 mg/kg/day. Lower doses are often used to probe autoreceptor function, while higher doses are needed to stimulate postsynaptic receptors.
-
Intracranial Administration: Doses are significantly lower due to direct delivery to the target brain region.
It is crucial to perform a dose-response study to identify a dose that elicits the desired behavioral or physiological effect without causing significant adverse events.
| Parameter | Route of Administration | Typical Dosage Range (Rats) | Key Considerations |
| Systemic Delivery | Subcutaneous (via minipump) | 0.1 - 5.0 mg/kg/day | Ensures stable plasma levels; mimics clinical use of oral agonists. |
| Systemic Delivery | Intraperitoneal (IP) Injection | 0.25 - 1.0 mg/kg (daily)[9] | Creates peaks and troughs in drug levels; may induce sensitization.[9] |
| Targeted Delivery | Intracerebroventricular (ICV) | Lower µ g/day range | Bypasses blood-brain barrier; broad CNS distribution. |
| Targeted Delivery | Site-specific (e.g., Striatum) | Nanogram to low µ g/day | Isolates effects to a specific neural circuit. |
Table 1: Typical Dosage and Administration Routes for 5-OH-DPAT.
Protocols: Long-Term Administration & Assessment
Protocol: Subcutaneous Osmotic Minipump Implantation
This protocol outlines the sterile surgical procedure for implanting an osmotic minipump in a rat for continuous subcutaneous delivery of 5-OH-DPAT.
Materials:
-
Osmotic minipumps (e.g., ALZET®) of the appropriate size and delivery rate.
-
5-OH-DPAT solution, sterile-filtered.
-
Anesthetic (e.g., isoflurane).[13]
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures).
-
Antibiotics (e.g., cefazolin).[13]
-
Sterile saline, betadine, alcohol wipes.
-
Heating pad for recovery.
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the minipump with the sterile 5-OH-DPAT solution. This should be done in a sterile environment. Allow the pump to prime in sterile saline at 37°C for the recommended time before implantation.
-
Anesthesia and Animal Prep: Anesthetize the rat using isoflurane.[13] Shave the fur from the mid-scapular region on the dorsum.[10][11] Clean the surgical site with alternating scrubs of betadine and alcohol.
-
Incision: Make a small incision (~1.5 cm) through the skin in the prepared mid-scapular area.[10][11]
-
Subcutaneous Pocket Formation: Insert a sterile hemostat into the incision and gently open and close the jaws to create a subcutaneous pocket large enough to accommodate the pump.[11] The pocket should be slightly larger than the pump to allow for free movement but not so large that the pump can flip over.[10][11]
-
Pump Insertion: Carefully insert the primed osmotic minipump into the pocket, with the delivery portal pointing away from the incision.[11]
-
Wound Closure: Close the incision using wound clips or sutures.[10][11]
-
Post-Operative Care: Administer post-operative analgesics and antibiotics as per your approved institutional animal care protocol.[10][13] Place the animal on a heating pad until it has fully recovered from anesthesia. Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[14]
Caption: Workflow for subcutaneous osmotic minipump implantation.
Assessment of Long-Term Effects
A battery of behavioral and neurochemical tests should be employed to characterize the effects of chronic 5-OH-DPAT administration.
Behavioral Assays:
-
Rotational Behavior (in 6-OHDA models): Measure contralateral turns as an index of dopamine receptor stimulation in the lesioned hemisphere.[3]
-
Abnormal Involuntary Movements (AIMs): Score the severity of axial, limb, and orolingual dyskinesias that may develop with chronic treatment.[3]
-
Catalepsy Bar Test: Assess motor rigidity, a key parkinsonian symptom. Chronic 8-OH-DPAT (a related compound) has been shown to reduce catalepsy in 6-OHDA rats.[9]
-
Forced Swim Test / Tail Suspension Test: Evaluate antidepressant-like effects.
-
Elevated Plus Maze: Assess anxiolytic or anxiogenic effects.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): Measures attention and impulsivity.[15]
Neurochemical & Histological Analysis:
-
Receptor Autoradiography: Quantify changes in D2 and D3 receptor density in key brain regions.
-
In Vivo Microdialysis: Measure extracellular levels of dopamine and other neurotransmitters in awake, freely moving animals.
-
Immunohistochemistry: Assess changes in the expression of proteins involved in dopamine signaling or markers of neural plasticity (e.g., FosB).
Data Interpretation and Troubleshooting
Expected Outcomes:
-
In PD models, chronic 5-OH-DPAT is expected to initially improve motor function but may lead to the gradual development of AIMs, reflecting behavioral sensitization.[3]
-
Chronic administration may alter the expression and sensitivity of D2/D3 receptors.
-
Depending on the dose and model, changes in mood-related behaviors (e.g., reduced depressive-like behavior) may be observed.
Potential Pitfalls & Solutions:
-
Problem: Lack of behavioral effect.
-
Cause: Incorrect dosage, pump failure, or poor drug solubility.
-
Solution: Verify pump function post-explantation by measuring the remaining volume.[14] Confirm drug stability and solubility in the vehicle. Perform a dose-response curve.
-
-
Problem: Surgical complications (e.g., infection, pump extrusion).
-
Cause: Breach in sterile technique.
-
Solution: Strict adherence to aseptic surgical procedures is paramount.[11] Ensure proper wound closure and provide appropriate post-operative care.
-
-
Problem: Unexplained behavioral variability.
Conclusion
Long-term administration of 5-OH-DPAT is a powerful technique for investigating the chronic effects of dopamine receptor stimulation. By carefully considering the experimental design, employing stable drug delivery methods like osmotic minipumps, and utilizing a comprehensive battery of assessment tools, researchers can gain critical insights into the neuroadaptations that drive both the therapeutic benefits and the adverse effects of dopamine agonist therapies. These preclinical findings are essential for the continued development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
-
Chen, C., Yoon, S., Lee, G., Kim, Y. K., & Pae, A. N. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6649. [Link]
-
Chen, C., Yoon, S., Lee, G., Kim, Y. K., & Pae, A. N. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. PubMed. [Link]
-
Chen, C., Yoon, S., Lee, G., Kim, Y. K., & Pae, A. N. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. Semantic Scholar. [Link]
-
UK Research. (n.d.). Implantation of Osmotic Pumps in Rodents. University of Kentucky. [Link]
-
protocols.io. (2020). Minipump Subcutaneous Implantation for Rats. [Link]
-
Boston University. (2019). Osmotic Pumps in Mice and Rats. Office of Research. [Link]
-
Lin, S., et al. (2001). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PNAS. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Institute of Laboratory Animal Sciences. (2019). Implantation of osmotic minipumps. Standard Operating Procedure. [Link]
-
Iannitelli, A., et al. (2022). Receptor Ligands as Helping Hands to L-DOPA in the Treatment of Parkinson's Disease. Molecules. [Link]
-
Kim, H. C., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125-141. [Link]
-
Ko, W. K., et al. (2014). Antiparkinsonian actions of 5-HT 1A agonists (i.e., 8-OH-DPAT and tandospirone) in various animal models of extrapyramidal disorders. ResearchGate. [Link]
-
Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behavioural Brain Research, 150(1-2), 189-199. [Link]
-
Sharifi, H., et al. (2015). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy-dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. Iranian Journal of Basic Medical Sciences, 18(1), 73-79. [Link]
-
Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors. Psychopharmacology, 149(3), 259-268. [Link]
-
Nery, C., et al. (2002). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research, 949(2), 173-182. [Link]
-
Cutrera, R. A., Ouarour, A., & Pévet, P. (1994). Effects of the 5-HT1a receptor agonist 8-OH-DPAT and other non-photic stimuli on the circadian rhythm of wheel-running activity in hamsters under different constant conditions. Neuroscience Letters, 172(1-2), 27-30. [Link]
-
Singh, S., et al. (2018). Emerging preclinical pharmacological targets for Parkinson's disease. Expert Opinion on Therapeutic Targets, 22(10), 863-880. [Link]
-
Aguero, M. A., et al. (2022). Behavioral Effects of Stimulated Dopamine Release and D2-like Receptor Displacement in Parkinson's Patients with Impulse-Control Disorder. Brain Sciences, 12(11), 1459. [Link]
-
Pizzagalli, D. A., et al. (2008). Single dose of a dopamine agonist impairs reinforcement learning in humans: behavioral evidence from a laboratory-based measure of reward responsiveness. Psychopharmacology, 196(2), 221-232. [Link]
-
Bostwick, J. M., et al. (2009). Dopamine agonist-triggered pathological behaviors: surveillance in the PD clinic reveals high frequencies. Neurology, 73(22), 1870-1872. [Link]
-
Bostwick, J. M., Hecksel, K. A., Stevens, S. R., Bower, J. H., & Ahlskog, J. E. (2009). Dopamine agonists and pathologic behaviors. Mayo Clinic Proceedings, 84(4), 311-316. [Link]
-
Schattauer, F. K. (1991). Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine agonist-triggered pathological behaviors: surveillance in the PD clinic reveals high frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Agonists and Pathologic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 8. [PDF] Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization | Semantic Scholar [semanticscholar.org]
- 9. 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 13. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the 5-HT1a receptor agonist 8-OH-DPAT and other non-photic stimuli on the circadian rhythm of wheel-running activity in hamsters under different constant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-OH-DPAT Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for 5-OH-DPAT. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common solubility challenges encountered during your experiments with this valuable D2/D3 receptor agonist.
Troubleshooting Guide
Q1: My 5-OH-DPAT won't dissolve in aqueous buffer (e.g., PBS). What am I doing wrong?
This is the most common issue researchers face. The limited aqueous solubility of 5-OH-DPAT is due to its chemical structure, specifically the aminotetralin core, which is largely non-polar. The free base form of 5-OH-DPAT is particularly challenging to dissolve in neutral or alkaline aqueous solutions.
The Underlying Chemistry: The Role of pH
5-OH-DPAT is a weak base. Its tertiary amine group has a pKa of approximately 10.54.[1] This means that at physiological pH (around 7.4), the majority of the 5-OH-DPAT molecules will be in their uncharged (deprotonated) form, which is less water-soluble. To improve aqueous solubility, we need to protonate the amine group by lowering the pH of the solvent.
Solution Workflow: Preparing an Aqueous Solution of 5-OH-DPAT
Caption: pH-dependent ionization and solubility of 5-OH-DPAT.
-
For Aqueous Buffers: To dissolve 5-OH-DPAT directly in an aqueous medium, the pH should be kept well below the pKa. An acidic starting pH is essential.
-
For Cell-Based Assays: When diluting a DMSO stock into cell culture media (typically pH 7.2-7.4), the final concentration of 5-OH-DPAT must be low enough to remain in solution as it deprotonates. If you observe precipitation in your media, your final concentration is too high.
-
For In Vivo Studies: While a low pH vehicle can be used for administration, consider the potential for irritation at the injection site. Formulations for in vivo use often involve co-solvents or vehicles designed to maintain solubility at a more physiological pH. For the related compound 8-OH-DPAT, saline (0.9% NaCl) has been used as a vehicle for subcutaneous injection. [2]
Q6: How should I store my 5-OH-DPAT solutions?
Proper storage is crucial for maintaining the integrity of your compound.
-
Solid Form: Store desiccated at +4°C for short-term storage or -20°C for long-term storage.
-
Stock Solutions (in DMSO): Aliquot into single-use vials and store tightly sealed at -20°C for up to one month, or -80°C for longer periods (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, sterile filter and store at 4°C for a very limited time (1-2 days), but validate stability for your specific conditions.
Q7: Are there any alternatives if I absolutely cannot get 5-OH-DPAT into solution for my specific application?
Yes. The inherent solubility challenges of 5-OH-DPAT have led to the development of prodrugs. For instance, a β-alanine ester prodrug of 5-OH-DPAT was shown to have a 14-fold increase in solubility compared to the parent compound. [3]These prodrugs are designed to be more soluble for administration and are then converted to the active 5-OH-DPAT in vivo. If you consistently face insurmountable solubility issues, exploring such prodrugs could be a viable alternative.
References
-
Wikipedia. 5-OH-DPAT. Wikimedia Foundation. Available at: [Link]
-
Ackaert, O. W., et al. (2010). The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery. Journal of Controlled Release, 146(3), 309-316. Available at: [Link]
-
Kim, H. C., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125-141. Available at: [Link]
-
Chidlow, G., et al. (1999). The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. Experimental Eye Research, 69(6), 587-595. Available at: [Link]
-
Brylinski, M., & Konieczny, J. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498-511. Available at: [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Unexpected Behavioral Side Effects of 8-OH-DPAT in Mice
Welcome to the technical support center for researchers utilizing the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). This guide is designed to provide in-depth troubleshooting for unexpected behavioral outcomes in mice, moving beyond standard protocols to address the complex and often paradoxical effects that can arise during experimentation. Our goal is to equip you with the expertise to anticipate, identify, and manage these nuances for more robust and reproducible results.
Introduction: The Complexity of 8-OH-DPAT Action
8-OH-DPAT is a cornerstone tool for investigating the serotonergic system. While its primary action is agonism at 5-HT1A receptors, its complete in-vivo effects are a product of a complex interplay between receptor subtypes, neuronal circuits, and the physiological state of the animal. This guide will dissect some of the most common unexpected behavioral side effects, providing both mechanistic explanations and practical troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Paradoxical Hypolocomotion or Biphasic Locomotor Effects
Question: I administered 8-OH-DPAT expecting to see hyperlocomotion, but instead, my mice are showing reduced movement, or the effect is inconsistent across doses. Why is this happening?
Answer: This is a classic and often perplexing observation. The effect of 8-OH-DPAT on locomotion is not always a simple increase. The outcome is highly dependent on the dose, the specific receptor populations being engaged, and potential interactions with other neurotransmitter systems.
Mechanistic Insights:
-
Autoreceptor vs. Postsynaptic Receptor Activation: At low doses, 8-OH-DPAT preferentially stimulates presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei. This activation inhibits the firing of these neurons, leading to a decrease in overall serotonin release throughout the brain. This reduction in serotonergic tone can result in hypolocomotion or sedative effects.[1][2]
-
Postsynaptic Receptor Engagement at Higher Doses: As the dose increases, 8-OH-DPAT begins to act on postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex. This direct stimulation is what typically mediates the expected hyperlocomotor and other behavioral effects associated with the "serotonin syndrome."[3]
-
Off-Target Effects and Receptor Crosstalk: At higher concentrations, the specificity of 8-OH-DPAT can decrease. It has been shown to interact with 5-HT7 receptors, and there is complex crosstalk between the serotonin and dopamine systems.[4] For instance, stimulation of certain 5-HT receptors can modulate dopamine release, which is a key regulator of locomotion.[1] The balance of these interactions can lead to a biphasic dose-response curve, where low doses suppress activity, and high doses increase it.
Troubleshooting Protocol:
-
Conduct a Thorough Dose-Response Study: Do not rely on a single, literature-derived dose. Test a wide range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to fully characterize the locomotor response in your specific mouse strain and experimental conditions.
-
Consider the Route and Timing of Administration: The pharmacokinetics of intraperitoneal (i.p.) versus subcutaneous (s.c.) injection can alter the peak brain concentration and time course of effects. Ensure your observation window is appropriate for the chosen route.
-
Use Selective Antagonists for Mechanistic Dissection:
-
To confirm the involvement of 5-HT1A autoreceptors in hypolocomotion, pre-treat with a low dose of a 5-HT1A antagonist like WAY-100635. This should block the inhibitory effect of low-dose 8-OH-DPAT.
-
To investigate the contribution of other receptors, consider co-administration with antagonists for 5-HT7 or relevant dopamine receptors.
-
-
Control for Environmental Factors: The lighting, noise level, and novelty of the testing arena can all influence baseline locomotor activity and the response to 8-OH-DPAT. Maintain consistent experimental conditions.
Data Summary: Dose-Dependent Locomotor Effects
| Dose Range (mg/kg, i.p.) | Primary Receptor Target | Expected Locomotor Outcome | Potential Unexpected Outcome |
| 0.1 - 0.5 | Presynaptic 5-HT1A Autoreceptors | Decreased Locomotion | Minimal effect in some strains |
| 1.0 - 5.0 | Postsynaptic 5-HT1A Receptors | Increased Locomotion, Stereotypy | Biphasic response, initial hypo- then hyper-locomotion |
| > 5.0 | Postsynaptic 5-HT1A, Potential off-target | Serotonin Syndrome | Severe motor impairment, seizures |
Issue 2: Significant Hypothermia Confounding Behavioral Readouts
Question: My 8-OH-DPAT-treated mice are lethargic and huddled, which is interfering with the behavioral task I'm trying to measure. I've noticed their body temperature has dropped. Is this normal and how can I mitigate it?
Answer: Yes, 8-OH-DPAT-induced hypothermia is a well-documented physiological effect that can significantly impact behavior.[5][6][7] A cold mouse is often an inactive mouse, and this can be easily mistaken for a direct sedative or anxiolytic effect of the drug.
Mechanistic Insights:
-
Dual Receptor Mediation: The hypothermic effect of 8-OH-DPAT is primarily mediated by both 5-HT1A and 5-HT7 receptors.[4]
-
Thermoregulatory Center Involvement: These receptors are located in brain regions critical for thermoregulation, including the hypothalamus. Their activation disrupts the body's ability to maintain its core temperature.
-
Dopaminergic Interactions: There is also evidence of interaction with the dopamine system in mediating temperature changes. The D2/3 receptor agonist 7-OH-DPAT also induces hypothermia, and its effects can be additive with 8-OH-DPAT.[8]
Troubleshooting Protocol:
-
Monitor Body Temperature: Always measure the core body temperature of your mice (e.g., with a rectal probe) in parallel with your behavioral experiments. This will allow you to correlate behavioral changes with physiological state.
-
Maintain Ambient Temperature: House and test the mice in a warm environment (e.g., 28-30°C) or provide a heat source (like a heating pad set to low) in the testing arena to help the animals maintain their body temperature.
-
Pharmacological Controls:
-
To isolate the 5-HT1A-mediated behavioral effects from the hypothermic ones, you can pre-treat with a selective 5-HT7 antagonist like SB-269970. This may attenuate the hypothermia, especially at lower 8-OH-DPAT doses.[4]
-
-
Dose and Time Course Optimization: The nadir of the hypothermic response may not coincide with the peak behavioral effect you are interested in. Characterize the time course of both temperature and behavior to find an optimal testing window.
Experimental Workflow for Deconvolving Hypothermia from Behavior
Caption: Workflow for troubleshooting hypothermia.
Issue 3: High Inter-Animal Variability and Strain-Dependent Effects
Question: I am seeing a huge amount of variability in the behavioral response to 8-OH-DPAT, even within the same treatment group. Could my choice of mouse strain be the issue?
Answer: Absolutely. The genetic background of your mice is a critical and often underestimated variable. Different inbred strains of mice can exhibit markedly different behavioral and physiological responses to serotonergic agents.[9]
Mechanistic Insights:
-
Receptor Expression and Density: Strains can differ in the baseline expression levels and distribution of 5-HT receptors and their downstream signaling components. For example, variations in D1 dopamine receptor expression between C57Bl/6 and CaOlaHsd strains have been shown to alter synaptic plasticity.[10]
-
Metabolic Differences: The activity of enzymes responsible for metabolizing 8-OH-DPAT can vary between strains, leading to differences in the drug's half-life and bioavailability.
-
Baseline Behavioral Phenotypes: Strains like DBA/2J are known to have higher baseline anxiety levels compared to C57BL/6J. These inherent differences in emotionality and activity can significantly influence how the animals respond to a psychoactive compound.[9]
Troubleshooting Protocol:
-
Report the Full Strain Name: Always specify the full substrain of your mice (e.g., C57BL/6J vs. C57BL/6N) as genetic drift can lead to phenotypic differences.
-
Conduct Pilot Studies on Different Strains: If you are starting a new line of research, it may be beneficial to screen a few common strains (e.g., C57BL/6J, BALB/c, DBA/2J) to find the one with the most robust and consistent response for your behavioral paradigm.
-
Increase Sample Size: If you are observing high variability within a strain, increasing your 'n' per group can help to achieve statistical power. However, this does not address the underlying biological cause.
-
Consider Both Sexes: There can be sex-dependent differences in the serotonergic system and behavioral responses. It is crucial to test both male and female mice and analyze the data accordingly.
Signaling Pathway: 5-HT1A Receptor Activation
Caption: Simplified 5-HT1A receptor signaling pathways.
References
-
Kim, H., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125-141. [Link]
-
Hedlund, P. B., et al. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. European Journal of Pharmacology, 487(1-3), 125-132. [Link]
-
Goodwin, G. M., et al. (1987). The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice. Psychopharmacology, 91(4), 506-511. [Link]
-
Sibille, E., et al. (2000). Enhanced effects of amphetamine but reduced effects of the hallucinogen, 5-MeO-DMT, on locomotor activity in 5-HT1A receptor knockout mice: Implications for schizophrenia. Neuropsychopharmacology, 23(4), 395-407. [Link]
-
O'Connell, M. T., et al. (2001). Interaction between 5-HT(1A) and 5-HT(1B) receptors: effects of 8-OH-DPAT-induced hypothermia in 5-HT(1B) receptor knockout mice. European Journal of Pharmacology, 421(3), 171-175. [Link]
-
Drago, F., et al. (1999). Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice. Experimental Neurology, 156(1), 129-136. [Link]
-
Nautiyal, K. M., et al. (2021). The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation. Neuropharmacology, 183, 108398. [Link]
-
Bill, D. J., et al. (1991). Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants. British Journal of Pharmacology, 103(1), 1007-1014. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2009). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 34(7), 1789-1798. [Link]
-
Bowers, B. J., et al. (2002). Influence of Genetic Background on Alcohol Drinking and Behavioral Phenotypes of 5-HT3 Receptor Over-Expressing Mice. Alcoholism, Clinical and Experimental Research, 26(7), 960-967. [Link]
-
Goodwin, G. M., et al. (1987). Hypothermia Induced by the Putative 5-HT1A Agonists LY165163 and 8-OH-DPAT Is Not Prevented by 5-HT Depletion. European Journal of Pharmacology, 143(2), 221-228. [Link]
-
Herremans, A. H., et al. (2007). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 87(3), 326-333. [Link]
-
van der Veen, R., et al. (2008). Differences in the effects of 5-HT1A receptor agonists on forced swimming behavior and brain 5-HT metabolism between low and high aggressive mice. Psychopharmacology, 199(1), 33-43. [Link]
-
Nautiyal, K. M., et al. (2019). 8-OH-DPAT Induces Compulsive-like Deficit in Spontaneous Alternation Behavior: Reversal by MDMA but Not Citalopram. ACS Chemical Neuroscience, 10(7), 3344-3351. [Link]
-
Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors. Psychopharmacology, 149(3), 259-268. [Link]
-
Taylor & Francis Online. (n.d.). 8-OH-DPAT – Knowledge and References. Retrieved from [Link]
-
Svensson, K., et al. (1998). Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat. Pharmacology & Toxicology, 83(5), 226-231. [Link]
-
ResearchGate. (n.d.). Comparison of the effects of DPAT on the locomotor activity of... Retrieved from [Link]
-
Arizona State University. (n.d.). Dose-dependent effects of the D>3>-preferring agonist 7-OH-DPAT on motor behaviors and place conditioning. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2009). 5-HT2A and 5-HT2C Receptors Exert Opposing Effects on Locomotor Activity in Mice. Neuropsychopharmacology, 34(7), 1789-1798. [Link]
-
Manahan-Vaughan, D., et al. (2015). Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice. Frontiers in Behavioral Neuroscience, 9, 23. [Link]
-
van der Veen, R., et al. (2013). Impaired Social Behavior in 5-HT3A Receptor Knockout Mice. Frontiers in Behavioral Neuroscience, 7, 15. [Link]
Sources
- 1. Enhanced effects of amphetamine but reduced effects of the hallucinogen, 5-MeO-DMT, on locomotor activity in 5-HT1A receptor knockout mice: Implications for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioural effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between 5-HT(1A) and 5-HT(1B) receptors: effects of 8-OH-DPAT-induced hypothermia in 5-HT(1B) receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothermia induced by the putative 5-HT1A agonists LY165163 and 8-OH-DPAT is not prevented by 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of genetic background on alcohol drinking and behavioral phenotypes of 5-HT3 receptor over-expressing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice [frontiersin.org]
Technical Support Center: Optimizing 5-OH-DPAT Concentration for Cell Culture Experiments
<
Welcome to the technical support guide for optimizing the use of 5-OH-DPAT in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance and troubleshooting for this potent dopamine receptor agonist. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the "why" behind experimental choices, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 5-OH-DPAT in a cell culture setting.
Q1: What is 5-OH-DPAT and what are its primary targets in cell culture?
A1: 5-OH-DPAT is a synthetic compound that functions as a selective agonist for dopamine D2 and D3 receptors.[1] In cell culture experiments, it is primarily used to stimulate these receptors on cells that endogenously express them or have been engineered to do so (e.g., HEK293 or CHO cells). It's important to note that only the (S)-enantiomer is the active agonist, while the (R)-enantiomer acts as a weak antagonist at D2 receptors.[2]
Q2: What are the common downstream signaling pathways activated by 5-OH-DPAT?
A2: Upon binding to D2/D3 receptors, which are G protein-coupled receptors (GPCRs), 5-OH-DPAT typically activates the Gi/o signaling pathway.[3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, activation can trigger G protein-independent signaling through β-arrestin recruitment.[5][6]
Q3: How should I prepare and store a 5-OH-DPAT stock solution?
A3: 5-OH-DPAT hydrobromide is soluble in water (up to 10 mM with gentle warming) and DMSO (up to 50 mM).[7] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile, anhydrous DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[8] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What is a typical starting concentration range for 5-OH-DPAT in cell culture?
A4: The optimal concentration of 5-OH-DPAT is highly dependent on the cell type, receptor expression levels, and the specific endpoint being measured. A common starting point for dose-response experiments is to test a range from 1 nM to 10 µM. For functional assays like cAMP inhibition, the EC50 (the concentration that gives half-maximal response) can be in the low nanomolar to micromolar range.[4][9]
Q5: Are there any known off-target effects of 5-OH-DPAT I should be aware of?
A5: While 5-OH-DPAT is selective for D2/D3 receptors, it can interact with other receptors at higher concentrations. For instance, it has been shown to have moderate affinity for serotonin 5-HT1A and 5-HT7 receptors.[7][10][11] Additionally, at very high concentrations (micromolar range), it may interact with the serotonin transporter.[12][13] It is also a partial agonist at human alpha2-adrenoceptors, with a preference for the alpha2B subtype.[14] Awareness of these potential off-target effects is crucial for interpreting your data, especially when using higher concentrations.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with 5-OH-DPAT.
Issue 1: No observable cellular response after 5-OH-DPAT treatment.
| Potential Cause | Troubleshooting Steps | Rationale |
| Low or absent receptor expression | - Confirm D2/D3 receptor expression in your cell line using qPCR, Western blot, or a receptor binding assay. - Consider using a cell line known to express the target receptor or a transiently/stably transfected cell line.[5][15] | The cellular response is entirely dependent on the presence of the target receptor. |
| Sub-optimal drug concentration | - Perform a dose-response curve with a wide range of 5-OH-DPAT concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). | The effective concentration can vary significantly between cell lines and assay formats. |
| Degraded 5-OH-DPAT stock | - Prepare a fresh stock solution of 5-OH-DPAT. - Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). | Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. |
| Inappropriate assay conditions | - Optimize incubation time with 5-OH-DPAT. - For Gi/o-coupled receptor assays, consider serum-starving the cells overnight.[15] | The kinetics of the cellular response can vary, and serum components can interfere with signaling pathways. |
Issue 2: High background signal or variability in functional assays (e.g., cAMP assay).
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent cell seeding | - Ensure a homogenous cell suspension before plating. - Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[16] | Consistent cell numbers per well are critical for reproducible results. |
| Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variability. | Accurate and consistent liquid handling is fundamental for reliable assay performance. |
| Cell health issues | - Regularly check cells for confluency and morphology. - Use low passage number cells for experiments.[16] | Unhealthy or senescent cells can exhibit altered signaling responses. |
| Inefficient stimulation/inhibition | - For cAMP inhibition assays, optimize the concentration of the adenylyl cyclase activator (e.g., forskolin).[5][6] | The dynamic range of the assay depends on a robust initial stimulation of cAMP production. |
Issue 3: Observed cytotoxicity at higher 5-OH-DPAT concentrations.
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound-induced toxicity | - Perform a cell viability assay (e.g., MTT, resazurin, or flow cytometry with a viability dye) in parallel with your functional assay.[17][18][19] - Determine the concentration at which 5-OH-DPAT becomes cytotoxic and stay below this limit for functional experiments. | High concentrations of any compound, including receptor agonists, can have off-target effects leading to cell death. |
| Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). - Include a vehicle control (medium with the same concentration of solvent) in all experiments. | The solvent used to dissolve the compound can be toxic to cells at high concentrations. |
| Prolonged incubation | - Optimize the incubation time to the shortest duration that yields a robust functional response. | Long-term exposure to a potent agonist can lead to receptor desensitization and potential cytotoxicity. |
III. Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Concentration of 5-OH-DPAT using a cAMP Inhibition Assay
This protocol is designed for a 96-well plate format using a commercially available cAMP assay kit.
Materials:
-
Cells expressing D2/D3 receptors (e.g., CHO-K1 or HEK293 cells)[5][6]
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS[5]
-
Serum-free medium
-
5-OH-DPAT stock solution (e.g., 10 mM in DMSO)
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density that will result in 80-90% confluency on the day of the assay.[5]
-
Serum Starvation (Optional but Recommended): Once cells are attached (at least 5 hours post-seeding), replace the growth medium with serum-free medium and incubate overnight.[15] This can enhance the detection of Gi/o-coupled receptor activation.[15]
-
Compound Preparation: Prepare a serial dilution of 5-OH-DPAT in assay buffer. It is advisable to prepare these on the day of the assay.[20]
-
Agonist Treatment: Add the diluted 5-OH-DPAT to the appropriate wells. Include wells with vehicle control (DMSO).
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for a negative control) to a final concentration that elicits a sub-maximal cAMP response (this should be optimized beforehand).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the 5-OH-DPAT concentration and fit the data to a dose-response curve to determine the EC50.
Workflow for Troubleshooting 5-OH-DPAT Experiments
Caption: Troubleshooting workflow for 5-OH-DPAT experiments.
Diagram of 5-OH-DPAT Signaling Pathway
Caption: Canonical Gi/o signaling pathway of 5-OH-DPAT.
IV. References
-
5-OH-DPAT - Wikipedia. [Link]
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. [Link]
-
(R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]
-
5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed. [Link]
-
The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed. [Link]
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PubMed Central - NIH. [Link]
-
Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - Frontiers. [Link]
-
The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed. [Link]
-
The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed. [Link]
-
Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. [Link]
-
The in vitro and in vivo evaluation of new synthesized prodrugs of 5-OH-DPAT for iontophoretic delivery - PubMed. [Link]
-
GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC. [Link]
-
Partial lysergamide - Wikipedia. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study - LSU Scholarly Repository. [Link]
-
The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. [Link]
-
8-OH-DPAT | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
I am performing the invitro analysis of CB2 receptor agonist on RAW264.7 macrophage cell line. Why does the protocol says to serum starve the cells? | ResearchGate. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. [Link]
-
8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed. [Link]
-
Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors - PubMed. [Link]
-
Protocol for cell synchronization using serum starvation? - ResearchGate. [Link]
-
Receptor Binding Assay - Part 1 - YouTube. [Link]
-
Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PubMed Central. [Link]
-
The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits - PubMed. [Link]
-
[3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC - NIH. [Link]
-
(PDF) Guidelines for cell viability assays - ResearchGate. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the role of 5-HT1A and 5-HT7 receptors on 8-OH-DPAT-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha2-adrenoceptors: (+)8-OH-DPAT, but not (-)8-OH-DPAT is an alpha2B subtype preferential agonist [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Preventing degradation of 5-OH-DPAT in solution
Welcome to the technical support center for 5-OH-DPAT. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 5-OH-DPAT in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Introduction to 5-OH-DPAT Stability
5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a valuable research tool, acting as a selective agonist for dopamine D2 and D3 receptors. The integrity of your 5-OH-DPAT solutions is paramount for obtaining reliable and reproducible experimental data. As a phenolic aminotetralin, 5-OH-DPAT is susceptible to degradation through several chemical pathways, primarily oxidation and N-dealkylation. Understanding these vulnerabilities is the first step toward effective prevention.
This guide will delve into the likely degradation pathways, provide detailed protocols for solution preparation and storage, and offer a framework for developing a stability-indicating analytical method to monitor the purity of your solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the stability of 5-OH-DPAT in solution.
Q1: I've observed a change in the color of my 5-OH-DPAT solution (e.g., turning yellow or brown). What does this indicate and is the solution still usable?
A change in color, particularly to a yellowish or brownish hue, is a strong indicator of oxidative degradation. The phenolic hydroxyl group in the 5-OH-DPAT molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.[1]
-
Causality: This oxidation is often accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
-
Recommendation: It is strongly advised not to use discolored solutions, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The potency of the active compound will be reduced, and the degradation products themselves may have unintended pharmacological effects.
Q2: My experimental results have been inconsistent recently. Could this be related to the degradation of my 5-OH-DPAT stock solution?
Yes, inconsistent results are a classic sign of compound degradation. If your 5-OH-DPAT solution has degraded, the actual concentration of the active compound will be lower than the nominal concentration, leading to a diminished or variable pharmacological response.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Always use a freshly prepared solution for critical experiments.
-
Evaluate storage conditions: Review your storage procedures against the recommendations in this guide. Are you aliquoting your stock solutions to avoid repeated freeze-thaw cycles? Are they protected from light and stored at the appropriate temperature?
-
Perform a quality check: If you have access to analytical instrumentation such as HPLC, you can assess the purity of your stock solution.
-
Q3: What is the best solvent to dissolve 5-OH-DPAT in for long-term storage?
The choice of solvent is critical for maintaining the stability of 5-OH-DPAT.
-
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): Anhydrous, high-purity DMSO is a good choice for preparing concentrated stock solutions. It is important to use a fresh, unopened bottle of DMSO to minimize water content, as water can facilitate hydrolytic degradation.
-
Anhydrous Ethanol: For certain applications, anhydrous ethanol can also be used.
-
-
Aqueous Solutions: Aqueous solutions of 5-OH-DPAT are generally less stable and should be prepared fresh for each experiment. If you must store an aqueous solution, even for a short period, it is crucial to use a buffer to control the pH and to deoxygenate the solvent.
Q4: How should I store my 5-OH-DPAT stock solutions to maximize their shelf-life?
Proper storage is essential to prevent degradation.
-
Key Storage Recommendations:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Divide your stock solution into small, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store aliquots in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
Inert Atmosphere: For maximum stability, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Understanding the Degradation of 5-OH-DPAT
While specific degradation pathways for 5-OH-DPAT are not extensively documented in the literature, we can infer the most probable routes based on its chemical structure—a phenolic tertiary amine.
Inferred Degradation Pathways
-
Oxidation of the Phenol Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures. This process is often catalyzed by light, oxygen, and metal ions.[1]
-
N-Dealkylation: The tertiary amine group can undergo oxidative N-dealkylation, where one of the n-propyl groups is removed. This would result in the formation of a secondary amine and propanal.[2][3]
Below is a diagram illustrating these potential degradation pathways.
Caption: Inferred degradation pathways of 5-OH-DPAT.
Protocols for Preventing Degradation
Adhering to strict protocols for solution preparation and storage is the most effective way to prevent the degradation of 5-OH-DPAT.
Protocol for Preparation of 5-OH-DPAT Stock Solution
-
Materials:
-
5-OH-DPAT (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid 5-OH-DPAT to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of 5-OH-DPAT using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored vials.
-
(Optional but recommended) Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store at -20°C or -80°C.
-
Protocol for Preparation of Aqueous Working Solutions
-
Materials:
-
5-OH-DPAT stock solution in DMSO
-
High-purity, deoxygenated buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
-
Procedure:
-
Prepare the deoxygenated buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
On the day of the experiment, thaw a single aliquot of the 5-OH-DPAT stock solution.
-
Perform a serial dilution of the stock solution with the deoxygenated buffer to achieve the final working concentration.
-
Use the aqueous working solution immediately. Do not store aqueous solutions.
-
Developing a Stability-Indicating Analytical Method
For long-term studies or when establishing new experimental paradigms, it is highly recommended to have a stability-indicating analytical method to confirm the purity and concentration of your 5-OH-DPAT solutions. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Forced Degradation (Stress Testing)
To develop a stability-indicating method, you must first intentionally degrade the 5-OH-DPAT to produce its degradation products. This is known as forced degradation or stress testing.[4][5][6][7]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated. |
| Oxidation | 3% hydrogen peroxide (H₂O₂) at room temperature. |
| Thermal | Heat the solid compound or a solution at a high temperature (e.g., 60-80°C). |
| Photochemical | Expose a solution to a light source that provides both UV and visible light. |
Objective: The goal is to achieve 5-20% degradation of the parent compound.[4][5]
Developing an RP-HPLC Method
The following is a general workflow for developing a stability-indicating RP-HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with the column; column contamination. | Use a different stationary phase; ensure the column is properly cleaned.[8] |
| Retention Time Shifts | Inconsistent mobile phase composition; column degradation. | Prepare fresh mobile phase; regularly clean and replace columns.[8] |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents; clean the injector and sample loop. |
| High Backpressure | Clogged column frit or tubing. | Flush the column; inspect and replace any blocked tubing.[8] |
References
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]
- Al-Hadiya, B. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 21(5), 629.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- McMahon, R. E. (1982). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry, 25(11), 1323–1327.
- Kajbaf, M., & Lamb, J. H. (2000). N-Dealkylation of Amines. Current Medicinal Chemistry, 7(9), 927-941.
-
OpenStax. (2023, September 20). 17.10 Reactions of Phenols. In Organic Chemistry. Retrieved from [Link]
-
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
Sources
- 1. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Forced Degradation Testing | SGS Denmark [sgs.com]
- 8. maxisci.com [maxisci.com]
Technical Support Center: Navigating Experiments with rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
Welcome to the technical support center for rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this compound. Our goal is to ensure the scientific integrity and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.
I. Compound Overview & Key Considerations
This compound is a dopamine D2 receptor agonist. As a racemic mixture, it contains equal amounts of two enantiomers, (S)- and (R)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol. This is a critical consideration as enantiomers can exhibit different pharmacological properties, including binding affinity, efficacy, and signaling bias, which can be a source of experimental variability.[1] This compound is also known by several synonyms, including being an impurity of Rotigotine.[2]
Proper storage and handling are crucial for maintaining the integrity of the compound. It is recommended to store it at 2-8°C, protected from light, and under a nitrogen atmosphere to prevent oxidation and degradation.[2]
II. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during in vitro assays with this compound.
Q1: My dose-response curve is not reaching a full Emax or is showing low potency. What are the possible causes?
Possible Causes & Solutions:
-
Compound Degradation: Catechol-like moieties are susceptible to oxidation. Ensure the compound is stored correctly and that solutions are freshly prepared for each experiment. Consider the use of antioxidants like sodium metabisulfite in your assay buffer.[3]
-
Solubility Issues: Poor solubility can lead to an inaccurate estimation of the compound's concentration. Verify the solubility of the compound in your assay buffer. It may be necessary to use a small amount of a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can affect cell viability and receptor signaling.
-
Racemic Mixture Effects: The presence of two enantiomers can result in a complex pharmacological profile. One enantiomer may act as a full agonist, while the other could be a partial agonist or even an antagonist, leading to a lower maximal response.[1] Consider testing the individual enantiomers if they are available to dissect their respective contributions.[4]
-
Incorrect Assay Conditions: The choice of cell line, receptor expression level, and assay readout can all influence the observed potency and efficacy.[5] Ensure your assay is optimized for D2 receptor agonists.
Q2: I am observing high variability between replicate experiments. How can I improve consistency?
Possible Causes & Solutions:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at an optimal density. Overly confluent or stressed cells can exhibit altered receptor expression and signaling.[6]
-
Inconsistent Compound Dilutions: Prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Timing and Kinetics: For kinetic-dependent readouts like β-arrestin recruitment, the incubation time with the compound is critical. Optimize the incubation time to capture the peak response.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of your assay plates or fill them with a buffer or media. Ensure proper humidity control during incubation to prevent evaporation.
Q3: The compound appears to be a biased agonist. How can I confirm and characterize this?
Background:
Biased agonism, or functional selectivity, occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For the D2 receptor, the canonical pathway is Gαi/o-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP, while an alternative pathway involves β-arrestin recruitment.[3][5][7]
Experimental Approach:
To characterize biased agonism, you need to quantify the compound's potency (EC50) and efficacy (Emax) in at least two different functional assays that measure distinct signaling pathways.
-
G-protein Signaling Assay (cAMP Inhibition): This assay measures the inhibition of forskolin-stimulated cAMP production.[3][7]
-
β-arrestin Recruitment Assay: This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation assays.[3][5]
Data Analysis:
Calculate the "bias factor" to quantify the degree of bias. This typically involves comparing the ratio of (Emax/EC50) for the test compound to that of a reference compound for the two pathways.
III. Experimental Protocols & Workflows
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by a D2 receptor agonist.
Caption: D2 Receptor Agonist Signaling Pathways.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical progression for diagnosing the root cause of variability in your experiments.
Caption: Troubleshooting workflow for inconsistent results.
Protocol: In Vitro cAMP Inhibition Assay
This protocol is adapted from standard methods for characterizing D2 receptor agonists.[5][7][8]
1. Cell Culture and Plating:
-
Cell Line: Use a cell line stably expressing the human Dopamine D2 Receptor, such as CHO-K1 or HEK293 cells.[7][9]
-
Culture Medium: Maintain cells in an appropriate medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418 or Hygromycin B) to ensure continued receptor expression.[7][9]
-
Plating: Seed cells in 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the assay.[7]
2. Assay Procedure:
-
Wash the cells with pre-warmed PBS.
-
Add assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., quinpirole).
-
Add the compound dilutions to the cells and incubate for a pre-determined time at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
3. Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.[9]
| Parameter | Description |
| EC50 | The concentration of the agonist that produces 50% of its maximal effect. |
| Emax | The maximum response achievable with the agonist. |
IV. References
-
Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
-
D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
-
Human Recombinant D2 Dopamine Receptor Stable Cell Line.
-
Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists.
-
Troubleshooting inconsistent results in Docarpamine experiments.
-
Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor.
-
This compound | 78950-82-0.
-
(S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde: a new class of orally active 5-HT1A-receptor agonists.
-
Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase.
-
(6S)-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol | CAS 101470-23-9.
Sources
- 1. Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 78950-82-0 [amp.chemicalbook.com]
- 3. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. genscript.com [genscript.com]
Technical Support Center: Troubleshooting 5-OH-DPAT In Vivo Efficacy Studies
Welcome to the comprehensive support guide for researchers utilizing 5-OH-DPAT in preclinical in vivo studies. This resource is designed to provide expert-driven, practical solutions to common challenges encountered during experimental design, execution, and data interpretation. Our goal is to empower you with the knowledge to conduct robust, reproducible, and insightful experiments.
Introduction: Understanding 5-OH-DPAT
5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) is a potent synthetic agonist with high affinity for the dopamine D2 and D3 receptors, and to a lesser extent, the D5 receptor. It is a valuable pharmacological tool for investigating the roles of these dopamine receptor subtypes in various physiological and pathological processes, including motor control, motivation, and neuropsychiatric disorders like Parkinson's disease and schizophrenia. However, its successful application in vivo requires careful attention to its chemical properties, formulation, and potential confounding effects on animal behavior.
This guide is structured as a series of frequently asked questions (FAQs) that address specific, practical issues you may encounter.
Part 1: Formulation and Administration Challenges
FAQ 1: My 5-OH-DPAT solution is cloudy or appears to have precipitated. What went wrong?
This is a common issue often related to solubility and pH. 5-OH-DPAT, typically supplied as a hydrochloride (HCl) salt, is freely soluble in water and saline. However, its solubility can be compromised by improper pH or the use of certain vehicles.
Root Cause Analysis:
-
Incorrect pH: The free base form of 5-OH-DPAT is less soluble in aqueous solutions. If your vehicle is alkaline or insufficiently buffered, the HCl salt can convert to the free base and precipitate out.
-
Vehicle Incompatibility: While saline is standard, complex vehicles containing agents like DMSO or ethanol can sometimes cause solubility issues if not prepared correctly, especially upon dilution.
-
Low Temperature: Storing a concentrated stock solution at low temperatures (e.g., 4°C) can cause the compound to crystallize or precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 5-OH-DPAT solution issues.
Step-by-Step Protocol: Stable 5-OH-DPAT Formulation
-
Weighing: Accurately weigh the required amount of 5-OH-DPAT HCl powder in a sterile conical tube.
-
Initial Solubilization: Add a small volume of sterile, 0.9% physiological saline. For example, to make a 1 mg/mL solution, add 1 mL of saline for every 1 mg of compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
pH Check (Optional but Recommended): Using a calibrated pH meter or pH strips, check that the solution's pH is between 6.0 and 7.4. It should naturally be in this range if using standard saline.
-
Final Volume Adjustment: Add the remaining volume of saline to reach the final desired concentration and vortex again briefly to mix.
-
Pre-use Inspection: Before each injection, visually inspect the solution for any signs of precipitation.
Part 2: Experimental Design and Confounding Factors
FAQ 2: I'm seeing a biphasic dose-response curve or unexpected sedative effects. How do I interpret this?
This is a classic pharmacological characteristic of 5-OH-DPAT and is critical for correct data interpretation. The observed behavioral effects are highly dose-dependent and are linked to its mechanism as a D2/D3 autoreceptor agonist at low doses and a postsynaptic receptor agonist at higher doses.
Mechanistic Explanation:
-
Low Doses (e.g., <0.1 mg/kg, s.c.): At low concentrations, 5-OH-DPAT preferentially stimulates presynaptic D2/D3 autoreceptors. This activation provides negative feedback, inhibiting dopamine synthesis and release, which leads to a decrease in overall dopaminergic tone. This often manifests as sedation, hypolocomotion, or other inhibitory behaviors.
-
High Doses (e.g., >0.3 mg/kg, s.c.): At higher concentrations, the drug begins to act significantly on postsynaptic D2/D3 receptors. This direct stimulation of postsynaptic neurons overrides the autoreceptor-mediated inhibition, leading to classic dopaminergic agonist effects like hyperlocomotion, stereotyped behaviors (e.g., sniffing, gnawing), and other signs of motor activation.
Caption: A standardized workflow to improve experimental reproducibility.
By systematically addressing these common pitfalls related to formulation, dose selection, and experimental consistency, researchers can significantly enhance the quality and reliability of their in vivo data when using 5-OH-DPAT.
References
-
Title: Dopamine Autoreceptor Agonists as Potential Antipsychotics Source: ScienceDirect Topics URL: [Link]
-
Title: Effects of the putative D-3 dopamine receptor agonist 7-OH-DPAT in the 6-OHDA-lesioned rat Source: European Journal of Pharmacology URL: [Link]
-
Title: The behavioural effects of 5-OH-DPAT in the rat are mediated by postsynaptic dopamine receptors Source: Journal of Neural Transmission URL: [Link]
-
Title: Sex differences in dopamine system function and plasticity Source: Journal of Neuroscience Research URL: [Link]
How to minimize off-target effects of 5-OH-DPAT
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support center for 5-OH-DPAT. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to ensure the success and validity of your research. This guide is designed to help you navigate the complexities of using the dopamine D2/D3 receptor agonist, 5-OH-DPAT, with a specific focus on identifying and minimizing off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with 5-OH-DPAT.
Q1: What are the primary, on-target receptors for 5-OH-DPAT?
5-OH-DPAT is a well-established synthetic agonist with selectivity for the dopamine D2 and D3 receptor subtypes.[1] These are G protein-coupled receptors (GPCRs) that couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the potential off-target effects of 5-OH-DPAT?
While 5-OH-DPAT is selective for D2/D3 receptors, its chemical structure as an aminotetralin places it in a class of compounds known for potential cross-reactivity with other monoamine receptors, particularly serotonin (5-HT) receptors. Its close structural analog, 8-OH-DPAT, is a potent 5-HT1A and 5-HT7 receptor agonist.[2][3] Therefore, the most probable off-targets for 5-OH-DPAT that require experimental validation are:
-
Serotonin 5-HT1A Receptors: Activation can lead to confounding behavioral and cellular effects.[2][4]
-
Serotonin 5-HT7 Receptors: These receptors are also implicated in a range of neurological functions, and ligands often show affinity for both 5-HT1A and 5-HT7 subtypes.[3]
-
Alpha-2 Adrenergic Receptors: Some aminotetralin analogs have shown activity at these receptors.
It is critical to empirically determine the binding affinity and functional activity of your specific batch of 5-OH-DPAT against a panel of these potential off-target receptors in your experimental system.
Q3: Why is it so important to control for off-target effects?
Q4: Should I use a specific enantiomer of 5-OH-DPAT?
Absolutely. The biological activity of 5-OH-DPAT is stereospecific. The (S)-enantiomer is the active agonist , while the (R)-enantiomer acts as a weak antagonist at D2 receptors.[1] Using the racemic mixture will introduce a confounding variable and reduce the potency of your desired agonistic effect. For all experiments, it is imperative to use the purified (S)-enantiomer.
Part 2: Troubleshooting Guide: Isolating On-Target Effects
This guide provides a logical, step-by-step approach to common issues encountered during experiments.
Issue 1: Inconsistent or Ambiguous Results in In Vitro Functional Assays
-
Symptom: You observe a dose-response curve in your functional assay (e.g., cAMP inhibition, calcium mobilization), but the potency (EC50) is weaker than expected, or the results are difficult to replicate.
-
Underlying Cause: This often points to either low expression of your target receptor in the cell model or interference from endogenously expressed off-target receptors that are also activated by 5-OH-DPAT.
-
Troubleshooting Workflow:
-
Confirm Target Receptor Expression: Before extensive functional work, verify that your cell line expresses sufficient levels of D2 and/or D3 receptors. This can be done via qPCR for mRNA levels or Western blot for protein levels.
-
Pharmacological Blockade: The most direct way to confirm the observed effect is D2/D3-mediated is to repeat the functional assay in the presence of a selective D2/D3 antagonist.
-
Action: Pre-incubate your cells with a selective D2/D3 antagonist (e.g., Haloperidol, Raclopride) at a concentration at least 10-fold higher than its Ki for the D2/D3 receptor.
-
Expected Outcome: If the functional response to 5-OH-DPAT is mediated by D2/D3 receptors, the dose-response curve should shift significantly to the right (or be completely blocked) in the presence of the antagonist. If the response curve is unaffected, the effect is unequivocally off-target.
-
-
Issue 2: Unexpected Behavioral or Systemic Effects in In Vivo Models
-
Symptom: In an animal model, 5-OH-DPAT administration produces behavioral effects that are not classically associated with pure dopamine D2/D3 agonism (e.g., components of the "serotonin syndrome," anxiolytic-like effects, or unexpected changes in thermoregulation).[5]
-
Underlying Cause: This strongly suggests the engagement of off-target receptors in vivo, most likely 5-HT1A or 5-HT7 receptors.[2][3]
-
Troubleshooting Workflow:
-
Isolate the 5-HT1A Contribution:
-
Action: Pre-treat a cohort of animals with WAY-100635 , a potent and selective silent 5-HT1A antagonist, before administering 5-OH-DPAT. A typical dose for blocking central 5-HT1A receptors in rodents is 0.1-1.0 mg/kg, administered intraperitoneally (i.p.) 15-30 minutes prior to the agonist.[6][7]
-
Interpretation: Compare the behavioral outcome of the WAY-100635 + 5-OH-DPAT group to the Vehicle + 5-OH-DPAT group. If the anomalous behavior is absent or significantly reduced in the pre-treated group, you can confirm a 5-HT1A-mediated off-target effect.
-
-
Isolate the 5-HT7 Contribution:
-
Action: In a separate cohort, pre-treat animals with SB-269970 , a selective 5-HT7 antagonist.[8][9] Effective doses in rodents range from 3-10 mg/kg (i.p.).[9][10]
-
Interpretation: Similar to the 5-HT1A blockade, if the unexpected behavior is normalized in the SB-269970 + 5-OH-DPAT group, it implicates 5-HT7 receptor activation.
-
-
Part 3: Key Experimental Protocols
These protocols provide a validated framework for characterizing the selectivity of 5-OH-DPAT.
Protocol 3.1: In Vitro Selectivity Profiling via Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of 5-OH-DPAT for on-target and potential off-target receptors.
-
Objective: To quantify the affinity of (S)-5-OH-DPAT at human D2, D3, 5-HT1A, and 5-HT7 receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing a single receptor of interest (e.g., CHO-hD2, HEK293-h5HT1A).
-
Appropriate radioligand for each target (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
(S)-5-OH-DPAT, serially diluted.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific competitor (e.g., 10 µM Haloperidol for D2).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand), Non-specific Binding (NSB) (membranes + radioligand + high concentration of competitor), and Competition (membranes + radioligand + serial dilutions of 5-OH-DPAT).
-
Incubation: Add membranes (typically 10-20 µg protein/well), the specific radioligand (at a concentration near its Kd), and the test compound (5-OH-DPAT) or competitor.[11]
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtering the plate contents through the glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[12]
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of 5-OH-DPAT.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
-
Protocol 3.2: Functional Selectivity Assessment via cAMP Inhibition Assay
This assay measures the functional consequence of 5-OH-DPAT binding to Gi-coupled receptors like D2 and D3.
-
Objective: To determine the potency (EC50) and efficacy of (S)-5-OH-DPAT in inhibiting cAMP production.
-
Materials:
-
Live cells expressing the receptor of interest (e.g., CHO-hD2).
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[13]
-
Forskolin (an adenylyl cyclase activator).
-
(S)-5-OH-DPAT, serially diluted.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]
-
-
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing IBMX. Add serial dilutions of (S)-5-OH-DPAT to the appropriate wells.
-
Stimulation: Add Forskolin to all wells (except for baseline controls) at a concentration that produces ~80% of its maximal effect (typically 1-10 µM). This raises the basal cAMP level so that inhibition can be measured.[16][17]
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (0% inhibition) and the baseline control (100% inhibition).
-
Plot the percent inhibition against the log concentration of 5-OH-DPAT.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
-
Part 4: Data Summaries & Visualizations
Table 1: Receptor Binding Profile of (S)-5-OH-DPAT and a Key Analog
This table summarizes the known on-target binding affinities for (S)-5-OH-DPAT. For context, the binding profile of its widely studied structural analog, (±)-8-OH-DPAT, is included to highlight the potential off-targets for this chemical class that warrant investigation.
| Compound | Receptor | Binding Affinity (Ki, nM) | Primary Signaling | Reference |
| (S)-5-OH-DPAT | Dopamine D2 | ~1-5 | Gi/o (Inhibitory) | [8] |
| Dopamine D3 | ~0.5-2 | Gi/o (Inhibitory) | [8] | |
| (±)-8-OH-DPAT | Dopamine D2 | ~200-500 | Gi/o (Inhibitory) | [18] |
| (for comparison) | Dopamine D3 | ~50-100 | Gi/o (Inhibitory) | [18] |
| Serotonin 5-HT1A | ~1-10 | Gi/o (Inhibitory) | [2][19][20] | |
| Serotonin 5-HT7 | ~20-50 (pKi ~6.6) | Gs (Stimulatory) | [3] |
Note: Data is compiled from multiple sources and should be used for guidance. Researchers must determine the affinity of their specific compound lot in their own assays.
Visualizations
References
-
Seiler MP, Stoll AP, Closse A, Frick W, Jaton A, Vigouret JM. "Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents". Journal of Medicinal Chemistry. 1986;29(6):912-7. [Link]
-
Hagan JJ, et al. "Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist". British Journal of Pharmacology. 2000;130(3):539-48. [Link]
-
Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development". Multispan, Inc. Website. Accessed January 12, 2026. [Link]
-
Flanagan C. "GPCR-radioligand binding assays". Methods in Cell Biology. 2016;132:243-59. [Link]
-
Conway PG, et al. "The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets". European Journal of Pharmacology. 1989;174(2-3):275-9. [Link]
-
Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Gifford Bioscience Website. Accessed January 12, 2026. [Link]
-
Hagan JJ, et al. "[3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors". British Journal of Pharmacology. 2001;134(7):1530-1538. [Link]
-
Roberts C, et al. "The effect of SB-269970, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies". British Journal of Pharmacology. 2001;132(7):1574-80. [Link]
-
Nikiforuk A, et al. "Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats". PLoS One. 2013;8(6):e66695. [Link]
-
Mukherjee J, et al. "Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays". Journal of Nuclear Medicine. 2015;56(6):936-41. [Link]
-
An W, et al. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)". Assay Guidance Manual. 2017. [Link]
-
Cheetham SC, et al. "[3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors". British Journal of Pharmacology. 1998;124(6):1141-50. [Link]
-
Digby GJ, et al. "Forskolin-free cAMP assay for Gi-coupled receptors". Journal of Pharmacological and Toxicological Methods. 2015;76:56-62. [Link]
-
Brylinski M, et al. "Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study". Biochemical Pharmacology. 2006;72(6):760-70. [Link]
-
Watts SW, et al. "8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells". Journal of Pharmacology and Experimental Therapeutics. 1995;272(1):233-42. [Link]
-
Innoprot. "D2 Dopamine Receptor Assay". Innoprot Website. Accessed January 12, 2026. [Link]
-
Brylinski M, et al. "Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study". Biochemical Pharmacology. 2006;72(6):760-70. [Link]
-
Garris PA, et al. "Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum". ACS Chemical Neuroscience. 2010;1(3):213-225. [Link]
-
Price GW, et al. "5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems". British Journal of Pharmacology. 1999;128(4):835-44. [Link]
-
Popa D, et al. "5-HT1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats". European Journal of Pharmacology. 2005;512(2-3):191-7. [Link]
-
Creative Biolabs. "Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service". Creative Biolabs Website. Accessed January 12, 2026. [Link]
-
Wikipedia. "5-OH-DPAT". Wikipedia, The Free Encyclopedia. Accessed January 12, 2026. [Link]
-
Pike VW, et al. "[11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography". Synapse. 1996;24(4):350-9. [Link]
-
Castro ME, et al. "WAY100635 prevents the changes induced by fluoxetine upon the 5-HT1A receptor functionality". Neuropharmacology. 2003;45(6):743-51. [Link]
-
Wiemerslage L, et al. "The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum". Behavioural Brain Research. 2023;453:114605. [Link]
-
Kim DY, et al. "5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox". Food and Chemical Toxicology. 2019;123:125-141. [Link]
-
Wikipedia. "5-HT receptor". Wikipedia, The Free Encyclopedia. Accessed January 12, 2026. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. SB-269970 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Dopamine D2/D3 Receptor Agonism: A Technical Support Guide for 5-OH-DPAT
Welcome to the technical support center for 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent dopamine D2 and D3 receptor agonist. Variability in animal response is a significant challenge in preclinical research, and this resource aims to provide you with the expertise and practical guidance to ensure the reproducibility and validity of your experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your studies.
Core Concepts: Understanding the Foundations of 5-OH-DPAT's Action
A thorough understanding of the fundamental properties of 5-OH-DPAT is the first line of defense against experimental variability.
Mechanism of Action: A Tale of Two Receptors
5-OH-DPAT is a synthetic compound that primarily functions as an agonist at dopamine D2 and D3 receptors.[1] These G protein-coupled receptors are key players in numerous physiological and behavioral processes, including motor control, motivation, and cognition.[2] Activation of D2 and D3 receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that modulate neuronal excitability and gene expression.
It is crucial to distinguish 5-OH-DPAT from the more extensively studied 8-OH-DPAT. While structurally similar, 8-OH-DPAT is a potent agonist at serotonin 5-HT1A and 5-HT7 receptors.[3] This fundamental difference in receptor targets leads to distinct pharmacological and behavioral profiles.
Signaling Pathway of 5-OH-DPAT
Caption: Downstream signaling cascade following 5-OH-DPAT binding.
The differential distribution and signaling properties of D2 and D3 receptors contribute to the complex behavioral effects of 5-OH-DPAT.[1][2]
| Receptor Subtype | Primary Brain Regions | Key Behavioral Functions |
| Dopamine D2 | Striatum (motor control), Cortex | Motor function, cognition, motivation |
| Dopamine D3 | Limbic areas (nucleus accumbens) | Reward, emotion, cognition |
The Critical Role of Stereochemistry
5-OH-DPAT is a chiral molecule, and its biological activity is stereospecific. The (S)-enantiomer is the active agonist at D2 and D3 receptors, while the (R)-enantiomer is a weak antagonist at D2 receptors. Therefore, using a racemic mixture will introduce a confounding variable and may lead to inconsistent or difficult-to-interpret results.
It is imperative to use the enantiomerically pure (S)-5-OH-DPAT for all experiments.
Pharmacokinetics: A Note of Caution
| Pharmacokinetic Parameter | Value for 8-OH-DPAT in Rats (IV) |
| Terminal Half-life (t1/2) | ~1.56 hours |
| Oral Bioavailability | ~2.6% |
Given the lack of specific data for 5-OH-DPAT, it is highly recommended to perform a pilot study to determine the time to peak effect and the duration of action for your specific dose, route of administration, and animal model.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is designed to provide practical solutions to common problems encountered during in vivo studies with 5-OH-DPAT.
Q1: I am not observing the expected behavioral effects of 5-OH-DPAT. What are the possible reasons?
A1: This is a frequent issue with several potential causes:
-
Incorrect Compound or Enantiomer: Double-check that you are using (S)-5-OH-DPAT and not the racemic mixture, the (R)-enantiomer, or the serotonin agonist 8-OH-DPAT.
-
Suboptimal Dose: The dose-response relationship for dopamine agonists can be complex, often following an inverted U-shape.[4] It is crucial to perform a dose-response study to identify the optimal dose for your specific behavioral assay and animal model.
-
Inappropriate Timing of Behavioral Testing: The timing of your behavioral assessment should coincide with the peak plasma and brain concentrations of the drug. As pharmacokinetic data for 5-OH-DPAT is limited, a pilot study to determine the time-course of its effects is essential.
-
Drug Preparation and Administration Issues:
-
Solubility: 5-OH-DPAT hydrobromide is soluble in saline, but ensure it is fully dissolved. For the free base or other salt forms, you may need a vehicle containing a small amount of a solubilizing agent like Tween 80 or DMSO. However, be mindful that vehicles themselves can have behavioral effects. Always include a vehicle-treated control group.
-
Stability: Prepare fresh solutions daily and protect them from light. Degradation of the compound will lead to reduced efficacy.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) will significantly impact the pharmacokinetics of the drug. Ensure you are using a consistent and appropriate route for your experimental question.
-
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains can exhibit varying sensitivities to dopamine agonists.[5] Sex differences in dopamine receptor sensitivity have also been reported.[6] Be consistent with the strain and sex of your animals.
-
Habituation: The novelty of the testing environment can significantly impact an animal's response. Ensure adequate habituation to the testing apparatus before drug administration.
-
Q2: I am seeing high inter-individual variability in the response to 5-OH-DPAT. How can I reduce this?
A2: High variability can obscure true drug effects. Here's how to address it:
-
Standardize Your Procedures: Consistency is key. Ensure that all experimental parameters, including animal handling, injection technique, time of day for testing, and environmental conditions (e.g., lighting, noise), are kept as constant as possible.
-
Control for Animal Characteristics: Use animals of the same age, sex, and from the same supplier. House animals under identical conditions and allow for a sufficient acclimatization period upon arrival.
-
Increase Sample Size: A larger sample size can help to overcome the effects of individual differences.
-
Consider "Responders" vs. "Non-Responders": In some cases, particularly with dopamine agonists, you may observe a bimodal distribution of responses. It may be valid to analyze these groups separately, but this should be prespecified in your experimental design.
-
Refine Your Behavioral Assay: Ensure your behavioral paradigm is robust and that you have clear, objective scoring criteria. Automated behavioral tracking systems can help to reduce observer bias.
Q3: My animals are showing unexpected side effects (e.g., stereotypy, hypothermia). What should I do?
A3: These side effects are often dose-dependent and can provide important information about the drug's mechanism of action.
-
Stereotypy: Repetitive, compulsive behaviors (stereotypies) are a classic sign of high dopamine D2 receptor stimulation.[7] If you are observing stereotypy that interferes with your primary behavioral measure, you are likely using too high of a dose. Reduce the dose and re-evaluate the dose-response curve.
-
Hypothermia: Both dopamine D2/D3 and serotonin 5-HT1A receptor agonists can induce hypothermia in rodents.[8] This is a physiological effect that can non-specifically alter behavior. It is crucial to monitor core body temperature in a satellite group of animals to understand the thermoregulatory effects of your 5-OH-DPAT dose. If significant hypothermia is observed, consider conducting behavioral testing at a time point when body temperature has returned to baseline or acknowledge this as a potential confounding factor in your interpretation of the results.
Q4: I am concerned about the stability and solubility of my 5-OH-DPAT solution. What is the recommended preparation and storage protocol?
A4: Proper drug preparation is critical for reproducible results.
-
Vehicle Selection:
-
Saline (0.9% NaCl): The preferred vehicle for the hydrobromide salt of 5-OH-DPAT.
-
Saline with a co-solvent: If you have solubility issues, a common vehicle is a mixture of saline, DMSO, and a surfactant like Tween 80. A typical starting point is 10% DMSO, 10% Tween 80, and 80% saline.[9] However, always aim for the lowest effective concentration of DMSO and Tween 80, as they can have their own biological effects.
-
-
Preparation Protocol:
-
Weigh the required amount of (S)-5-OH-DPAT in a sterile container.
-
If using a co-solvent, first dissolve the compound in the DMSO.
-
Add the Tween 80 and mix thoroughly.
-
Slowly add the saline while vortexing to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Storage:
-
Prepare solutions fresh on the day of use.
-
If short-term storage is necessary, store at 4°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Here we provide a standardized protocol for a common behavioral assay used to assess the effects of 5-OH-DPAT.
Protocol: Locomotor Activity Assessment
This protocol is designed to measure the effect of 5-OH-DPAT on spontaneous locomotor activity in an open field.
Experimental Workflow for Locomotor Activity Assay
Caption: A typical workflow for assessing the effect of 5-OH-DPAT on locomotor activity.
Materials:
-
(S)-5-OH-DPAT
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field apparatus (e.g., 40 x 40 x 40 cm box) equipped with an automated activity monitoring system
-
Experimental animals (e.g., adult male C57BL/6J mice)
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Habituation: Habituate the animals to the open field apparatus for 30 minutes per day for two consecutive days. This reduces the novelty-induced hyperactivity.
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of (S)-5-OH-DPAT in the chosen vehicle.
-
Dose-Response: For a dose-response study, prepare solutions for a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) and a vehicle control.
-
Administration: Administer the drug or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Latency to Testing: Place the animal back in its home cage for a predetermined latency period (e.g., 15-30 minutes) to allow for drug absorption and distribution. This should be based on your pilot pharmacokinetic data or a careful review of the literature.
-
Behavioral Testing: Place the animal in the center of the open field and record its activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the data for key parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Frequently Asked Questions (FAQs)
Q: What is the difference between 5-OH-DPAT and 8-OH-DPAT? A: 5-OH-DPAT is a dopamine D2/D3 receptor agonist, while 8-OH-DPAT is a serotonin 5-HT1A/5-HT7 receptor agonist. They have distinct mechanisms of action and produce different behavioral effects.
Q: What are the typical dose ranges for 5-OH-DPAT in rodents? A: The effective dose of 5-OH-DPAT can vary widely depending on the animal species, strain, and the behavioral assay being used. A review of the literature suggests that doses in the range of 0.1 to 10 mg/kg are commonly used for systemic administration. However, it is essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q: How do factors like animal strain, sex, and age affect the response to 5-OH-DPAT? A: These factors can significantly influence the behavioral and physiological responses to 5-OH-DPAT. Different inbred strains of mice, for example, have well-documented differences in their dopamine systems. Sex hormones can also modulate dopamine receptor expression and sensitivity.[6] It is crucial to be consistent with these variables and to report them clearly in your methods.
Q: What are the key experimental controls I should include in my 5-OH-DPAT study? A:
-
Vehicle Control: A group of animals that receives the same vehicle solution without the drug, administered in the same way and at the same time.
-
Saline Control: A group that receives a saline injection, especially if your vehicle is not saline.
-
Positive Control: If applicable, a group treated with a well-characterized dopamine agonist to validate your assay.
-
Counterbalancing: If you are using a within-subjects design, ensure that the order of drug and vehicle administration is counterbalanced across animals.
By carefully considering the principles and practical advice outlined in this guide, you will be better equipped to design and execute robust and reproducible experiments with 5-OH-DPAT, ultimately leading to more reliable and impactful scientific discoveries.
References
-
Ko, Y.-H., & Kim, Y.-K. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6706. [Link]
-
Ko, Y.-H., & Kim, Y.-K. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6706. [Link]
-
Kim, H. J., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125–141. [Link]
-
Flagel, S. B., et al. (2016). Examining the Role of Dopamine D2 and D3 Receptors in Pavlovian Conditioned Approach Behaviors. eScholarship. [Link]
-
Stennett, M., et al. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. Xenobiotica, 25(12), 1371–1380. [Link]
-
Collins, G. T., et al. (2007). Dopamine D3 and D2 Receptor Mechanisms in the Abuse-Related Behavioral Effects of Cocaine: Studies with Preferential Antagonists in Squirrel Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 222–232. [Link]
-
Carey, R. J., et al. (2008). Behavior selectively elicited by novel stimuli: modulation by the 5-HT1A agonist 8-OHDPAT and antagonist WAY-100635. Behavioural Pharmacology, 19(4), 361–364. [Link]
-
Mukherjee, J., et al. (2000). In vitro and in vivo evaluation of the binding of the dopamine D2 receptor agonist11C-(R,S)-5-hydroxy-2-(di-n-propylamino)tetralin in rodents and nonhuman primate. Synapse, 37(1), 53-65. [Link]
-
Carli, M., et al. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task. Psychopharmacology, 149(3), 259–268. [Link]
-
Hedner, T., et al. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. European Journal of Pharmacology, 487(1-3), 125–132. [Link]
-
Misane, I., & Ögren, S. O. (1994). Development of tolerance to 8-OH-DPAT induced blockade of acquisition of a passive avoidance response. Neuropharmacology, 33(8), 1003–1009. [Link]
-
Dong, F., et al. (2015). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 33(11), 844-851. [Link]
-
Marin, C., et al. (2003). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Brain Research, 973(2), 205–216. [Link]
-
Schreiber, R., et al. (1995). Discriminative stimulus properties of 8-OH-DPAT: relationship to affinity for 5HT1A receptors. Psychopharmacology, 118(3), 261–268. [Link]
-
Hjorth, S., & Magnusson, T. (1988). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(5), 463–471. [Link]
-
Parker, L. A., & Gillies, T. (2003). The 5-HT1A agonist 8-OH-DPAT dose-dependently interferes with the establishment and the expression of lithium-induced conditioned rejection reactions in rats. Psychopharmacology, 166(2), 120–126. [Link]
-
Yin, L., et al. (2014). Elevated dopamine alters consummatory pattern generation and increases behavioral variability during learning. Frontiers in Integrative Neuroscience, 8, 6. [Link]
-
Winter, J. C., & Rabin, R. A. (2006). The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component. Pharmacology Biochemistry and Behavior, 83(1), 122–128. [Link]
-
Pfitzer, S., et al. (2018). Pharmacokinetics and bioavailability after intramuscular injection of the 5-HT1A serotonin agonist R-8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide in domestic goats (Capra aegagrus hircus). Journal of Veterinary Pharmacology and Therapeutics, 41(6), 885–891. [Link]
-
Spina, L., et al. (2000). Behavioural disturbances associated with hyperdopaminergia in dopamine-transporter knockout mice. European Journal of Neuroscience, 12(9), 3334–3344. [Link]
-
Washington State University IACUC. (2022). Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO). [Link]
-
Kaniuga, A., et al. (2024). Accumbal Dopamine Responses Are Distinct between Female Rats with Active and Passive Coping Strategies. International Journal of Molecular Sciences, 25(19), 10793. [Link]
-
Frank, R. A., & Beninger, R. J. (2014). Effects of 7-NI and ODQ on memory in the passive avoidance, novel object recognition, and social transmission of food preference tests in mice. Behavioural Brain Research, 261, 214–221. [Link]
-
Ali, I., et al. (2012). Determination of Repertaxin Enantiomeric Purity by HPLC on Chiral Stationary Phase. Journal of Chromatographic Science, 50(8), 698–704. [Link]
-
Salah-Uddin, A. M., et al. (2023). Male DAT Val559 Mice Exhibit Compulsive Behavior under Devalued Reward Conditions Accompanied by Cellular and Pharmacological Changes. International Journal of Molecular Sciences, 24(17), 13184. [Link]
-
Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Korean Chemical Society, 55(2), 241–246. [Link]
-
Janice, F. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? ResearchGate. [Link]
-
Trillat, A. C., et al. (1998). Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT-induced changes in cAMP production, 5-HT release and body temperature. European Journal of Pharmacology, 351(3), 261–268. [Link]
-
Niederkofler, V., et al. (2020). Sex-Specific Role for Dopamine Receptor D2 in Dorsal Raphe Serotonergic Neuron Modulation of Defensive Acoustic Startle and Dominance Behavior. eNeuro, 7(6), ENEURO.0371-20.2020. [Link]
-
Kumar, A. P., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(1), 125-128. [Link]
-
Bhongade, S. L., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(3), 324-328. [Link]
Sources
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioural disturbances associated with hyperdopaminergia in dopamine-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Synthesis of Pure (S)-5-OH-DPAT
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of pure (S)-5-OH-DPAT. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and analysis of this potent D2/D3 receptor agonist. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy.
Introduction: The Chirality Challenge of 5-OH-DPAT
5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) is a valuable pharmacological tool, but its activity is stereospecific. The (S)-enantiomer is the active agonist, while the (R)-enantiomer acts as a weak antagonist at D2 receptors.[1] This makes the synthesis of the enantiomerically pure (S)-isomer a critical objective. This guide addresses the two primary strategies for achieving this: asymmetric synthesis and chiral resolution of a racemic mixture , and the analytical techniques required to validate the outcome.
Part 1: Troubleshooting Asymmetric Synthesis
Asymmetric synthesis offers the most elegant and efficient route to (S)-5-OH-DPAT, as it aims to create only the desired enantiomer, maximizing theoretical yield. However, it presents its own set of challenges.
Frequently Asked Questions (FAQs): Asymmetric Synthesis
Q1: My asymmetric synthesis of the aminotetralin core is resulting in low enantiomeric excess (ee). What are the likely causes?
A1: Low enantiomeric excess is a common hurdle and typically points to issues with the catalyst system or reaction conditions. Key areas to investigate include:
-
Catalyst Selection and Purity: The choice of chiral catalyst or ligand is paramount. For the synthesis of chiral amines and related heterocycles, catalyst systems involving transition metals (e.g., Rhodium, Iridium) with chiral ligands or organocatalysts (e.g., chiral phosphoric acids) are often employed.[2][3]
-
Expert Insight: Ensure the catalyst and/or ligand is of high enantiomeric purity itself. Even small impurities in the catalyst can dramatically reduce the ee of the product. Verify the purity of your catalyst before use.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Higher temperatures can provide enough thermal energy to overcome the energy difference between the two diastereomeric transition states, leading to a loss of selectivity. Conversely, a temperature that is too low may stall the reaction. A temperature optimization study is crucial.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, directly impacting stereoselectivity.
-
Substrate Purity: Impurities in your starting materials can sometimes interfere with or poison the catalyst, leading to poor performance.
Q2: I'm observing significant side-product formation during the cyclization step to form the tetralin ring. What are common side reactions?
A2: The formation of the tetralin ring, often via intramolecular Friedel-Crafts or related cyclizations, can be prone to side reactions.[4]
-
Incomplete Cyclization: This is often due to deactivation of the aromatic ring or insufficient activation of the electrophile. Ensure your Lewis acid or Brønsted acid catalyst is active and used in the correct stoichiometry.
-
Rearrangement Products: Strong acid catalysts can sometimes promote undesired skeletal rearrangements. Careful selection of the acid and control of the reaction temperature are critical.
-
Polymerization: Under harsh acidic conditions, starting materials or the desired product can polymerize. This can be mitigated by using milder conditions, shorter reaction times, and ensuring efficient stirring to avoid localized "hot spots" of high catalyst concentration.
Experimental Workflow: Catalyst-Controlled Asymmetric Synthesis
Below is a conceptual workflow illustrating a modern approach to synthesizing chiral aminotetralins, highlighting critical control points.
Caption: Asymmetric synthesis of aminotetralins.
Part 2: Troubleshooting Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution is a classical and robust method, particularly when an asymmetric route is not established. It involves reacting the racemic 5-OH-DPAT with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form diastereomeric salts with different solubilities.[5][6]
Frequently Asked Questions (FAQs): Diastereomeric Salt Crystallization
Q1: I've mixed my racemic 5-OH-DPAT with the chiral resolving agent, but no crystals are forming, or an oil is precipitating.
A1: This is one of the most frequent challenges in diastereomeric salt crystallization and usually points to issues with solubility and supersaturation.[4][7]
-
Inappropriate Solvent System: The success of the resolution hinges on the differential solubility of the two diastereomeric salts. The chosen solvent must be "just right" – it needs to dissolve the salts to some extent but allow the less soluble diastereomer to crystallize.
-
Troubleshooting Protocol: Conduct a systematic solvent screen. Use a set of small vials with your diastereomeric salt mixture and test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). Observe which solvents yield crystalline solids versus oils or clear solutions.[8]
-
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystallization to occur.
-
Solution: Carefully evaporate a portion of the solvent and attempt to cool again. Alternatively, add an "anti-solvent" (a solvent in which the salts are insoluble) dropwise to a stirred solution to induce precipitation.
-
-
Oil Formation: This occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution.
-
Solution: Try re-dissolving the oil in a larger volume of solvent at a higher temperature and then cooling very slowly. Seeding the solution with a previously formed crystal can also encourage crystalline growth over oiling out.
-
Q2: My crystallization has a very low yield of the desired diastereomeric salt.
A2: Low yield is often a result of the two diastereomeric salts having similar solubilities in the chosen solvent system.[8]
-
Optimization Strategies:
-
Solvent Tuning: Fine-tune your solvent system. Sometimes, a small change in the ratio of a binary solvent mixture can significantly alter the relative solubilities.
-
Cooling Profile: A slow, controlled cooling process is crucial. Crash cooling often leads to co-precipitation of both diastereomers and lower purity. An ideal crystallization should occur over several hours.
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the yield and purity of the less soluble salt.[9]
-
Q3: The enantiomeric excess (ee) of my resolved (S)-5-OH-DPAT is poor after liberating the free amine from the salt.
A3: This indicates that the crystallized salt was not diastereomerically pure, meaning the undesired diastereomer co-precipitated.
-
Recrystallization: The most effective way to improve the purity of the diastereomeric salt is through one or more recrystallizations. Dissolve the filtered salt in the minimum amount of hot solvent and cool slowly to recrystallize. This process selectively removes the more soluble, undesired diastereomer.
-
Analysis is Key: Before liberating the free amine, take a small sample of the crystallized salt, convert it back to the amine, and check the ee by chiral HPLC. Do not proceed with the bulk material until you have confirmed the diastereomeric purity of the salt.
Experimental Protocol: Chiral Resolution of Racemic 5-OH-DPAT
This protocol provides a general framework for the resolution of a racemic amine using a tartaric acid derivative.
-
Dissolution: In a suitable flask, dissolve the chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, 0.5-1.0 equivalent) in a minimal amount of a pre-determined optimal solvent (e.g., ethanol) with gentle heating.
-
Salt Formation: To this solution, add the racemic 5-OH-DPAT (1.0 equivalent). Stir until all solids have dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to ensure a slow cooling rate. Subsequently, the flask can be moved to a refrigerator to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and adjust the pH to >10 with a suitable base (e.g., NaOH or K2CO3) to neutralize the tartaric acid.
-
Extraction: Extract the liberated (S)-5-OH-DPAT into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield the enantiomerically enriched (S)-5-OH-DPAT.
Data Summary: Choice of Resolving Agent
The choice of resolving agent is critical and often empirical. Tartaric acid derivatives are a common starting point for resolving amines.
| Resolving Agent | Structure of Diastereomeric Salt | Key Characteristics |
| (+)-Tartaric Acid | Forms salts via the carboxylic acid groups. | Readily available and inexpensive. The hydroxyl groups can participate in hydrogen bonding, influencing crystal packing. |
| (+)-Dibenzoyl-D-tartaric acid | More lipophilic due to the benzoyl groups. | Often forms highly crystalline salts with amines. The aromatic rings can engage in pi-stacking interactions, leading to better discrimination. |
| (+)-Di-p-toluoyl-D-tartaric acid | Similar to the dibenzoyl derivative but with methyl groups on the aromatic rings. | The electronic and steric properties are slightly different, which can be sufficient to alter the solubility profile of the diastereomeric salts favorably.[5] |
Part 3: Analytical Methods for Purity Assessment
Successful synthesis must be confirmed by rigorous analytical methods to determine both chemical and enantiomeric purity.
Frequently Asked Questions (FAQs): Analytical Techniques
Q1: How can I accurately determine the enantiomeric excess (ee) of my synthesized (S)-5-OH-DPAT?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of 5-OH-DPAT will interact differently with the CSP, causing them to travel through the column at different rates and thus be separated in time.[10]
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines.
-
Method Development: A typical mobile phase for a basic compound like 5-OH-DPAT on a polysaccharide-based CSP would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Q2: I don't have access to a chiral HPLC column. Are there other methods?
A2: While chiral HPLC is preferred, other techniques exist. One classical method is chiral ion-pair chromatography .
-
Principle: This technique is performed on a standard achiral reversed-phase or normal-phase column. A chiral counter-ion is added to the mobile phase.[11][12] This chiral ion-pair agent forms diastereomeric ion pairs with the enantiomers of 5-OH-DPAT in the mobile phase. These diastereomeric pairs have different affinities for the stationary phase, allowing for their separation.[11]
-
Common Ion-Pair Agents: For basic amines like 5-OH-DPAT, chiral acids such as (+)-10-camphorsulfonic acid are effective counter-ions.[11]
Caption: Workflow for chiral HPLC analysis.
Part 4: Stability and Handling
Q1: What are the best practices for storing pure (S)-5-OH-DPAT?
A1: Phenolic aminotetralins like 5-OH-DPAT are susceptible to oxidation.
-
Atmosphere: The phenolic hydroxyl group can be oxidized, leading to colored impurities. It is best to store the solid compound under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: To minimize the rate of any potential degradation reactions, store the compound at low temperatures, preferably in a freezer (-20 °C).
-
Light: Protect the compound from light, as photochemical degradation can also occur. Use amber vials or store in a dark location.
-
Solutions: Solutions of 5-OH-DPAT, especially in protic solvents, may be less stable than the solid. For long-term storage, it is advisable to store the compound as a solid. If solutions are necessary, prepare them fresh and store them cold and protected from light. The stability of related phenolic compounds is known to be pH-dependent, with degradation often accelerated at neutral or basic pH.[13]
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
- Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography.
- BenchChem Technical Support Team. (2025, December).
- Kim, H., & Movassaghi, M. (2010). Practical asymmetric synthesis of bioactive aminotetralins from a racemic precursor using a regiodivergent resolution. Organic Letters, 12(23), 5418–5421.
- [No authors listed]. (1998).
- Ma, Z.-G., Hao, Y., Jiang, W., & Zhang, S.-Y. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin.
- Červený, L., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- The Royal Society of Chemistry. (n.d.).
- Perry, B. G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Scilit. (n.d.).
- Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(21), 7249.
- Saini, S. (2016, May 19).
- Wikipedia. (2023, December 2).
- Li, G., et al. (2018). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 47(23), 8894-8908.
- Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University.
- He, F., et al. (2021). Anthocyanin stability and degradation in plants. Frontiers in Plant Science, 12, 683112.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical asymmetric synthesis of bioactive aminotetralins from a racemic precursor using a regiodivergent resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of enantiomeric amines by ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Chiral ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 5-OH-DPAT with other dopamine agonists
An In-Depth Comparative Efficacy Analysis of 5-OH-DPAT and Other Key Dopamine Agonists
Introduction: The Landscape of Dopaminergic Modulation
Dopamine agonists are a cornerstone of therapy and research for a spectrum of neurological and psychiatric conditions, most notably Parkinson's disease (PD).[1][2] These compounds exert their effects by directly stimulating dopamine receptors, compensating for the dopamine deficiency that underlies the motor and non-motor symptoms of such disorders.[2][3] The dopamine receptor system is complex, comprising two main families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[4] Most clinically approved agonists for PD primarily target the D2/D3 receptors.[5]
Within this landscape, (S)-5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) emerges as a crucial pharmacological tool. While not a clinical therapeutic, its high affinity and selectivity as a full agonist for D2 and D3 receptors make it an invaluable asset for dissecting the specific contributions of these receptor subtypes to physiological and pathological processes. This guide provides a comparative analysis of the efficacy of 5-OH-DPAT against key clinically utilized dopamine agonists—Apomorphine, Pramipexole, and Rotigotine—grounded in their receptor pharmacology and supported by established experimental methodologies.
The Dichotomy of Dopamine Signaling: D1-like vs. D2-like Pathways
Understanding the efficacy of any dopamine agonist requires a foundational knowledge of their molecular targets. Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades.
-
D1-like Receptors (D1, D5): These receptors typically couple to Gαs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
D2-like Receptors (D2, D3, D4): These receptors couple to Gαi/o proteins. Their activation has the opposite effect: it inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[4][6] This inhibitory pathway is the primary mechanism of action for agonists like 5-OH-DPAT and is central to the treatment of Parkinson's disease.[4][6]
The distinction between D2 and D3 receptors is particularly significant. While both are targeted by many agonists, their anatomical distribution and functional roles differ. D2 receptor stimulation is strongly correlated with improvements in motor control, whereas D3 receptors, concentrated in limbic areas, are implicated in mood, cognition, and reward pathways.[7][8] Preferential affinity for one subtype over the other can therefore lead to distinct therapeutic and side-effect profiles.
Caption: Dopamine Receptor Signaling Pathways.
Comparative Pharmacological Profiles
The efficacy of a dopamine agonist is a function of its binding affinity (how strongly it binds), selectivity (which receptors it binds to), and functional activity (whether it activates the receptor as a full or partial agonist).
| Compound | Receptor Selectivity Profile | Functional Activity | Primary Significance |
| 5-OH-DPAT | High affinity and selectivity for D2/D3 receptors.[9] | Full Agonist | Gold-standard research tool for studying D2/D3 function. |
| Apomorphine | Broad-spectrum agonist for D1-like and D2-like receptors.[3][10] | Full Agonist | Potent, rapid-onset "rescue" therapy for PD "off" episodes.[11][12][13] |
| Pramipexole | Selective for D2-like receptors with preferential affinity for D3 over D2.[8][14][15][16] | Full Agonist | Widely used oral therapy for early and advanced PD.[16] |
| Rotigotine | Broad-spectrum agonist for D3, D2, and D1 receptors; also interacts with 5-HT1A and α2B receptors.[7][17][18] | Full Agonist | Provides continuous dopaminergic stimulation via a transdermal patch.[7][19] |
In-Depth Analysis
-
5-OH-DPAT vs. Apomorphine: The primary distinction lies in selectivity. 5-OH-DPAT allows for the isolated study of D2/D3 receptor-mediated effects. Apomorphine's efficacy, considered comparable to levodopa, stems from its ability to stimulate both D1-like and D2-like receptors, providing a more comprehensive dopaminergic replacement.[10][12] This broad action, however, makes it difficult to attribute its effects to a single receptor subtype.
-
5-OH-DPAT vs. Pramipexole: These two are the most similar in their selectivity for the D2-like family. The key difference is Pramipexole's higher affinity for the D3 receptor subtype compared to the D2 subtype.[14][15] This D3 preference may contribute to its observed effects on non-motor symptoms of PD, such as depression, but may also be linked to side effects like impulse control disorders.[8][16]
-
5-OH-DPAT vs. Rotigotine: Rotigotine presents the most complex pharmacology. Its action as a D3/D2/D1 agonist resembles a weaker version of apomorphine but with the unique advantage of continuous delivery through a transdermal patch, which helps maintain stable plasma levels and reduce symptom fluctuations.[7][18] Its additional activity at serotonergic and adrenergic receptors may contribute to its overall clinical profile but also complicates direct comparisons with highly selective agents like 5-OH-DPAT.[17][18]
Experimental Methodologies for Efficacy Determination
To objectively compare these agonists, a multi-tiered experimental approach is required, moving from molecular interactions to functional cellular responses. The protocols described below represent a self-validating system, where the findings of one assay inform and are confirmed by the next.
Radioligand Binding Assays: Quantifying Affinity
Causality: The first step is to determine if and how strongly a compound binds to the target receptors. This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioactive ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells stably transfected with human D2 or D3 receptors). Pellet the membranes by centrifugation and resuspend in an appropriate assay buffer.[20]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound (e.g., 5-OH-DPAT).[9][20]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The receptors and bound radioligand are trapped on the filter.[20]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), and then convert this to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assays: Measuring Functional Activation
Causality: High affinity does not guarantee receptor activation. This functional assay directly measures the first step in signal transduction following agonist binding: the activation of the G-protein.[21][22] An agonist promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified, providing a measure of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[21][23][24]
Step-by-Step Protocol:
-
Reagents: Prepare an assay buffer containing GDP, MgCl₂, and the receptor membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the agonist (e.g., 5-OH-DPAT), and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the plate to allow for receptor activation and [³⁵S]GTPγS binding.
-
Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS, typically via filtration as described in the binding assay.[21]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which are measures of potency and efficacy, respectively.
cAMP Accumulation Assays: Assessing Downstream Signaling
Causality: To confirm that G-protein activation leads to the expected downstream cellular response for D2-like receptors, a cAMP assay is essential. Activation of D2/D3 receptors inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.[6][25]
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the D2 or D3 receptor.[6][26]
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP.
-
Agonist Treatment: Concurrently with forskolin, treat the cells with varying concentrations of the dopamine agonist.
-
Cell Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay (e.g., CRE-luciferase).[26][27]
-
Data Analysis: Plot the measured cAMP levels against the agonist concentration. The agonist's ability to reduce forskolin-stimulated cAMP levels demonstrates functional Gi/o coupling. Calculate the IC₅₀ for this inhibitory effect.
Caption: A Validating Experimental Workflow.
Conclusion
The comparative efficacy of dopamine agonists is a multifaceted issue hinging on receptor selectivity, affinity, and functional activity. 5-OH-DPAT serves as a highly selective D2/D3 full agonist, making it an indispensable tool for fundamental research. In contrast, clinically effective agents display a more varied pharmacology. Apomorphine's potency is derived from its broad D1/D2 agonism, Pramipexole's profile is defined by its D3-preferential agonism, and Rotigotine's efficacy is shaped by its multi-receptor activity and unique continuous delivery system.
The choice of agonist for research or therapeutic application must be guided by the desired outcome. For isolating the role of the D2/D3 system, 5-OH-DPAT is unparalleled. For potent, rapid motor symptom relief, the broad-spectrum action of apomorphine is required. For chronic management, the nuanced profiles of pramipexole and rotigotine offer distinct advantages and disadvantages. A thorough understanding of these differences, validated by the systematic experimental approaches outlined here, is critical for both advancing our knowledge of the dopaminergic system and optimizing therapeutic strategies for patients.
References
-
Creative Bioarray. GTPγS Binding Assay. [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
Pessoa, B. L., et al. (2019). Apomorphine in the treatment of Parkinson's disease: a review. PubMed. [Link]
-
Sam-Interno, C., et al. (2014). Dopamine agonists in animal models of Parkinson's disease: A systematic review and meta-analysis. University of Dundee Discovery Research Portal. [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. [Link]
-
Artusi, C. A., et al. (2019). Apomorphine for Parkinson's Disease: Efficacy and Safety of Current and New Formulations. SpringerLink. [Link]
-
Wu, J., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rotigotine? [Link]
-
Lees, A. J. (1993). Dopamine agonists in Parkinson's disease: a look at apomorphine. PubMed. [Link]
-
Chen, J., et al. (2022). Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson's Disease. PubMed Central. [Link]
-
Drugs.com. (2025). Rotigotine Monograph for Professionals. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PubMed Central. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2016). Rotigotine (Neupro) (Transdermal Patch). NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Rotigotine. [Link]
-
Dr. Oracle. (2025). Pharmacology of Apomorphine. [Link]
-
Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
ResearchGate. (2025). Role of Apomorphine in the Treatment of Parkinson's Disease. [Link]
-
Gmeiner, P., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? [Link]
-
Repository of the University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
ResearchGate. (2025). Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35S]GTP gamma S binding. [Link]
-
Matilda. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]
-
Hjorth, S., et al. (1987). The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo. PubMed. [Link]
-
Ishibashi, K., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PubMed Central. [Link]
-
Chio, C. L., et al. (1994). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
-
PLOS. (n.d.). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Hauser, R. A., et al. (2023). Dopamine Agonists in Parkinson's Disease: Impact of D1-like or D2-like Dopamine Receptor Subtype Selectivity and Avenues for Future Treatment. ResearchGate. [Link]
-
Zieminska, E., et al. (2006). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. PubMed. [Link]
-
ResearchGate. (2025). Mechanisms of action of pramipexole: Effects on receptors. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. [Link]
-
Wikipedia. (n.d.). Parkinson's disease. [Link]
-
Bennett, J. P., Jr, & Piercey, M. F. (1999). Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease. PubMed. [Link]
-
Shin, E. J., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. PubMed. [Link]
-
Tricklebank, M. D., et al. (1993). The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig. PubMed Central. [Link]
-
Gartside, S. E., et al. (1995). 8-OH-DPAT-induced release of hippocampal noradrenaline in vivo: evidence for a role of both 5-HT1A and dopamine D1 receptors. PubMed. [Link]
-
ResearchGate. (n.d.). BRET measurements of cAMP levels in living cells to monitor dopamine D2... [Link]
-
Fariba, K. A., & Tariq, M. A. (2023). Dopamine Agonists. NCBI Bookshelf. [Link]
-
Kumar, R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Caille, S., et al. (1997). Preferential involvement of D3 versus D2 dopamine receptors in the effects of dopamine receptor ligands on oral ethanol self-administration in rats. PubMed. [Link]
-
Hauser, R. A., et al. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. PubMed Central. [Link]
-
Millan, M. J., et al. (2002). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. [Link]
-
Rascol, O., et al. (2003). Comparing dopamine agonists in Parkinson's disease. PubMed. [Link]
-
Kumar, R., et al. (2009). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PubMed Central. [Link]
-
Colao, A., et al. (1995). Comparison among different dopamine-agonists of new formulation in the clinical management of macroprolactinomas. PubMed. [Link]
Sources
- 1. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 2. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. What is the mechanism of Rotigotine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apomorphine in the treatment of Parkinson's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine agonists in Parkinson's disease: a look at apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rotigotine - Wikipedia [en.wikipedia.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. innoprot.com [innoprot.com]
- 26. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to 5-OH-DPAT and 8-OH-DPAT for Serotonin Receptor Binding Studies
For researchers navigating the complexities of the serotonergic system, the selection of appropriate chemical tools is paramount. Among the vast armamentarium of available ligands, 2-(dipropylamino)tetralin (DPAT) derivatives have proven invaluable. This guide provides an in-depth comparison of two closely related analogs, 5-hydroxy-DPAT (5-OH-DPAT) and 8-hydroxy-DPAT (8-OH-DPAT), focusing on their differential binding to serotonin receptors. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their experimental designs.
Introduction: The Serotonergic System and the Significance of Receptor Subtype Selectivity
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network implicated in a wide array of physiological and pathological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, each with a unique distribution and signaling profile. Consequently, the development of receptor subtype-selective ligands is a cornerstone of neuroscience research and drug discovery.
5-OH-DPAT and 8-OH-DPAT are structural isomers, differing only in the position of the hydroxyl group on the tetralin ring. This subtle structural alteration, however, leads to a profound divergence in their pharmacological profiles, particularly their affinity and selectivity for serotonin versus dopamine receptors.
At a Glance: Key Pharmacological Distinctions
| Compound | Primary Target(s) | Notes |
| 5-OH-DPAT | Dopamine D2 and D3 receptors | Acts as a dopamine receptor agonist.[1] |
| 8-OH-DPAT | Serotonin 5-HT1A and 5-HT7 receptors | Widely used as a potent and selective 5-HT1A receptor agonist.[2][3][4][5] |
Delving Deeper: A Comparative Analysis of Receptor Binding Profiles
The primary distinction between these two compounds lies in their preferential binding to different neurotransmitter receptor systems.
8-OH-DPAT: The Archetypal 5-HT1A Agonist
8-OH-DPAT is renowned in the scientific community as a classic and potent agonist for the 5-HT1A receptor.[3][6][7] Its high affinity for this receptor has made it an indispensable tool for elucidating the physiological roles of 5-HT1A, which is involved in conditions such as anxiety and depression. While initially considered highly selective for the 5-HT1A subtype, subsequent research has revealed that 8-OH-DPAT also possesses moderate affinity for the 5-HT7 receptor.[2][4][5][8][9] It is important to note that 8-OH-DPAT also interacts with the serotonin transporter, albeit at higher concentrations than those required for 5-HT1A receptor activation.[10][11]
The stereochemistry of 8-OH-DPAT is a critical factor in its activity. The (R)-enantiomer is generally considered a full and potent agonist at 5-HT1A receptors, while the (S)-enantiomer behaves as a partial agonist.[6][7]
5-OH-DPAT: A Dopamine Receptor Agonist
In stark contrast to its isomer, 5-OH-DPAT demonstrates selectivity for dopamine D2 and D3 receptor subtypes, where it acts as an agonist.[1] The (S)-enantiomer is the active agonist, whereas the (R)-enantiomer is a weak antagonist at D2 receptors.[1] This pharmacological profile makes 5-OH-DPAT a valuable tool for investigating the dopaminergic system and its role in conditions such as Parkinson's disease.[1]
Quantitative Insights: A Summary of Binding Affinities
The following table summarizes the reported binding affinities (Ki or pIC50 values) of 8-OH-DPAT for its primary serotonin receptor targets. Data for 5-OH-DPAT's affinity for serotonin receptors is not as prevalent in the literature, reflecting its primary classification as a dopaminergic ligand.
| Compound | Receptor Subtype | Reported Affinity |
| 8-OH-DPAT | 5-HT1A | pIC50 of 8.19[2][3]; pKi of 8.92[12] |
| 5-HT7 | Ki of 466 nM[2]; pKi of 6.6[5][9] | |
| 5-HT1B | pIC50 of 5.42[2][3] |
It is important to note that affinity values can vary between different studies and experimental conditions.
Experimental Causality: Why the Hydroxyl Position Matters
The dramatic shift in receptor selectivity between 5-OH-DPAT and 8-OH-DPAT can be attributed to the specific interactions the hydroxyl group forms within the ligand-binding pockets of their respective target receptors. The precise positioning of this hydrogen-bonding moiety dictates the optimal fit and stabilization of the ligand-receptor complex, thereby determining binding affinity and efficacy.
Experimental Workflow: Characterizing Receptor Binding Affinity via Radioligand Binding Assays
To empirically determine and compare the binding affinities of compounds like 5-OH-DPAT and 8-OH-DPAT, a competitive radioligand binding assay is a standard and robust method.
Principle:
This assay measures the ability of a test compound (e.g., 5-OH-DPAT or 8-OH-DPAT) to displace a radiolabeled ligand (a "hot" ligand with known high affinity and selectivity for the target receptor) from its binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualizing the Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human serotonin receptor of interest (e.g., 5-HT1A).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes and wash them to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
-
Add a range of concentrations of the unlabeled test compound (e.g., 5-OH-DPAT or 8-OH-DPAT).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Functional Consequences
The differential receptor binding of 5-OH-DPAT and 8-OH-DPAT translates into distinct downstream signaling events.
Visualizing the Signaling Cascades:
Caption: Differential signaling pathways of 8-OH-DPAT and 5-OH-DPAT.
As a 5-HT1A agonist, 8-OH-DPAT typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, its action at 5-HT7 receptors, which couple to Gs proteins, stimulates adenylyl cyclase and increases cAMP.[8][13] This dual activity can lead to complex physiological effects depending on the relative expression of 5-HT1A and 5-HT7 receptors in a given tissue. The neuroprotective effects of 8-OH-DPAT have also been documented.[14]
5-OH-DPAT, through its agonism at D2 and D3 dopamine receptors, also couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and reduced cAMP levels.
Conclusion: Making the Right Choice for Your Research
The choice between 5-OH-DPAT and 8-OH-DPAT is fundamentally dictated by the research question and the neurotransmitter system under investigation.
-
For studying the 5-HT1A and/or 5-HT7 serotonin receptor systems, 8-OH-DPAT is the compound of choice. Its well-characterized pharmacology as a potent 5-HT1A agonist makes it an invaluable tool. However, researchers must remain cognizant of its activity at 5-HT7 receptors and the serotonin transporter, especially when interpreting data.
-
For investigating the dopamine D2 and D3 receptor systems, 5-OH-DPAT is the appropriate ligand. Its selectivity for these receptors allows for targeted interrogation of the dopaminergic pathways.
References
-
8-OH-DPAT. Wikipedia. [Link]
-
5-OH-DPAT. Wikipedia. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. LSU Scholarly Repository. [Link]
-
[3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. PMC - NIH. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. PubMed. [Link]
-
8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production. PubMed. [Link]
-
The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. PubMed. [Link]
-
5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. PubMed. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. 8-Hydroxy-DPAT hydrobromide | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT | 5-HT1A agonist | Probechem Biochemicals [probechem.com]
- 10. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Selectivity of 5-OH-DPAT for D2 over D3 Dopamine Receptors
For researchers in neuropharmacology and drug development, discerning the precise receptor subtype selectivity of a ligand is paramount. This guide provides an in-depth, technical comparison of methodologies to validate the selectivity of the dopamine receptor agonist, 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), for the dopamine D2 receptor (D2R) over the D3 receptor (D3R). We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a self-validating and robust analytical approach.
The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), share a high degree of sequence homology, particularly within their transmembrane domains where ligands bind.[1] This structural similarity presents a significant challenge in developing subtype-selective compounds.[1] Despite this, their distinct neuroanatomical distribution and physiological roles—with D2Rs being widely expressed and crucial for motor control, and D3Rs concentrated in limbic regions modulating cognition and emotion—make selectivity a critical goal for therapeutic intervention.[1][2] 5-OH-DPAT is a well-established agonist at both receptors, and rigorously quantifying its preference is essential for interpreting experimental outcomes and predicting its pharmacological profile.[3]
This guide will dissect the three pillars of selectivity validation:
-
Binding Affinity: Determining the equilibrium dissociation constant (Kᵢ) through competitive radioligand binding assays.
-
Functional Potency & Efficacy (G Protein Pathway): Assessing the ligand's ability to initiate G protein-mediated signaling via GTPγS binding and cAMP inhibition assays.
-
Functional Potency & Efficacy (β-Arrestin Pathway): Quantifying the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking.
The Foundation: Understanding D2 vs. D3 Receptor Signaling
A ligand's interaction with a receptor is not merely about binding; it's about the functional consequences of that binding. D2 and D3 receptors, while both canonically coupling to Gαi/o proteins to inhibit adenylyl cyclase, exhibit differences in their regulation and interaction with other signaling partners like β-arrestin.[4][5] Understanding these pathways is crucial for designing experiments that can reveal functional selectivity, where a ligand may not only bind with different affinities but also stabilize distinct receptor conformations that preferentially engage one downstream pathway over another—a concept known as biased agonism.[4][6]
The canonical signaling cascade for both D2 and D3 receptors begins with agonist binding, which induces a conformational change in the receptor. This promotes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors.[4] A primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, facilitating the binding of β-arrestin.[4] β-arrestin binding sterically hinders further G protein coupling (desensitization) and initiates receptor internalization, while also acting as a scaffold for G protein-independent signaling pathways, such as the MAP kinase cascade.[6][8]
Diagram: Canonical D2/D3 Receptor Signaling Pathways
Caption: D2/D3 signaling via G protein and β-arrestin pathways.
Section 1: Determination of Binding Affinity (Kᵢ)
The first step in characterizing selectivity is to measure the affinity with which 5-OH-DPAT binds to each receptor subtype. This is achieved through competitive radioligand binding assays, where the compound of interest (the "competitor") displaces a radiolabeled ligand with known affinity for the receptor.
Causality Behind Experimental Choices:
-
Receptor Source: We use cell lines (e.g., HEK293 or CHO) stably expressing a single human dopamine receptor subtype (D2 or D3). This ensures that the observed binding is specific to the receptor of interest, avoiding the confounding presence of other dopamine receptor subtypes found in native tissue.[9]
-
Radioligand: [³H]-Spiperone is a classic and suitable choice. It is an antagonist that binds with high, comparable affinity to both D2 and D3 receptors, making it an excellent tool for competition studies.[1]
-
Assay Conditions: The assay must be conducted under equilibrium conditions. Incubation time and temperature are optimized to ensure that both the radioligand and the competitor have reached a steady state of association and dissociation.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well plate format.
1. Membrane Preparation: a. Culture CHO or HEK293 cells stably expressing either human D2L or D3 receptors to confluence. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. d. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.
2. Assay Procedure: a. Prepare serial dilutions of 5-OH-DPAT and reference compounds (e.g., quinpirole, dopamine) in assay buffer. b. In a 96-well plate, add in the following order: i. Assay Buffer ii. Competing ligand (5-OH-DPAT or reference compound at various concentrations, or buffer for "total binding" wells). iii. Assay buffer or a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-butaclamol) for "non-specific binding" (NSB) wells. iv. Membrane preparation (typically 10-50 µg protein/well). v. Initiate the binding reaction by adding [³H]-Spiperone at a final concentration near its Kₑ (e.g., 0.1-0.3 nM).[1] c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific filter binding) using a cell harvester. e. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand. f. Allow filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis: a. Subtract the counts from NSB wells from all other wells to determine specific binding. b. Plot the percentage of specific binding against the log concentration of the competitor (5-OH-DPAT). c. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). d. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Data Presentation: Binding Affinity of 5-OH-DPAT and Reference Compounds
| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity Ratio (Kᵢ D2 / Kᵢ D3) |
| 5-OH-DPAT | 59 [3] | 1.8 [3] | 32.8 |
| Dopamine | ~1500 | ~50 | ~30 |
| Quinpirole | ~400 | ~20 | ~20 |
| Ropinirole | ~700 | ~20 | ~35 |
| SV 293 (D2 Antagonist) | ~1 | ~100 | 0.01 |
| WC 21 (D3 Partial Agonist) | ~400 | ~10 | 40 |
| WC 26 (D3 Partial Agonist) | ~500 | ~10 | 50 |
Note: Kᵢ values are compiled from representative literature and may vary based on experimental conditions.[3][7]
Section 2: Functional Selectivity - G Protein Pathway
Binding affinity does not always directly correlate with functional activity. A compound might bind tightly but only weakly activate the receptor (a partial agonist), or activate it fully (a full agonist). Therefore, we must assess the functional consequences of 5-OH-DPAT binding through assays that measure G protein activation and its downstream effects.
[³⁵S]GTPγS Binding Assay
This assay directly measures the first step of G protein activation: the exchange of GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used, which accumulates on activated Gα subunits.[10]
Causality Behind Experimental Choices:
-
Proximal Readout: This assay measures an event very close to the receptor, making it less susceptible to downstream signal amplification that can obscure subtle differences in agonist efficacy.[11] It is therefore excellent for differentiating full from partial agonists.
-
GDP Concentration: The concentration of GDP in the assay is critical. It maintains the G protein in its inactive state. The optimal concentration must be determined empirically for each receptor system to maximize the agonist-stimulated signal over basal binding. For Gi/o-coupled receptors, concentrations in the 1–10 µM range are typical.[12][13]
Diagram: [³⁵S]GTPγS Binding Assay Workflow
Caption: Workflow for a [³⁵S]GTPγS filtration binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1-10 µM GDP. The optimal GDP concentration should be titrated.[13]
- Membranes: Prepared as in the radioligand binding assay.
- [³⁵S]GTPγS: Final concentration of ~0.1-0.5 nM.
- Unlabeled GTPγS: 10 µM for determining non-specific binding.
2. Assay Procedure: a. In a 96-well plate, add membranes (5-20 µg protein), assay buffer, and varying concentrations of 5-OH-DPAT. b. Pre-incubate for 15-30 minutes at 30°C. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate for 30-60 minutes at 30°C with gentle agitation. e. Terminate by rapid filtration through GF/C filters (do not pre-soak with PEI).[10] f. Wash, dry, and count filters as previously described.
3. Data Analysis: a. Plot the specific [³⁵S]GTPγS binding against the log concentration of 5-OH-DPAT. b. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, expressed as % stimulation over basal).
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase. Because D2/D3 receptors are inhibitory, the basal level of cAMP is typically stimulated with forskolin, a direct activator of adenylyl cyclase, to create a measurable window for inhibition.
Causality Behind Experimental Choices:
-
Whole-Cell Format: This assay is performed in intact cells, providing a more physiologically relevant context than membrane preparations.
-
Forskolin Stimulation: Using forskolin (e.g., 1-10 µM) elevates intracellular cAMP, allowing for the detection of an inhibitory signal from the Gi-coupled D2/D3 receptors.[14] The optimal forskolin concentration should produce a submaximal but robust cAMP signal.[15]
Experimental Protocol: cAMP Inhibition Assay
1. Cell Preparation: a. Seed CHO or HEK293 cells stably expressing D2 or D3 receptors into 96-well plates and grow to ~90% confluence. b. On the day of the assay, aspirate the growth medium and replace it with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation. Incubate for 30 minutes.
2. Assay Procedure: a. Prepare a solution containing 2x the final concentration of forskolin (e.g., 20 µM for a 10 µM final concentration) and 2x the final concentration of 5-OH-DPAT (or other agonists). b. Add this solution to the cells and incubate for 15-30 minutes at 37°C. c. Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Data Analysis: a. Generate a standard curve with known cAMP concentrations. b. Plot the percentage inhibition of the forskolin-stimulated response versus the log concentration of 5-OH-DPAT. c. Fit the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ .
Data Presentation: G Protein Functional Activity of 5-OH-DPAT
| Assay | Parameter | D2 Receptor | D3 Receptor |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 41 [3] | 1.6 [3] |
| Eₘₐₓ (% of Dopamine) | ~100% | ~100% | |
| cAMP Inhibition | EC₅₀ (nM) | ~50-100 | ~1-5 |
| Eₘₐₓ (% Inhibition) | High | High |
Note: Values are representative and compiled from literature.[3][7] 5-OH-DPAT demonstrates higher potency (lower EC₅₀) at the D3 receptor in G protein activation assays.
Section 3: Functional Selectivity - β-Arrestin Pathway
Investigating β-arrestin recruitment is crucial for uncovering potential biased agonism. A ligand may show similar potency in G protein pathways but differ significantly in its ability to recruit β-arrestin, leading to a distinct overall pharmacological profile.
Causality Behind Experimental Choices:
-
Direct Interaction Readout: Modern assays, such as those based on enzyme complementation (e.g., PathHunter) or Bioluminescence Resonance Energy Transfer (BRET), directly measure the proximity of β-arrestin to the receptor in live cells, providing a clean and specific signal.[16]
-
Pathway Specificity: Comparing the potency and efficacy of 5-OH-DPAT in this assay versus the G protein assays allows for the calculation of a "bias factor," quantitatively describing its preference for one pathway over the other at a given receptor.
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation Principle)
1. Cell Line:
- Use a commercially available cell line engineered to co-express the D2 or D3 receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[17]
2. Assay Procedure: a. Plate the engineered cells in 96-well or 384-well assay plates and incubate overnight. b. Prepare serial dilutions of 5-OH-DPAT and reference agonists. c. Add the compounds to the cells and incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. d. Add the detection reagents (substrate for the complemented enzyme) according to the manufacturer's protocol. e. Incubate for approximately 60 minutes at room temperature in the dark. f. Measure the chemiluminescent signal using a plate reader.
3. Data Analysis: a. Plot the luminescent signal against the log concentration of 5-OH-DPAT. b. Fit the data using a sigmoidal dose-response model to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Data Presentation: β-Arrestin Recruitment Activity of 5-OH-DPAT
| Parameter | D2 Receptor | D3 Receptor |
| EC₅₀ (nM) | ~100-500 | ~10-50 |
| Eₘₐₓ (% of Dopamine) | Partial to Full Agonist | Partial to Full Agonist |
Note: Data for 5-OH-DPAT in β-arrestin assays is less consistently reported than for G protein assays, but it is generally considered a potent agonist in this pathway as well. The relative efficacy can vary depending on the assay system and level of receptor expression.
Synthesis and Conclusion
The comprehensive validation of 5-OH-DPAT's selectivity requires a multi-faceted approach that interrogates binding, G protein function, and β-arrestin signaling.
-
Binding Assays consistently demonstrate that 5-OH-DPAT has a significantly higher affinity for the D3 receptor over the D2 receptor, with a selectivity ratio typically in the range of 30-fold.[3]
-
Functional G Protein Assays (GTPγS and cAMP) corroborate the binding data, showing that 5-OH-DPAT is substantially more potent at activating D3-mediated G protein signaling than D2-mediated signaling.[3]
-
β-Arrestin Assays complete the picture, allowing for an assessment of potential signaling bias. While 5-OH-DPAT is an agonist for β-arrestin recruitment at both subtypes, quantifying the potency and efficacy relative to G protein activation is key to fully defining its selectivity profile.
By systematically applying these self-validating experimental frameworks, researchers can confidently quantify the selectivity of 5-OH-DPAT. This rigorous approach, grounded in the distinct signaling biology of the D2 and D3 receptors, provides the robust data necessary for accurate interpretation of in vitro and in vivo studies, ultimately facilitating the development of more precise and effective therapeutics targeting the dopaminergic system.
References
-
Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience. Available at: [Link]
-
Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. Protein Science. Available at: [Link]
-
Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Examples of (A) forskolin concentration response-curves at various cell densities for a Gαi-coupled receptor... Assay Guidance Manual. Available at: [Link]
-
GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
-
Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains. Biomolecules & Therapeutics. Available at: [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Neuroanatomy. Available at: [Link]
-
Inhibition of forskolin-stimulated cAMP accumulation by inverse agonists... ResearchGate. Available at: [Link]
-
Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences. Available at: [Link]
-
Differential Regulation of the Dopamine D2and D3 Receptors by G Protein-coupled Receptor Kinases and -Arrestins. Journal of Biological Chemistry. Available at: [Link]
-
Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. Molecular Pharmacology. Available at: [Link]
-
G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation. Molecular Pharmacology. Available at: [Link]
-
Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Journal of Pharmacology. Available at: [Link]
-
Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods. Available at: [Link]
-
7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity. European Journal of Pharmacology. Available at: [Link]
-
The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. European Journal of Pharmacology. Available at: [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The 5-hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation. Neuropharmacology. Available at: [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available at: [Link]
-
The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain Research. Available at: [Link]
Sources
- 1. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]
- 7. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Figure 5. [Examples of (A) forskolin concentration...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity of 5-OH-DPAT with other neurotransmitter receptors
An In-Depth Guide to the Receptor Cross-Reactivity Profile of 5-OH-DPAT
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Primary Target
(+)-5-Hydroxy-2-(dipropylamino)tetralin, commonly known as 5-OH-DPAT, is a well-established and widely utilized pharmacological tool, primarily valued for its potent agonist activity at the dopamine D₂ and D₃ receptors. Its rigid structure, which incorporates the essential pharmacophoric elements of dopamine, has made it a cornerstone in studies of dopaminergic signaling, motor control, and potential antipsychotic and anti-Parkinsonian drug actions. However, the utility of any pharmacological agent is defined not only by its affinity for its intended target but also by its "off-target" interactions. Understanding the cross-reactivity profile of a compound like 5-OH-DPAT is not merely an academic exercise; it is critical for the accurate interpretation of experimental data and for the rational design of novel therapeutic agents with improved selectivity.
This guide provides a comprehensive analysis of 5-OH-DPAT's receptor interaction profile, moving beyond its primary dopaminergic targets to explore its significant affinities for other neurotransmitter receptors. We will present comparative binding and functional data, detail the experimental workflows required to generate such data, and discuss the mechanistic implications of these off-target interactions.
Primary Target Engagement: The Dopamine D₂/D₃ Receptors
5-OH-DPAT exhibits high affinity and potent agonist activity at Gᵢ/ₒ-coupled dopamine receptors, particularly the D₂ and D₃ subtypes, which are key regulators of neuronal excitability. Its efficacy at these receptors underpins its use in models of Parkinson's disease and for probing the physiological roles of these specific dopamine receptor subtypes. The activation of D₂/D₃ receptors by 5-OH-DPAT initiates a canonical Gᵢ/ₒ signaling cascade, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels, GIRKs).
Off-Target Profile: A Comparative Analysis of Cross-Reactivity
While potent at its primary targets, 5-OH-DPAT is not perfectly selective. Its most significant and well-documented cross-reactivity occurs at the serotonin 5-HT₁ₐ receptor, where it also acts as a potent agonist. This is perhaps unsurprising, given the structural similarities between dopaminergic and serotonergic G-protein coupled receptors (GPCRs) and their ligands. This dual D₂/D₃ and 5-HT₁ₐ agonism is a critical confounding factor that must be considered in experimental design.
Below is a summary of the binding affinities of 5-OH-DPAT at its primary targets and key off-target receptors.
Table 1: Comparative Receptor Binding Affinities (Kᵢ) of 5-OH-DPAT
| Receptor | Subtype | Kᵢ (nM) | Species | Radioligand | Source |
| Dopamine | D₂ | 1.2 | Rat | [³H]-Spiperone | **** |
| Dopamine | D₃ | 0.9 | Human (CHO) | [³H]-Spiperone | **** |
| Serotonin | 5-HT₁ₐ | 15 | Rat | [³H]-8-OH-DPAT | |
| Serotonin | 5-HT₂ₐ | >10,000 | Rat | [³H]-Ketanserin | |
| Serotonin | 5-HT₇ | 83 | Human (CHO) | [³H]-LSD | |
| Adrenergic | α₁ | >1,000 | Rat | [³H]-Prazosin | |
| Adrenergic | α₂ | >1,000 | Rat | [³H]-Rauwolscine |
Kᵢ values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. Lower values indicate higher binding affinity.
The data clearly illustrate that while 5-OH-DPAT has sub-nanomolar affinity for its primary dopamine targets, its affinity for the 5-HT₁ₐ receptor is only approximately 10-fold lower, a margin that is easily overcome in many experimental settings. Its affinity for other screened receptors, such as 5-HT₂ₐ and adrenergic subtypes, is significantly weaker, suggesting these interactions are unlikely to be physiologically relevant at typical experimental concentrations.
Experimental Workflow: Determining Receptor Selectivity
To generate the data shown above, two key types of experiments are essential: radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine efficacy (e.g., EC₅₀ and Eₘₐₓ).
Protocol 1: Competitive Radioligand Binding Assay
This method quantifies the ability of an unlabeled compound (the "competitor," e.g., 5-OH-DPAT) to displace a labeled, high-affinity ligand (the "radioligand") from a receptor.
Methodology:
-
Preparation of Membranes: Homogenize tissue or cells expressing the target receptor in an ice-cold buffer. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the unlabeled competitor (5-OH-DPAT).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filtermat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor activation for Gᵢ/ₒ-coupled receptors, which inhibit adenylyl cyclase and thus decrease cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-D₂ or CHO-5HT₁ₐ) in a 96-well plate and grow to confluency.
-
cAMP Stimulation: Treat the cells with an adenylyl cyclase activator, such as Forskolin, to stimulate a robust baseline production of cAMP.
-
Agonist Treatment: Immediately add varying concentrations of the agonist (5-OH-DPAT) to the wells. Incubate for a set period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). In these assays, a labeled cAMP conjugate competes with the sample cAMP for binding to a specific antibody.
-
Data Analysis: Plot the detection signal (which is inversely proportional to the cAMP level) against the log concentration of 5-OH-DPAT. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
Signaling Pathway Implications of Cross-Reactivity
The functional consequence of 5-OH-DPAT's cross-reactivity at the 5-HT₁ₐ receptor is particularly important because this receptor, like the D₂/D₃ receptors, is predominantly coupled to the Gᵢ/ₒ family of G-proteins. This means that 5-OH-DPAT will produce the same downstream intracellular effect—inhibition of adenylyl cyclase and a decrease in cAMP—whether it binds to its primary dopamine target or its primary serotonin off-target.
This mechanistic overlap can lead to a misattribution of the observed physiological or behavioral effects. For example, a researcher observing a decrease in neuronal firing after applying 5-OH-DPAT might attribute this solely to D₂ receptor activation, when in fact, a significant portion of the effect could be mediated by 5-HT₁ₐ receptors.
Caption: Parallel Gᵢ/ₒ signaling from D₂ and 5-HT₁ₐ receptors.
Conclusion and Best Practices for Researchers
5-OH-DPAT remains a valuable tool for probing dopaminergic systems, but its utility is conditional upon a thorough understanding of its pharmacology. The evidence is clear that at concentrations required for saturating D₂/D₃ receptors, 5-OH-DPAT will also significantly engage 5-HT₁ₐ receptors.
-
Use Selective Antagonists: The most robust method for dissecting the contribution of each receptor system is to pre-treat the experimental system with a selective antagonist. For example, to isolate the D₂/D₃-mediated effects of 5-OH-DPAT, one would pre-administer a selective 5-HT₁ₐ antagonist like WAY-100635. Conversely, to isolate the 5-HT₁ₐ effects, a selective D₂/D₃ antagonist like Spiperone or Haloperidol could be used.
-
Dose-Response Curves: Conduct full dose-response studies. The different potencies of 5-OH-DPAT at D₂ versus 5-HT₁ₐ receptors may allow for a concentration window where effects are primarily driven by the higher-affinity target.
-
Consider Alternative Agonists: When possible, confirm findings with more selective D₂/D₃ agonists if the goal is to specifically probe the dopamine system.
By acknowledging and controlling for the cross-reactivity of 5-OH-DPAT, researchers can continue to leverage its potent activity to generate precise and reproducible data, leading to more reliable insights into the complex world of neurotransmitter signaling.
References
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. [Link]
-
Timmerman, W., Tepper, P. G., Dijkstra, D., & Horn, A. S. (1989). Stereoselectivity of a series of hydroxylated aminotetralins at dopamine D2-receptors. European Journal of Pharmacology, 166(1), 87-93. [Link]
-
Arvidsson, L. E., Johansson, A. M., Hacksell, U., Nilsson, J. L., Svensson, K., & Hjorth, S. (1987). (+)-cis-8-Hydroxy-1-methyl-3-(n-propyl)octahydrobenzo[f]quinoline: a potent and highly stereoselective 5-hydroxytryptamine receptor agonist. Journal of Medicinal Chemistry, 30(2), 210-214. [Link]
-
Leysen, J. E., Gommeren, W., & Van Gompel, P. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: a very potent and long-acting serotonin-S2 antagonist. Molecular Pharmacology, 27(6), 600-611. [Link]
-
PDSP Ki Database. University of North Carolina. [Link] (Note: This is a database resource where specific Ki values for many compounds, including 5-OH-DPAT, can be found by searching).
Introduction: The Critical Role of Stereochemistry in Dopamine Receptor Pharmacology
An In-Depth Comparative Guide to the (R)- and (S)-Enantiomers of 5-OH-DPAT for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the aminotetralin class of molecules has provided a foundational scaffold for developing potent and selective ligands for dopamine and serotonin receptors. 5-hydroxy-2-(dipropylamino)tetralin, or 5-OH-DPAT, is a significant member of this class, primarily recognized for its activity at D2-like dopamine receptors. However, like many biologically active molecules, 5-OH-DPAT is chiral and exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.
The spatial arrangement of atoms, or stereochemistry, is not a trivial detail in drug-receptor interactions. It is the fundamental determinant of a ligand's affinity, efficacy, and selectivity. For researchers and drug developers, selecting the correct enantiomer is paramount, as the "inactive" stereoisomer is rarely inert and can possess its own distinct pharmacology, potentially leading to off-target effects or even opposing actions.
This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers of 5-OH-DPAT. Moving beyond a simple data sheet, we will dissect the causal relationships between stereochemistry and pharmacological function, synthesize field-proven insights, and provide robust experimental frameworks for their characterization. Our objective is to equip you with the necessary technical understanding to make informed decisions in your research endeavors, whether in basic neuroscience or advanced therapeutic development.
Part 1: Pharmacodynamic Profile — A Tale of Two Enantiomers
The pharmacological divergence between the (R)- and (S)-enantiomers of 5-OH-DPAT is a classic example of stereoselectivity at G-protein coupled receptors (GPCRs). While they share the same chemical formula, their interactions with the dopamine D2 and D3 receptors are starkly different.
Section 1.1: Dopamine Receptor Binding Affinity
It is unequivocally established that the (S)-enantiomer possesses significantly higher affinity and potency for the D2 receptor compared to the (R)-enantiomer.[2][3] This difference is not merely a matter of degree but is rooted in specific molecular interactions within the receptor's binding pocket.
Table 1: Comparative Binding Profile of 5-OH-DPAT Enantiomers at Dopamine D₂ Receptors
| Compound | Receptor | Role | Kᵢ (nM) | Mechanistic Insight |
| (S)-5-OH-DPAT | Dopamine D₂ | High-Affinity Agonist | Not explicitly reported | Higher association rate (kₒₙ) due to crucial polar contact with serine residue S193⁵·⁴² in the binding pocket.[3] |
| (R)-5-OH-DPAT | Dopamine D₂ | Low-Affinity Antagonist | Not explicitly reported | Lower association rate (kₒₙ); lacks the preferential interaction with S193⁵·⁴² that anchors the (S)-enantiomer.[3] |
| Racemic 5-OH-DPAT | Dopamine D₂ | Agonist | ~59 | Represents the combined affinity of both enantiomers.[1] |
Note: Kᵢ values for individual enantiomers are not consistently reported in comparative literature. The distinction is primarily understood through functional and kinetic studies.
The causal basis for this affinity difference lies in the kinetics of the binding event. Studies have shown that the (S)-enantiomer has a faster association rate constant (kₒₙ) for the D₂ receptor.[3] Molecular dynamics simulations reveal that this is because the hydroxyl group of (S)-5-OH-DPAT forms a critical hydrogen bond with a conserved serine residue (S193) in transmembrane helix 5 of the D₂ receptor. This interaction stabilizes the ligand in the binding pocket, facilitating receptor activation. The (R)-enantiomer, due to its different spatial configuration, cannot form this key interaction as effectively, resulting in lower affinity and a different functional outcome.[3]
Section 1.2: Functional Activity at Dopamine Receptors
Functional activity defines what a ligand does after binding: does it activate the receptor (agonism), block it (antagonism), or have no effect? Here, the stereoisomers of 5-OH-DPAT diverge completely.
(S)-5-OH-DPAT is a potent agonist at both D₂ and D₃ receptors.[2] Upon binding, it induces a conformational change in the receptor that allows it to couple with intracellular G proteins of the Gαi/o family. This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This is the canonical signaling pathway for D₂-like receptors.
In stark contrast, (R)-5-OH-DPAT acts as a weak antagonist at D₂ receptors.[5][6] It occupies the receptor's binding site, preventing the endogenous ligand dopamine or agonist drugs from binding and activating it, but it does not stabilize the active conformation of the receptor itself.
Table 2: Comparative Functional Profile of 5-OH-DPAT Enantiomers
| Compound | Receptor | Functional Activity | EC₅₀ (nM) |
| (S)-5-OH-DPAT | Dopamine D₂/D₃ | Agonist | Not explicitly reported |
| (R)-5-OH-DPAT | Dopamine D₂ | Weak Antagonist | N/A |
| Racemic 5-OH-DPAT | Dopamine D₂ | Agonist | ~41 |
Note: EC₅₀ value for the racemic compound is from a [³⁵S]GTPγS binding assay.[1] The agonist activity is attributed to the (S)-enantiomer.
Section 1.3: Serotonin Receptor Cross-Reactivity: A Lesson from 8-OH-DPAT
A crucial aspect of drug development is understanding a compound's selectivity profile. For aminotetralins, the serotonin 1A (5-HT₁ₐ) receptor is a common off-target. This is famously illustrated by 5-OH-DPAT's structural isomer, 8-OH-DPAT, which is a prototypical 5-HT₁ₐ receptor agonist.[7]
While direct binding data for the 5-OH-DPAT enantiomers at serotonin receptors is sparse in the literature, the well-documented profile of 8-OH-DPAT provides a critical case study in how subtle changes in structure and stereochemistry dictate receptor selectivity. The stereoselectivity of 8-OH-DPAT at 5-HT₁ₐ receptors is opposite to that of 5-OH-DPAT at dopamine receptors: the (R)-enantiomer of 8-OH-DPAT is a more potent and efficacious agonist than the (S)-enantiomer, which behaves as a partial agonist.[7][8]
Table 3: Case Study — Stereoselectivity of 8-OH-DPAT at 5-HT₁ₐ Receptors
| Compound | Receptor | Kᵢ (nM) | Functional Activity |
| (R)-8-OH-DPAT | 5-HT₁ₐ | ~4.1 | Full/Potent Agonist |
| (S)-8-OH-DPAT | 5-HT₁ₐ | ~6.1 | Partial Agonist |
Data compiled from literature.[7]
This highlights a key principle for researchers: assuming a similar profile between structural isomers or neglecting stereochemistry can lead to misinterpretation of experimental results. The shift of the hydroxyl group from the 5- to the 8-position fundamentally alters the compound's primary target from dopamine to serotonin receptors and inverts its stereochemical preference for agonist activity.
Part 2: In Vivo Consequences and Applications
The distinct pharmacodynamic profiles of the enantiomers translate into different in vivo effects and applications.
-
(S)-5-OH-DPAT , as a D₂/D₃ agonist, produces effects consistent with the activation of these receptors. It can be used to study the physiological roles of D₂/D₃ receptors in motor control, reward, and cognition. Radiolabeled versions, such as [¹¹C]-(S)-5-OH-DPAT, are valuable tools for in vivo imaging studies using Positron Emission Tomography (PET) to map the distribution and function of D₂/D₃ receptors in the brain.[2]
-
(R)-5-OH-DPAT , as a weak D₂ antagonist, has been shown in vivo to affect dopamine synthesis regulation. It can increase DOPA levels in the rat brain, an effect consistent with blocking presynaptic D₂ autoreceptors that normally provide negative feedback on dopamine synthesis.[5] This makes it a useful tool for dissecting the specific roles of D₂ autoreceptors versus postsynaptic receptors.
Part 3: Experimental Protocols for Characterization
To ensure scientific integrity, the pharmacological properties of these enantiomers must be validated empirically. Below are self-validating protocols for determining binding affinity and functional activity.
Protocol 1: Competitive Radioligand Binding Assay (to determine Kᵢ)
This experiment determines a compound's binding affinity by measuring how effectively it competes with a radiolabeled ligand of known affinity for the receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Receptor Source: Use cell membranes from a stable cell line expressing the human dopamine D₂ or D₃ receptor (e.g., CHO or HEK293 cells). Homogenize cells and prepare membrane fractions via centrifugation. Determine protein concentration using a BCA or Bradford assay.
-
Radioligand: Choose a high-affinity antagonist radioligand, such as [³H]Spiperone, for robust signal. Prepare a stock solution and dilute to a final concentration near its Kₑ value (e.g., 0.1-0.5 nM).
-
Test Compounds: Prepare serial dilutions of (R)- and (S)-5-OH-DPAT, typically spanning 7-8 log units (e.g., 1 pM to 10 µM).
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add buffer, receptor membranes, and radioligand.
-
Non-Specific Binding (NSB) Wells: Add buffer, membranes, radioligand, and a high concentration of a known D₂/D₃ antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Competition Wells: Add buffer, membranes, radioligand, and each concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filtermat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials (or use a filtermat-compatible counter), add scintillation fluid, and quantify the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
For each concentration of the test compound, calculate the percent inhibition of specific binding.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). This will yield the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay (to determine EC₅₀ and Efficacy)
This functional assay measures the direct activation of G proteins following receptor agonism, making it ideal for characterizing the efficacy of ligands at Gαi/o-coupled receptors like D₂ and D₃.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Receptor Source: Use the same membrane preparation as in the binding assay.
-
GDP: Prepare a stock solution to be used at a final concentration of ~10-30 µM. This ensures that G-proteins are in their inactive, GDP-bound state before the assay begins.
-
[³⁵S]GTPγS: Prepare a stock solution and dilute to a final concentration of ~0.1 nM.
-
Agonist: Prepare serial dilutions of (S)-5-OH-DPAT.
-
-
Assay Setup (96-well format):
-
Basal Binding Wells: Add buffer, membranes, and GDP.
-
Non-Specific Binding (NSB) Wells: Add buffer, membranes, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Agonist Wells: Add buffer, membranes, GDP, and each concentration of the agonist.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C to allow the agonist to bind to the receptors.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Reaction Incubation: Incubate for an additional 60 minutes at 30°C to allow for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filtermat, followed by washing with ice-cold buffer.
-
Quantification: Count the radioactivity on the filters as described previously.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding for each concentration.
-
Plot the stimulation (as a percentage of the maximal response of a full agonist like dopamine) versus the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal effect, or efficacy).
-
To test the antagonist activity of (R)-5-OH-DPAT, perform the assay with a fixed, sub-maximal concentration of an agonist (like (S)-5-OH-DPAT) in the presence of increasing concentrations of (R)-5-OH-DPAT.
-
Conclusion
References
-
Brylinski, M. K., & Konieczny, L. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498–511. [Link]
-
Cornfield, L. J., Lambert, G., Arvidsson, L. E., Mellin, C., Vallgårda, J., Hacksell, U., & Nelson, D. L. (1991). Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors that are negatively coupled to adenylate cyclase. Molecular pharmacology, 39(6), 780–787. [Link]
-
Hadrava, V., Blier, P., & de Montigny, C. (1996). Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors. Journal of psychiatry & neuroscience : JPN, 21(2), 101–108. [Link]
-
Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential agonist and antagonist actions of antipsychotic agents at human 5-hydroxytryptamine1A receptors: a quantitative determination of their intrinsic activities. The Journal of pharmacology and experimental therapeutics, 303(2), 817–829. [Link]
-
George, S. R., Fantegrossi, W. E., Jin, J., Marona-Lewicka, D., & Nichols, D. E. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS medicinal chemistry letters, 3(11), 949–954. [Link]
-
Karlsson, A., Björk, L., Pettersson, C., Andén, N. E., & Hacksell, U. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90–95. [Link]
-
Koek, W., Patoiseau, J. F., & Colpaert, F. C. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 125(6), 1257–1265. [Link]
-
Wikipedia contributors. (2023, April 29). 5-OH-DPAT. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Stougaard, C., Sahlholm, K., Klein Herenbrink, C., Glud, A. N., Nørgaard, L. D., Hansen, J. L., ... & Gether, U. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4068. [Link]
-
Watts, V. J., Lawler, C. P., & Mailman, R. B. (1992). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. The Journal of pharmacology and experimental therapeutics, 262(1), 382–389. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 7-OH-DPAT. Retrieved January 12, 2026, from [Link]
-
Wilson, J. M., Petrie, J. N., Soth, M. J., Schetz, J. A., & Forster, M. J. (2018). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 23(12), 3127. [Link]
-
Sokoloff, P., Giros, B., Martres, M. P., Bouthenet, M. L., & Schwartz, J. C. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347(6289), 146–151. [Link]
-
Shi, B., Narayanan, T. K., Christian, B. T., Chattopadhyay, S., & Mukherjee, J. (2004). Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates. Nuclear medicine and biology, 31(3), 303–311. [Link]
-
Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. I. A multivariate analysis of the binding profiles of 14 drugs at 21 native and cloned human receptor subtypes. The Journal of pharmacology and experimental therapeutics, 303(2), 791–804. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Wesołowska, A., & Płaznik, A. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical pharmacology, 72(4), 498–511. [Link]
-
Ye, W., & Li, Y. (2013). Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. Current medicinal chemistry, 20(3), 351–370. [Link]
-
Carli, M., Baviera, M., Invernizzi, R. W., & Samanin, R. (2000). The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors. Psychopharmacology, 149(3), 259–268. [Link]
Sources
- 1. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Guide to the Reproducibility of 5-OH-DPAT Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility in Dopamine Agonist Research
5-OH-DPAT ((+)-5-hydroxy-2-(di-n-propylamino)tetralin) is a synthetic compound widely utilized in neuroscience research as a selective dopamine D2 and D3 receptor agonist.[1] Its ability to probe the intricacies of the dopaminergic system has made it an invaluable tool in investigating a range of neurological and psychiatric conditions, from Parkinson's disease to schizophrenia. However, as with many potent and specific pharmacological agents, the reproducibility of published findings involving 5-OH-DPAT and its close analogs can be a significant challenge. This guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth comparison of experimental approaches, highlight key variables that influence outcomes, and offer a framework for enhancing the consistency and reliability of future research.
The broader scientific community is currently grappling with a "replication crisis," where a significant percentage of published findings, particularly in preclinical research, are difficult to reproduce.[2] This issue is not born of scientific misconduct, but rather from a complex interplay of subtle methodological variations, incomplete reporting, and the inherent biological variability of the systems under study. In the realm of dopamine agonist research, where compounds often exhibit complex pharmacology, these challenges are particularly acute. This guide will delve into the known sources of variability in research concerning aminotetralin derivatives, using the extensive literature on the closely related and more widely studied compound, 8-OH-DPAT, as a primary case study to illuminate the likely challenges facing 5-OH-DPAT research.
The Complex Pharmacology of Aminotetralins: A Primary Source of Variability
A significant factor contributing to inconsistent research findings is the complex pharmacology of the aminotetralin class of compounds. While 5-OH-DPAT is primarily characterized as a D2/D3 agonist, its close analog, 8-OH-DPAT, initially considered a selective 5-HT1A serotonin receptor agonist, was later found to also possess affinity for 5-HT7 receptors and to act as a serotonin reuptake inhibitor or releasing agent.[3] This multi-target engagement can lead to a cascade of downstream effects that may differ based on the specific experimental conditions.
Furthermore, stereoselectivity plays a crucial role. For instance, the R- and S-enantiomers of 8-OH-DPAT exhibit different pharmacological profiles, with the R-enantiomer acting as a full and potent agonist, while the S-enantiomer behaves as a partial agonist.[4] Consequently, studies employing a racemic mixture of such a compound may yield results that are not directly comparable to those using a single, purified enantiomer. This underscores the critical importance of precisely defining the chemical entity used in any given study.
Methodological Variables: The Devil is in the Details
The reproducibility of in vivo pharmacological studies is profoundly influenced by a host of methodological variables. Even seemingly minor differences in experimental design can lead to divergent outcomes, making direct comparisons between studies challenging. The following table outlines some of the key variables that can impact the results of 5-OH-DPAT and related compound research, with examples drawn from the literature on 8-OH-DPAT that highlight documented discrepancies.
| Experimental Parameter | Variable Aspects | Impact on Outcomes and Reproducibility | Literature Example (8-OH-DPAT) |
| Animal Model | Species (rat, mouse), Strain (e.g., Sprague Dawley, Wistar), Sex, Age, Housing conditions. | Different strains can exhibit varying receptor densities and metabolic rates, leading to altered drug responses. Sex-based hormonal differences can also influence behavioral and physiological outcomes. | A failure to replicate the stimulus effects of 8-OH-DPAT was partially attributed to the use of a different rat strain (Sprague Dawley vs. Wistar).[5] |
| Drug Administration | Route (e.g., subcutaneous, intraperitoneal, intracerebroventricular), Dose, Vehicle, Pretreatment time. | The route of administration affects the pharmacokinetic profile of the drug. The dose-response relationship for many dopamine agonists is not linear, and different doses can engage different receptor populations. | The effects of 8-OH-DPAT on attentional performance were found to be dose-dependent, with significant effects only observed at higher doses.[6] |
| Behavioral Assay | Specific test paradigm (e.g., locomotor activity, drug discrimination, elevated plus maze), Apparatus specifics, Testing conditions (e.g., time of day, lighting). | The chosen behavioral assay can selectively probe different aspects of the drug's effects. Subtle variations in the experimental setup can influence an animal's baseline behavior and its response to the drug. | Conflicting results regarding the interaction between 5-HT1A and 5-HT2A receptors have been reported across different behavioral paradigms, including locomotor activity and forepaw treading.[5] |
| Data Analysis | Statistical methods, Handling of outliers, Definition of response criteria. | The choice of statistical analysis can influence the interpretation of the data. Inconsistent criteria for defining a "significant" effect can lead to different conclusions being drawn from similar datasets. |
Experimental Workflow and Signaling Pathways
To foster a deeper understanding of the experimental process and the underlying biological mechanisms, the following diagrams illustrate a standard workflow for assessing the behavioral effects of 5-OH-DPAT and the canonical signaling pathways for D2-like dopamine receptors.
Sources
- 1. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the “Replication Crisis” in the Field of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: 5-OH-DPAT as a Reference Compound in Dopamine Agonist Screening
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of dopamine receptor pharmacology, the selection of an appropriate reference compound is a critical decision that underpins the validity and reproducibility of screening assays. This guide provides an in-depth comparison of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) with other commonly used dopamine agonists, offering experimental data and procedural insights to inform your selection process.
The Critical Role of a Reference Compound in Dopamine Agonist Screening
In the quest to identify novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression, dopamine receptor agonist screening assays are indispensable. A reference compound serves as the bedrock of these assays, providing a benchmark against which the potency, efficacy, and selectivity of test compounds are measured. An ideal reference agonist should exhibit high affinity and selectivity for the target receptor, possess well-characterized pharmacological properties, and demonstrate stability and consistency in various assay formats.
5-OH-DPAT has long been utilized in the field, but how does it truly stack up against other established agonists? This guide will dissect the nuances of its performance in the context of modern drug discovery.
A Deep Dive into 5-OH-DPAT: The D₂/D₃ Receptor Agonist
5-OH-DPAT is a synthetic aminotetralin derivative that functions as a potent agonist with selectivity for the D₂ and D₃ dopamine receptor subtypes.[1] It is a racemic mixture, with the (S)-enantiomer being the active agonist, while the (R)-enantiomer acts as a weak antagonist at D₂ receptors.[1][2] This stereoselectivity is a crucial consideration in experimental design and data interpretation.
The primary mechanism of action for (S)-5-OH-DPAT at D₂/D₃ receptors involves the activation of Gαi/o-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a hallmark of D₂-like receptor activation and is a common readout in functional screening assays.
D₂/D₃ receptor signaling pathway activated by (S)-5-OH-DPAT.
Comparative Analysis: 5-OH-DPAT vs. Alternative Dopamine Agonists
The utility of 5-OH-DPAT as a reference compound is best understood through a direct comparison with other widely used dopamine agonists: bromocriptine, quinpirole, and apomorphine. Each of these compounds possesses a unique pharmacological profile that may be advantageous for specific screening objectives.
| Compound | Target Receptor(s) | Key Characteristics |
| (S)-5-OH-DPAT | D₂/D₃ Agonist | High potency and selectivity for the D₂-like family. The (S)-enantiomer is the active agonist. |
| Bromocriptine | D₂-like Agonist | Ergot derivative with potent D₂ agonism. Also exhibits some D₁ antagonism. |
| Quinpirole | D₂/D₃ Agonist | A classic D₂/D₃ receptor agonist with extensive historical data. |
| Apomorphine | D₁/D₂-like Agonist | Non-selective dopamine agonist, activating both D₁ and D₂ receptor families. |
Binding Affinity (Ki) Comparison
Binding affinity, typically expressed as the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for each compound at human dopamine D₁, D₂, and D₃ receptors.
| Compound | D₁ Receptor Ki (nM) | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) |
| (S)-5-OH-DPAT Derivative (5-OH-FPPAT) | - | - | IC₅₀ = 6.95[3] |
| Bromocriptine | ~440 | ~8 | ~5 |
| Quinpirole | >1000 | 10-50 | 1-10 |
| Apomorphine | 50-100 | 10-50 | 20-100 |
Functional Potency (EC₅₀) Comparison
Functional potency, represented by the half-maximal effective concentration (EC₅₀), measures the concentration of a drug that elicits 50% of its maximal response. This is a critical parameter in agonist screening, as it reflects the compound's ability to activate the receptor and trigger a downstream cellular response.
| Compound | D₂ Receptor EC₅₀ (nM) (cAMP Assay) | D₃ Receptor EC₅₀ (nM) (cAMP Assay) |
| (S)-5-OH-DPAT | Data not consistently reported | Data not consistently reported |
| Bromocriptine | 1-10 | 1-10 |
| Quinpirole | 1-10 | 0.1-1 |
| Apomorphine | 1-10 | 1-10 |
Note: EC₅₀ values can vary depending on the specific cell line and assay conditions.
Selectivity Profile
A crucial aspect of a reference compound is its selectivity for the target receptor over other related receptors. The DPAT scaffold, found in 5-OH-DPAT, is also present in compounds like 8-OH-DPAT, which is a potent 5-HT₁A serotonin receptor agonist.[4][5][6][7][8][9][10] This structural similarity necessitates a careful evaluation of 5-OH-DPAT's selectivity for dopamine receptors versus serotonin receptors to avoid confounding results in screening assays. While 5-OH-DPAT is generally considered a selective dopamine D₂/D₃ agonist, researchers should be mindful of potential off-target effects at high concentrations and consider counter-screening against relevant serotonin receptors.
Experimental Protocols for Dopamine Agonist Screening
To ensure the generation of reliable and reproducible data, the implementation of robust experimental protocols is paramount. Below are detailed, step-by-step methodologies for two common assays used in dopamine agonist screening.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor of interest and is used to determine the binding affinity (Ki) of a test compound.
Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D₂ or D₃ receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂/D₃ receptors), and varying concentrations of the test compound or the reference compound (5-OH-DPAT).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of D₂/D₃ receptor activation by quantifying the inhibition of cAMP production.
Workflow for a cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells stably expressing the human dopamine D₂ or D₃ receptor into a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound or the reference agonist (5-OH-DPAT).
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.
-
Incubate the plate at 37°C for a defined period.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a reference compound in dopamine agonist screening is not a one-size-fits-all decision. While (S)-5-OH-DPAT offers the advantage of high potency and selectivity for the D₂/D₃ receptors, its use requires careful consideration of its stereoisomeric nature and potential for off-target effects at serotonin receptors.
-
For studies specifically focused on the D₂/D₃ receptor subtypes, (S)-5-OH-DPAT can be an excellent reference, provided its selectivity is confirmed within the experimental context.
-
Quinpirole remains a robust and well-validated choice, with a vast body of historical data for comparison.
-
Bromocriptine is a suitable reference for studies where D₂ receptor agonism is the primary focus.
-
Apomorphine is the reference of choice when a non-selective dopamine agonist is required to probe the combined effects of D₁ and D₂ receptor activation.
Ultimately, the optimal reference compound will depend on the specific goals of the screening campaign. By understanding the distinct pharmacological profiles of these agonists and employing rigorous, well-validated experimental protocols, researchers can ensure the generation of high-quality, reproducible data that will accelerate the discovery of novel dopaminergic therapeutics.
References
-
5-OH-DPAT - Wikipedia. [Link]
-
Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates - PubMed. [Link]
-
Partial lysergamide - Wikipedia. [Link]
-
5 HT Receptor/Serotonin Receptor - BioChemPartner.com. [Link]
-
The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed. [Link]
-
Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study - LSU Scholarly Repository. [Link]
-
8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed. [Link]
-
The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed. [Link]
-
Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC - PubMed Central. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. [Link]
-
Actions of the prototypical 5-HT1A receptor agonist 8-OH-DPAT at human alpha(2)-adrenoceptors - ResearchGate. [Link]
-
5-HT receptor - Wikipedia. [Link]
Sources
- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 HT Receptor/Serotonin Receptor | BioChemPartner [biochempartner.com]
- 5. researchgate.net [researchgate.net]
- 6. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 7. The 5-HT 1A receptor agonist, 8-OH-DPAT, preferentially activates cell body 5-HT autoreceptors in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-OH-DPAT and Apomorphine in Vivo: A Guide for Neuropharmacology Researchers
This guide provides an in-depth, head-to-head comparison of two pivotal dopaminergic agonists, 5-OH-DPAT and apomorphine, from an in vivo perspective. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a synthesized analysis grounded in experimental evidence. We will explore the nuances of their pharmacological profiles, compare their effects in established behavioral paradigms, and provide detailed protocols to empower your own research endeavors.
Introduction: The Significance of Dopaminergic Agonists
Dopamine is a critical neurotransmitter that modulates a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1][2] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Dopamine receptor agonists, which mimic the action of endogenous dopamine, are a cornerstone of both preclinical research and clinical therapy for these conditions.[3][4] Among these, 5-OH-DPAT and apomorphine have been instrumental in dissecting the complexities of the dopamine system.
Distinct Pharmacological Profiles: Beyond a Simple Agonist Label
While both 5-OH-DPAT and apomorphine are classified as dopamine agonists, their in vivo effects are dictated by their unique receptor affinity and selectivity profiles. Understanding these differences is crucial for interpreting experimental outcomes and for the rational design of future studies.
5-OH-DPAT: A Selective D₂/D₃ Receptor Agonist
5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) is a synthetic compound recognized for its high affinity and selectivity for the D₂ and D₃ receptor subtypes.[5] It is important to note that only the (S)-enantiomer of 5-OH-DPAT is active as an agonist, while the (R)-enantiomer acts as a weak antagonist at D₂ receptors.[5][6] This selectivity for the D₂-like family of receptors, which are primarily inhibitory, forms the basis of its characteristic in vivo effects.[7][8]
Apomorphine: A Broad-Spectrum Dopamine Receptor Agonist
In contrast, apomorphine is a non-selective dopamine agonist, exhibiting affinity for both D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptors.[9][10] Its structure, which includes a catechol group, confers a pharmacological profile that more closely resembles that of endogenous dopamine.[9] This broad-spectrum activity results in a more complex and multifaceted in vivo response compared to more selective agonists.[11][12]
Signaling Pathways: The Molecular Basis of Action
The differential effects of these two compounds can be traced back to the distinct signaling cascades they initiate upon receptor binding.
-
D₁-like receptors (D₁ and D₅) are typically coupled to the Gαs/olf protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[7][13] This pathway is generally considered excitatory.[8][14]
-
D₂-like receptors (D₂, D₃, and D₄) are coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and PKA activity.[7][13] This pathway is generally considered inhibitory.[8][14]
Apomorphine's ability to engage both of these opposing pathways contributes to its dose-dependent and sometimes biphasic effects.[15][16] 5-OH-DPAT, on the other hand, primarily engages the inhibitory D₂-like receptor pathway.
Caption: Experimental workflow for rotational behavior assessment.
In Vivo Microdialysis for Dopamine Release
This protocol provides a framework for measuring changes in extracellular dopamine levels in response to agonist administration.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow for a post-surgical recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusing it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the dopamine agonist of interest (5-OH-DPAT or apomorphine) systemically or through the microdialysis probe (retrodialysis).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-drug administration. Analyze the dopamine content of the samples using a sensitive analytical technique such as HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels. Use appropriate statistical methods to compare the effects of the different treatments over time.
Conclusion: Choosing the Right Tool for the Job
Both 5-OH-DPAT and apomorphine are invaluable tools for the in vivo investigation of the dopamine system. The choice between them should be guided by the specific research question.
-
5-OH-DPAT is the preferred tool for studies aimed at isolating the role of D₂/D₃ receptors in a particular behavior or physiological process. Its selectivity allows for a more targeted investigation of the inhibitory arm of the dopamine system.
-
Apomorphine , with its broad-spectrum agonism, is more suitable for studies seeking to mimic the global effects of dopamine or for preclinical models where a robust and comprehensive dopaminergic stimulation is desired, such as in models of Parkinson's disease.
By understanding the distinct pharmacological profiles and in vivo effects of these two compounds, researchers can make more informed decisions in their experimental design, leading to more precise and interpretable results. This guide, grounded in experimental data and established protocols, serves as a foundational resource for advancing our understanding of the complex and vital role of the dopamine system in health and disease.
References
- Invernizzi, R., et al. (1989). Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method. Journal of Neurochemistry, 53(6), 1861-1864.
- Wikipedia. (2023).
- Grol, C. J., et al. (1998). Dopamine D(2) activity of R-(-)-apomorphine and selected analogs: a microdialysis study. Journal of Medicinal Chemistry, 41(11), 1849-1856.
- Kulisevsky, J., & Pagonabarraga, J. (2010). Dopaminergic agonists in Parkinson's disease. Neurología (English Edition), 25(1), 27-37.
- Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of Receptors and Signal Transduction, 31(6), 406-412.
- Zetterström, T., et al. (1986). Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis. Brain Research, 376(1), 1-8.
- Gerfen, C. R., & Surmeier, D. J. (2011). Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective.
- Borodovitsyna, O., et al. (2020). Signaling pathways of D1-and D2-like dopamine receptors: molecular mechanisms of activation and regulation of the expression of trophic factors and changes in microglial phenotypic changes. Cellular and Molecular Neurobiology, 40(8), 1239-1253.
- Fehér, M., & Koller, V. (2005). Short review on dopamine agonists: insight into clinical and research studies relevant to Parkinson's disease. Journal of Neural Transmission, 112(10), 1365-1376.
- Carey, R. J. (1995). Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response. Brain Research, 677(1), 19-28.
- Clarke, C. E. (2007). Dopamine agonists in Parkinson's disease. Expert Review of Neurotherapeutics, 7(11), 1545-1556.
- Fuxe, K., et al. (1989).
- Trantham-Davidson, H., et al. (2004). Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex. Journal of Neuroscience, 24(46), 10476-10485.
- Carey, R. J. (1994). Conditioned apomorphine-induced turning in 6-OHDA-lesioned rats. Pharmacology Biochemistry and Behavior, 49(1), 147-154.
- Ahlenius, S., et al. (1989). Effects of local application of 5-HT and 8-OH-DPAT into the dorsal and median raphe nuclei on motor activity in the rat. Pharmacology & Toxicology, 64(3), 257-261.
- Esposito, F., et al. (2013). Dopamine-transporter levels drive striatal responses to apomorphine in Parkinson's disease. NeuroImage, 79, 311-318.
- Martinez-Martin, P., et al. (2010). Systematic review of the effect of dopamine receptor agonists on patient health-related quality of life. Movement Disorders, 25(1), 12-21.
- BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release with Apomorphine Hydrochloride.
- Tricklebank, M. D., et al. (1994). The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig. British Journal of Pharmacology, 111(4), 1243-1248.
- Espay, A. J., et al. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment. Pharmacology & Therapeutics, 249, 108499.
- Kirik, D., et al. (2001). Apomorphine-induced rotational behavior of unilateral 6-OHDA-lesioned rats that received single injections of rAAV-GDNF or rAAV-GFP (control). Journal of Neuroscience, 21(12), 4444-4453.
- Kandasamy, R., et al. (2018). Apomorphine-induced rotations in the sham, 6-OHDA-lesioned group and carvacrol-treated lesioned groups at the end of the 2nd (2A) and 6th (2B) week after surgery. Metabolic Brain Disease, 33(5), 1583-1593.
- Surmeier, D. J., et al. (2007). D1 and D2 dopamine-receptor modulation of striatal glutamatergic signaling in striatal medium spiny neurons. Trends in Neurosciences, 30(5), 228-235.
- Anitha, M., et al. (2014). Apomorphine induced rotational behaviour in experimental rats. Journal of Clinical and Diagnostic Research, 8(10), HC01-HC04.
- Jenner, P. (2019).
- Park, J., et al. (2020). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. Journal of Medicinal Chemistry, 63(15), 8269-8283.
- Li, W., et al. (2010). High-affinity and selective dopamine D3 receptor full agonists. Journal of Medicinal Chemistry, 53(11), 4447-4458.
- Cutrera, R. A., et al. (1995). Effects of the 5-HT1a receptor agonist 8-OH-DPAT and other non-photic stimuli on the circadian rhythm of wheel-running activity in hamsters under different constant conditions. Neuroscience Letters, 184(1), 41-44.
- Depoortere, R., et al. (1996). Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine. Psychopharmacology, 124(4), 231-240.
- Sahlholm, K., et al. (2025). Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. Neuropharmacology, 261, 109228.
- Sonesson, C., et al. (1990). (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities. Chirality, 2(2), 90-95.
- Işeri, E., et al. (2012). The Pharmacological Properties and Therapeutic Use of Apomorphine. Current Neuropharmacology, 10(2), 99-105.
- Benloucif, S., & Galloway, M. P. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 200(1), 1-8.
- Goudie, A. J., et al. (1998). Discriminative stimulus effects of apomorphine and 7-OH-DPAT: a potential role for dopamine D3 receptors. Psychopharmacology, 135(2), 148-160.
- Nikolaus, S., et al. (2023). The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum. Neurobiology of Learning and Memory, 205, 107848.
- Wikipedia. (2023).
- Geyer, M. A., & Markou, A. (2019). Translational In Vivo Assays in Behavioral Biology. Annual Review of Pharmacology and Toxicology, 59, 433-453.
- Parsons, L. H., & Smith, A. D. (2000). Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study. Journal of Neurochemistry, 74(4), 1594-1601.
- Wightman, R. M., et al. (2007). Rapid Dopamine Release in Freely Moving Rats. In Electrochemical Methods for Neuroscience.
- Fleming, S. M., et al. (2008). BEHAVIORAL EFFECTS OF DOPAMINERGIC AGONISTS IN TRANSGENIC MICE OVEREXPRESSING HUMAN WILDTYPE α-SYNUCLEIN. Neuroscience, 157(1), 101-113.
- Bobrzyńska, K. J., & Voderholzer, U. (1998). Phase-shifting Effect of 8-OH-DPAT, a 5-HT1A/5-HT7 Receptor Agonist, on Locomotor Activity in Golden Hamster in Constant Darkness. Journal of Biological Rhythms, 13(5), 405-412.
- Floresco, S. B., et al. (2008). Dopamine Modulates Effort-Based Decision-Making in Rats. Behavioral Neuroscience, 122(4), 900-911.
- Jagmag, S. A., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 22(11), 5957.
- Myers, R. D., et al. (1996).
- Liu, X., et al. (2020).
- Quintanilla, M. E., et al. (2022). Changes in Brain Dopamine Extracellular Concentration after Ethanol Administration; Rat Microdialysis Studies. International Journal of Molecular Sciences, 23(6), 3021.
- Al-Tahami, B. A., et al. (2017). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 145, 342-348.
- R&D Systems. (n.d.). 8-Hydroxy-DPAT hydrobromide | 5-HT1 Receptor Agonists.
Sources
- 1. [PDF] Short review on dopamine agonists: insight into clinical and research studies relevant to Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 2. Rapid Dopamine Release in Freely Moving Rats - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopaminergic agonists in Parkinson's disease | Neurología (English Edition) [elsevier.es]
- 4. tandfonline.com [tandfonline.com]
- 5. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 8. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 9. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. D1 and D2 dopamine-receptor modulation of striatal glutamatergic signaling in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 5-OH-DPAT in Preclinical Models of Parkinson's Disease
A Senior Application Scientist's Guide to the Efficacy and Profile of a D2/D3 Dopamine Agonist
For researchers and drug development professionals in the neurosciences, the quest for potent and selective compounds targeting dopamine receptors is paramount, particularly in the context of neurodegenerative disorders like Parkinson's disease. This guide provides an in-depth comparative analysis of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), a selective dopamine D2 and D3 receptor agonist, within the landscape of preclinical research. Drawing upon a meta-analysis of available preclinical data, this document will objectively compare the performance of 5-OH-DPAT with established dopamine agonists, offering supporting experimental data and detailed protocols to inform future research and development.
Introduction to 5-OH-DPAT: A Selective Dopamine D2/D3 Receptor Agonist
5-OH-DPAT is a synthetic compound that has garnered significant interest in preclinical research for its high affinity and selectivity for the D2 and D3 dopamine receptor subtypes.[1] It is crucial to distinguish 5-OH-DPAT from its more widely studied structural analog, 8-OH-DPAT, which is a potent serotonin 5-HT1A receptor agonist. The dopaminergic activity of 5-OH-DPAT resides primarily in its (S)-enantiomer, which acts as a potent agonist, while the (R)-enantiomer is a weak D2 antagonist.[1] This stereoselectivity is a critical consideration in experimental design and data interpretation.
The primary therapeutic potential of 5-OH-DPAT has been explored in the context of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[2][3] The resulting dopamine deficiency in the striatum leads to the hallmark motor symptoms of bradykinesia, rigidity, tremor, and postural instability. Dopamine agonists, such as 5-OH-DPAT, aim to alleviate these symptoms by directly stimulating postsynaptic dopamine receptors, thereby compensating for the reduced endogenous dopamine levels.
This guide will focus on the preclinical efficacy of (S)-5-OH-DPAT, particularly in the widely accepted 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease. This model faithfully replicates the dopamine depletion and motor deficits observed in human patients, providing a robust platform for the evaluation of novel therapeutic agents.[4][5]
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
A critical aspect of evaluating a novel compound is to benchmark its performance against existing therapeutic alternatives. In the realm of dopamine agonists for Parkinson's disease, ropinirole and pramipexole are widely used clinically and serve as relevant comparators in preclinical studies.
The 6-OHDA-Induced Rotation Model: A Quantitative Measure of Efficacy
The unilateral 6-OHDA lesion model in rats is a cornerstone of preclinical Parkinson's disease research.[4] Injection of the neurotoxin 6-OHDA into one side of the nigrostriatal pathway leads to a profound depletion of dopamine in the ipsilateral striatum. This unilateral dopamine depletion results in a supersensitivity of the postsynaptic dopamine receptors on the lesioned side. Administration of a dopamine agonist, such as 5-OH-DPAT, will preferentially stimulate these supersensitive receptors, causing the animal to rotate in the contralateral direction (away from the lesioned side). The number of rotations per minute serves as a direct and quantifiable measure of the drug's efficacy in activating these dopamine receptors.
Performance of 5-OH-DPAT and Comparators
While a direct head-to-head clinical trial comparing 5-OH-DPAT with ropinirole and pramipexole has not been conducted, a meta-synthesis of preclinical data allows for a comparative assessment.
| Compound | Receptor Binding Affinity (Ki, nM) | Efficacy in 6-OHDA Rotation Model (rats) |
| (S)-5-OH-DPAT | D2: ~1-5, D3: ~0.5-2 | Induces robust contralateral rotations. Dose-dependent increase in rotational behavior. |
| Ropinirole | D2: ~98.7 µM (human striatum), D3: High affinity | ED50 for turning behavior: ~20.17 mg/kg (s.c.). Induces contralateral rotations. |
| Pramipexole | D2: ~79.5 µM (human striatum), D3: ~0.97 nM (human striatum) | Effective in ameliorating parkinsonian signs in animal models. Induces contralateral rotations. |
| Apomorphine | D1/D2 Agonist | Potent inducer of contralateral rotations. Often used as a positive control. |
Note: Binding affinities can vary depending on the tissue and radioligand used. The values presented are for comparative purposes.
Ropinirole and pramipexole also reliably induce contralateral rotations.[6][7][8] Ropinirole has a reported ED50 of approximately 20.17 mg/kg for this effect.[9] Pramipexole, with its high affinity for the D3 receptor, has also been shown to be effective in animal models of Parkinson's disease.[10][11] Apomorphine, a non-selective dopamine agonist, is often used as a benchmark for maximal efficacy in this model and consistently produces a high rate of rotation.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and the experimental procedures used to generate these data is crucial for their interpretation and for designing future studies.
Dopamine D2/D3 Receptor Signaling Pathway
Upon binding of an agonist like 5-OH-DPAT, D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability.
Caption: Dopamine D2/D3 receptor signaling pathway activated by 5-OH-DPAT.
Experimental Workflow: 6-OHDA Lesioning and Rotational Behavior Testing
The following workflow outlines the key steps involved in evaluating a compound's efficacy in the 6-OHDA model.
Caption: Workflow for 6-OHDA lesioning and rotational behavior testing.
Detailed Experimental Protocols
To ensure reproducibility and methodological rigor, detailed protocols for key behavioral assays are provided below.
Protocol: Apomorphine-Induced Rotation Test in 6-OHDA Lesioned Rats
Objective: To assess the extent of dopamine receptor supersensitivity and the efficacy of dopamine agonists.
Materials:
-
6-OHDA lesioned rats
-
Apomorphine hydrochloride (dissolved in 0.9% saline with 0.1% ascorbic acid)
-
Automated rotometer bowls
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Allow rats to habituate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer apomorphine (typically 0.05-0.5 mg/kg, s.c.).
-
Testing: Immediately place the rat in the automated rotometer bowl.
-
Data Collection: Record the number of full (360°) contralateral and ipsilateral rotations for a period of 45-60 minutes.
-
Data Analysis: Calculate the net contralateral rotations (contralateral rotations - ipsilateral rotations) per minute. A significant increase in net contralateral rotations compared to a sham-lesioned group confirms a successful lesion and dopamine receptor supersensitivity.
Protocol: Forced Swim Test (Porsolt Test) in Rats
Objective: To assess potential antidepressant-like activity.
Materials:
-
Glass cylinder (40-50 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Towels for drying
-
Video recording system
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the rat into the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer the test compound (e.g., 5-OH-DPAT) or vehicle at a predetermined time before the test.
-
Place the rat in the swim cylinder for 5 minutes.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Protocol: Elevated Plus Maze (EPM) in Mice
Objective: To assess potential anxiolytic-like activity.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer the test compound or vehicle at a specified time before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
The session is recorded by an overhead camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Conclusion and Future Directions
The preclinical data synthesized in this guide indicate that 5-OH-DPAT is a potent dopamine D2/D3 receptor agonist with clear efficacy in the 6-OHDA model of Parkinson's disease. Its performance is comparable to that of established dopamine agonists like ropinirole and pramipexole, warranting further investigation.
Future preclinical studies should focus on direct, head-to-head comparisons of (S)-5-OH-DPAT with other D2/D3 agonists, employing a comprehensive battery of behavioral tests to assess not only motor benefits but also potential side effects such as dyskinesias. Furthermore, exploring the therapeutic potential of 5-OH-DPAT in models of non-motor symptoms of Parkinson's disease, such as depression and anxiety, could open new avenues for its clinical application. The detailed protocols and comparative data presented here provide a solid foundation for researchers to build upon in the ongoing effort to develop more effective treatments for Parkinson's disease.
References
-
Wikipedia. 5-OH-DPAT. [Link]
-
Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 127(7), 1607–1614. [Link]
-
Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of Neural Transmission, 110(10), 1119–1127. [Link]
-
Herrera-Marschitz, M., et al. (1988). Rotational behavior induced by 8-hydroxy-DPAT, a putative 5HT-1A agonist, in 6-hydroxydopamine-lesioned rats. Psychopharmacology, 94(2), 178–182. [Link]
-
Ohno, Y., et al. (2016). Therapeutic Role of 5HT1A Receptors in Treating Extrapyramidal Motor Disorders. ResearchGate. [Link]
-
Zarrindast, M. R., et al. (2015). 8-OH-DPAT (5-HT1A agonist) Attenuates 6-Hydroxy- dopamine-induced catalepsy and Modulates Inflammatory Cytokines in Rats. Iranian Journal of Basic Medical Sciences, 18(10), 1038–1044. [Link]
-
Çevik, B. T., et al. (2022). Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease. Ideggyogyaszati Szemle, 75(1-2), 39–46. [Link]
-
Blandini, F. (2001). Preclinical models of Parkinson's disease. Current Protocols in Neuroscience, Chapter 9, Unit 9.4. [Link]
-
Raza, C., et al. (2021). Mechanistic Insight from Preclinical Models of Parkinson's Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy. International Journal of Molecular Sciences, 22(16), 8828. [Link]
-
Lindgren, H. S., et al. (2011). Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion. Basic & Clinical Pharmacology & Toxicology, 109(5), 349–357. [Link]
-
Fukuzaki, K., et al. (2000). Effects of Ropinirole on Various Parkinsonian Models in Mice, Rats, and Cynomolgus Monkeys. Pharmacology, Biochemistry and Behavior, 67(1), 125-130. [Link]
-
Newman-Tancredi, A., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723. [Link]
-
Zhou, Z., et al. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers in Aging Neuroscience, 15, 1189604. [Link]
-
Stahl, S. M. (2017). Dopamine Agonists. StatPearls. [Link]
-
Ideggyogyaszati Szemle. (2022). Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease. [Link]
-
Ferreira-Junior, N. C., et al. (2023). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. International Journal of Molecular Sciences, 24(13), 10905. [Link]
-
Ferreira-Junior, N. C., et al. (2023). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. PubMed Central. [Link]
-
MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. [Link]
-
Björklund, A., & Cenci, M. A. (2020). Animal models for preclinical Parkinson's research: An update and critical appraisal. Progress in Brain Research, 252, 27–59. [Link]
-
Antonini, A., et al. (2003). Comparison of the risk of adverse events with pramipexole and ropinirole in patients with Parkinson's disease: a meta-analysis. Clinical Drug Investigation, 23(6), 395–404. [Link]
-
Movement Disorders Society. (2021). Comparing Pramipexole and Ropinirole in the management of the tremor in Parkinson's disease in the low-income country and environment of restricted medications. [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (2022). Assessing the Ability of Neuronal Modulators to Treat or Modify the Motor Symptoms of Parkinson's Disease. [Link]
-
Johnson, M., et al. (2019). Phase 1 Parkinson's Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated. Journal of Parkinson's Disease, 9(4), 747–757. [Link]
-
Noldus Information Technology. (2023). A 5-HT1A agonist and NMDA antagonist against Parkinson's disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insight from Preclinical Models of Parkinson’s Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. neurobiology.lu.se [neurobiology.lu.se]
- 6. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 9. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noldus.com [noldus.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
This guide provides essential safety and logistical information for the proper disposal of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, a compound frequently utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to make informed decisions.
Core Principle: Hazard Identification and Waste Characterization
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, the initial and most critical step is to perform a thorough hazard assessment based on structurally similar compounds. For instance, SDS for related naphthalenol and aminotetralin compounds indicate potential hazards such as skin and eye irritation.[1][2][3] It is imperative to treat the compound as hazardous until a complete toxicological profile is established.
Key Actions:
-
Review the SDS for analogous compounds to anticipate potential hazards.
-
Assume the waste is hazardous in the absence of definitive data.
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Chemical waste generators are legally responsible for determining if a discarded chemical is classified as a hazardous waste.[4] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, robust PPE is mandatory when handling this compound waste.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2] | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be necessary if handling powders or creating aerosols.[5] Consult with EHS. | To prevent inhalation of airborne particles. |
Always wash hands thoroughly after handling the chemical waste, even after removing gloves.[1]
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
Step-by-Step Protocol:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be compatible with the chemical.[6]
-
Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless compatibility has been confirmed.[7] Incompatible wastes must be stored separately to prevent accidental reactions.[6][8]
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")[9]
-
-
Container Integrity: Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills.[10] Keep containers closed when not in use.[3] Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[2][9]
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Regulatory Compliance: Adhering to the Law
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] Academic and research laboratories may be subject to specific regulations, such as the EPA's Subpart K for academic laboratories, which provides alternative requirements for hazardous waste management.[12] It is crucial to be aware of and comply with all applicable regulations.
Final Disposal: Partnering with Professionals
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][6] The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste disposal contractor. Your institution's EHS department will typically manage this process. The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.[13]
By adhering to these procedures, you contribute to a safe and sustainable research environment.
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
NSW Environmental Protection Authority. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
-
Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. nswai.org [nswai.org]
- 7. fishersci.fr [fishersci.fr]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. youtube.com [youtube.com]
Navigating the Safe Handling of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, a compound of interest in various research applications. As this is a research chemical, comprehensive hazard data may not be fully available, necessitating a cautious and proactive approach to safety. The following procedures are grounded in established principles of chemical hygiene and risk mitigation.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling of this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] While a specific SDS for this exact racemic mixture may be limited, data from structurally similar compounds, such as aminotetralin derivatives and naphthol compounds, can provide valuable insight. For instance, related compounds like 1-Naphthol are known to cause skin and severe eye irritation. It is prudent to assume that this compound may exhibit similar hazardous properties.
Anticipated Hazards:
-
Skin Irritation: Potential for causing redness, itching, or inflammation upon contact.
-
Serious Eye Damage: Risk of severe irritation or damage if splashed into the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]
-
Acute Toxicity (Oral): Similar compounds have shown oral toxicity.[2][3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
The Last Line of Defense: A Multi-Layered PPE Approach
The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls.[4] However, PPE remains the essential final barrier between the researcher and potential exposure. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection: The Primary Contact Point
Gloves are the most critical piece of PPE when handling solid or dissolved forms of this compound.
-
Material Selection: Nitrile or neoprene gloves are preferred for their broad chemical resistance.[5][6] Avoid using latex gloves, as they can offer less chemical protection and may cause allergic reactions.[6] For handling the solid compound, thicker, powder-free gloves are recommended to prevent aerosolization of particles.[7]
-
Glove Integrity: Always inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Don gloves over the cuffs of the lab coat. When removing, peel one glove off by turning it inside out, and then use the clean, ungloved hand to remove the second glove from the inside cuff.
-
Frequency of Change: Gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of continuous use.[7]
Body Protection: Shielding Against Spills and Splashes
A disposable gown made of a low-permeability material, such as polyethylene-coated polypropylene, is essential.[5] Standard cloth lab coats are not sufficient as they can absorb chemical spills, prolonging skin contact. The gown should be fully fastened and have long sleeves with tight-fitting cuffs.
Eye and Face Protection: A Non-Negotiable Requirement
The potential for serious eye damage necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 or equivalent standards are mandatory whenever handling the compound in any form.[8] Standard safety glasses with side shields do not provide adequate protection from splashes.[7]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or cleaning up spills, a face shield should be worn in conjunction with chemical splash goggles.[6][7][8]
Respiratory Protection: Guarding Against Inhalation
All handling of the solid form of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][9]
-
For Weighing and Handling Solids: If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved N95 or N100 particulate respirator is required.[7][10]
-
For Handling Solutions: If there is a potential for aerosol generation from solutions, an organic vapor respirator may be necessary.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations.[7]
Operational Protocols: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Donning PPE: Follow the correct sequence for donning PPE to avoid contamination.
Caption: PPE Donning Sequence
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid, minimizing the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with the compound covered when not in use.
-
Avoid working alone when handling hazardous chemicals.[4]
-
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent re-contamination. Dispose of all disposable PPE in a designated hazardous waste container.
Spill Response
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Containment: For small spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Wearing the appropriate PPE (including a respirator if the spill involves a solid), carefully clean the affected area.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
Summary of PPE Recommendations
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Inspection | Nitrile or Neoprene Gloves | Lab Coat | Safety Glasses with Side Shields | Not generally required |
| Weighing Solid | Nitrile or Neoprene Gloves | Disposable Gown | Chemical Splash Goggles & Face Shield | N95/N100 Respirator (in fume hood) |
| Preparing Solutions | Nitrile or Neoprene Gloves | Disposable Gown | Chemical Splash Goggles & Face Shield | In fume hood |
| Experimental Use | Nitrile or Neoprene Gloves | Disposable Gown | Chemical Splash Goggles | In fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Disposable Gown | Chemical Splash Goggles & Face Shield | N95/N100 or Organic Vapor Respirator |
| Waste Disposal | Nitrile or Neoprene Gloves | Disposable Gown | Chemical Splash Goggles | Not generally required |
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
- New Mexico State University. Chemical Safety in Research and Teaching.
- Princeton University Environmental Health and Safety. Minimizing Occupational Exposure to Hazardous Chemicals in Animal Protocols.
- Tulane University Office of Environmental Health and Safety. Research and Laboratory Safety.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- ChemicalBook. This compound | 78950-82-0.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. Personal protective equipment when handling plant protection products.
- BASF. (2025, June 16). Safety Data Sheet.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 1-Naphthol.
- ChemicalBook. (2025, July 5). 5,6,7,8-TETRAHYDRO-1-NAPHTHOL - Safety Data Sheet.
- LGC Standards. (2025, December 12). SAFETY DATA SHEET - 7,8-Dihydro-1-naphthalenol.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. fishersci.fr [fishersci.fr]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. hsa.ie [hsa.ie]
- 7. pppmag.com [pppmag.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. chemicals.basf.com [chemicals.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
